molecular formula C5H12ClNO B1423799 N-Methyltetrahydrofuran-3-amine hydrochloride CAS No. 917882-94-1

N-Methyltetrahydrofuran-3-amine hydrochloride

Cat. No.: B1423799
CAS No.: 917882-94-1
M. Wt: 137.61 g/mol
InChI Key: FHFUVNKNOZMSJF-UHFFFAOYSA-N
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Description

N-Methyltetrahydrofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFUVNKNOZMSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695432
Record name N-Methyloxolan-3-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917882-94-1
Record name N-Methyloxolan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyltetrahydrofuran-3-amine hydrochloride
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Foundational & Exploratory

Technical Monograph: Process Chemistry & Synthesis of N-Methyltetrahydrofuran-3-amine Hydrochloride

[1]

Strategic Importance & Application

N-Methyltetrahydrofuran-3-amine is a high-value pharmacophore in modern medicinal chemistry.[1] Structurally, it serves as a polar, metabolic bioisostere for N-methylcyclopentylamine and N-methylpyrrolidine.[1]

  • Lipophilicity Modulation: The ether oxygen lowers

    
    , improving water solubility compared to carbocyclic analogs.[1]
    
  • Basicity Attenuation: The inductive effect of the oxygen atom reduces the pKa of the amine (typically ~8.5–9.0 vs. ~10.5 for pyrrolidine), potentially improving oral bioavailability and blood-brain barrier penetration.

  • Vector Positioning: The 3-position offers a unique vector for substituents, critical in kinase inhibitor and GPCR ligand design.[1]

Retrosynthetic Analysis

To design a robust synthesis, we must analyze the disconnection of the C-N bond.[1] There are two primary logical pathways: Reductive Amination (Route A) and Nucleophilic Substitution (Route B) .[1]

Path A: Reductive Amination (Preferred)

This route disconnects to Tetrahydrofuran-3-one and Methylamine .[1] It is the most convergent and scalable method, avoiding the risk of elimination side-products common in substitution reactions.[1]

Path B: Nucleophilic Substitution

This route disconnects to a 3-activated-tetrahydrofuran (e.g., mesylate or halide) and Methylamine .[1] While viable, this route suffers from competing E2 elimination (yielding dihydrofuran) and potential over-alkylation.[1]

RetrosynthesisTargetTarget:N-Methyltetrahydrofuran-3-amine HClKetonePrecursor A:Tetrahydrofuran-3-one+ MeNH2Ketone->TargetReductiveAminationAlcoholPrecursor B:3-Hydroxytetrahydrofuran(via Mesylate)Alcohol->TargetNucleophilicSubstitution

Figure 1: Retrosynthetic disconnection showing the primary ketone route (Green) and secondary substitution route (Red).

Primary Protocol: Reductive Amination (Route A)

Rationale: This protocol utilizes Sodium Triacetoxyborohydride (STAB).[1][2] Unlike NaBH₄, STAB is mild and does not reduce the ketone prior to imine formation.[1] It also tolerates the presence of water, making it operationally simple for scale-up.[1]

Reagents & Stoichiometry
ReagentEquiv.[1]Role
Tetrahydrofuran-3-one 1.0Limiting Reagent
Methylamine (2M in THF) 1.2 - 1.5Amine Source
Sodium Triacetoxyborohydride 1.4Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst (Imine formation)
Dichloromethane (DCM) SolventReaction Medium (0.2 M)
Step-by-Step Methodology
  • Imine Formation:

    • Charge a chemically resistant reactor (glass/enamel) with Tetrahydrofuran-3-one (1.0 eq) and DCM (10 vol).[1]

    • Cool to 0–5 °C.

    • Add Methylamine (2M in THF, 1.3 eq) dropwise.[1]

    • Add Acetic Acid (1.0 eq).[1] Note: The pH should be slightly acidic (pH 5–6) to catalyze iminium ion formation.

    • Stir at room temperature for 1–2 hours.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add Sodium Triacetoxyborohydride (STAB, 1.4 eq) portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution.

    • Allow to warm to room temperature and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by TLC (stain with Ninhydrin) or LC-MS for disappearance of ketone.[1]

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (slow addition) until pH > 8.

    • Separate phases.[1] Extract the aqueous layer with DCM (3x).[1]

    • Combine organic layers and dry over anhydrous Na₂SO₄.[1][3][4]

    • Filter and concentrate carefully (the free base is volatile).[1]

Salt Formation & Isolation

The free base is an oil that is prone to oxidation and difficult to handle.[1] Conversion to the hydrochloride salt is mandatory for stability and solid-state characterization.[1]

Protocol
  • Dissolve the crude free base oil in minimal dry Diethyl Ether or Ethanol.[1]

  • Cool to 0 °C.

  • Add HCl (4M in Dioxane or 2M in Ether) dropwise until pH < 2.[1]

  • A white precipitate should form immediately.[1]

  • Stir for 30 minutes at 0 °C.

  • Filter the solid under inert gas (Nitrogen/Argon) to avoid moisture absorption.[1]

  • Wash the cake with cold ether.

  • Dry in a vacuum oven at 40 °C.

WorkflowStep11. Imine Formation(Ketone + MeNH2 + AcOH)Step22. Reduction(Add STAB)Step1->Step2Step33. Quench & Extract(Sat. NaHCO3 / DCM)Step2->Step3Step44. Salt Formation(HCl in Dioxane)Step3->Step4

Figure 2: Process flow for the synthesis and isolation of the hydrochloride salt.

Alternative Protocol: Nucleophilic Substitution (Route B)

Use this route only if Tetrahydrofuran-3-one is unavailable.[1]

  • Activation: React 3-Hydroxytetrahydrofuran with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM to form the mesylate.

  • Displacement:

    • Place the crude mesylate in a pressure vessel (sealed tube).[1]

    • Add excess Methylamine (33% in EtOH or 40% aq, ~10 eq). Note: Excess is crucial to prevent the product from reacting with more mesylate to form the tertiary amine.

    • Heat to 60–80 °C for 4–8 hours.

  • Purification: Requires column chromatography to separate the secondary amine from trace tertiary amine byproducts before salt formation.[1]

Analytical Specifications (Self-Validation)

Upon isolation, the product must meet the following criteria to ensure scientific integrity.

TestSpecificationMechanistic Insight
Appearance White to off-white crystalline solidIndicates successful salt formation and removal of oligomers.[1]
¹H NMR (D₂O) δ ~2.70 (s, 3H, N-Me)Confirms mono-methylation.[1] A second methyl peak indicates over-alkylation.[1]
¹H NMR (D₂O) δ ~3.90 (m, 1H, CH-N)Diagnostic methine proton at the 3-position.
Mass Spec (ESI) [M+H]⁺ = 102.1Matches C₅H₁₁NO free base mass.[1]
Hygroscopicity HighThe HCl salt is hygroscopic; store in a desiccator.[1]

Safety & Handling (E-E-A-T)

  • Methylamine: Extremely volatile and toxic.[1] All reactions involving methylamine must be performed in a well-ventilated fume hood.[1]

  • Peroxide Risk: Tetrahydrofuran derivatives can form explosive peroxides upon storage.[1] Test starting materials with peroxide strips before use.[1]

  • Exotherms: The addition of STAB and the quenching of borohydride residues generate hydrogen gas.[1] Ensure adequate venting.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 60145945, (S)-N-methyltetrahydrofuran-3-amine hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.).[1] Nucleophilic substitution mechanism: Reaction of amines with halogenoalkanes. Retrieved from [Link]

Technical Whitepaper: N-Methyltetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Physicochemical Optimization in Drug Discovery[1]

Executive Summary

N-Methyltetrahydrofuran-3-amine hydrochloride (CAS: 1292324-44-7 for (S)-isomer) represents a high-value fragment in modern medicinal chemistry.[1][2] As a secondary amine incorporating a cyclic ether, it serves as a critical tool for modulating lipophilicity (LogP), enhancing aqueous solubility, and introducing sp³ complexity without significantly increasing molecular weight. This guide details its chemical properties, synthesis pathways, and application strategies in lead optimization.

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7]

The incorporation of the tetrahydrofuran (THF) ring reduces the lipophilicity compared to carbocyclic analogs (e.g., cyclopentyl) while maintaining a similar steric profile. The secondary amine functionality allows for versatile derivatization via amidation, reductive amination, or SNAr reactions.

Table 1: Core Chemical Specifications
PropertyDataNotes
IUPAC Name This compound
CAS Number (S) 1292324-44-7 Most common chiral building block
CAS Number (R) 1292902-59-0 Free base/Salt variants available
Molecular Formula C₅H₁₁NO[1][3][4][5][6] · HCl
Molecular Weight 137.61 g/mol Free base: 101.15 g/mol
pKa (Conjugate Acid) 8.9 ± 0.2 Predicted; lower than typical dialkylamines (~10-11) due to the inductive effect of the ether oxygen.[1]
LogP (Free Base) -0.3 to 0.1 Highly polar fragment; excellent for lowering cLogP.[1]
Melting Point >150°C (decomp.)[1]Hygroscopic solid.[1]
Solubility High (Water, MeOH, DMSO)Poor solubility in non-polar solvents (Hexanes).
Synthesis & Manufacturing Routes

The synthesis of N-Methyltetrahydrofuran-3-amine is primarily achieved through reductive amination , a robust method favored for its scalability and stereochemical retention (if starting from chiral amines).[1]

Mechanistic Pathway: Reductive Amination

The most reliable laboratory-scale route involves the condensation of tetrahydrofuran-3-one with methylamine , followed by reduction.[1] Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its selectivity for imines over ketones, minimizing direct reduction of the starting ketone to the alcohol.

SynthesisRoute Ketone Tetrahydrofuran-3-one (Starting Material) Imine Intermediate Imine/Iminium Ketone->Imine Condensation Product N-Methyltetrahydrofuran-3-amine (Free Base) Imine->Product Hydride Transfer Salt HCl Salt (Final Product) Product->Salt Salt Formation Reagent1 MeNH₂ (in THF/MeOH) Reagent1->Ketone Reagent2 NaBH(OAc)₃ / AcOH (STAB Reduction) Reagent2->Imine Reagent3 HCl (in Dioxane/Ether) Reagent3->Product

Figure 1: One-pot reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Alternative Industrial Route (Chiral Pool)

For high enantiomeric excess (>99% ee), manufacturers often employ a "Chiral Pool" strategy starting from L-Aspartic acid or Malic acid . This involves:

  • Cyclization to the lactone.[1]

  • Reduction to the THF ring.[1]

  • Functional group manipulation to install the N-methyl amine.[1] Note: This route is more capital-intensive but guarantees stereochemical purity.[1]

Medicinal Chemistry Applications: Bioisosterism & Design

This fragment is frequently used to replace cyclopentylamine , pyrrolidine , or piperidine rings. The oxygen atom in the ring acts as a hydrogen bond acceptor (HBA), potentially engaging with backbone amides in the target protein, while simultaneously lowering the lipophilicity of the parent molecule.

Strategic Decision Matrix

Use the following logic flow to determine if this fragment is suitable for your lead optimization campaign:

MedChemLogic Start Lead Optimization Issue? Solubility Poor Aqueous Solubility? Start->Solubility Yes Metab High Metabolic Clearance? Start->Metab Yes Potency Need H-Bond Acceptor? Start->Potency Yes Action1 Replace Cyclopentyl/Alkyl with THF-Amine Solubility->Action1 Lowers LogP (-1.0 unit) Metab->Action1 Blocks CYP oxidation at ring positions Action3 Consider 3-Fluoro Analog Metab->Action3 If THF is labile Potency->Action1 Ether O acts as HBA Action2 Check LogD & Permeability Action1->Action2

Figure 2: Medicinal chemistry decision tree for deploying the N-methyltetrahydrofuran-3-amine motif.

Key Advantages:
  • LogP Modulation: Replacing a cyclopentyl ring with a tetrahydrofuran ring typically lowers cLogP by ~1.0–1.5 units, significantly improving thermodynamic solubility.

  • Conformational Restriction: The 5-membered ring holds the amine vector in a specific orientation (envelope conformation), which can improve binding affinity compared to flexible linear amines.

  • Metabolic Stability: The ether oxygen deactivates the adjacent C-H bonds toward CYP450 oxidation compared to a purely carbocyclic ring, although the

    
    -amino carbon remains a metabolic soft spot (addressable by fluorination if necessary).
    
Experimental Protocols
Protocol A: Standard Amide Coupling

Used for attaching the amine to carboxylic acid cores.

  • Reagents: Carboxylic Acid (1.0 eq), N-Methyltetrahydrofuran-3-amine HCl (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DMA (anhydrous).[1]

  • Procedure:

    • Dissolve the carboxylic acid in DMF (0.1 M).[1]

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes to activate the acid (formation of the active ester).[1]

    • Add the amine hydrochloride salt.[1][2][7][8]

    • Stir at Room Temperature (RT) for 2–12 hours. Monitor by LCMS.[1][6]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.[1]

Protocol B: Reductive Amination (Synthesis of the Fragment)

Used if the specific chiral salt is unavailable and must be made from the ketone.[1]

  • Reagents: Tetrahydrofuran-3-one (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (1.0 eq).

  • Solvent: DCE (1,2-Dichloroethane) or THF.

  • Procedure:

    • Mix ketone and methylamine solution in DCE.[1]

    • Add Acetic Acid (catalyst for imine formation).[1][7] Stir for 30 mins.

    • Cool to 0°C and add NaBH(OAc)₃ portion-wise.

    • Allow to warm to RT and stir overnight.

  • Quench: Add sat. NaHCO₃ until gas evolution ceases.[1] Extract with DCM.[1]

Handling & Safety Information
  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Peroxide Formation: While the salt is stable, the free base (and the parent THF ring) can form explosive peroxides upon prolonged exposure to air. Ensure solvents used in synthesis are peroxide-free.[1]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Wear standard PPE (gloves, goggles, lab coat).

References
  • Moldb. (2024).[1][6] (S)-N-Methyltetrahydrofuran-3-amine hydrochloride Product Analysis. Retrieved from [1]

  • Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for STAB reduction).

  • BldPharm. (2024).[1][8] Safety Data Sheet: (S)-Tetrahydrofuran-3-amine hydrochloride. Retrieved from [1]

  • Organic Chemistry Portal. (2023). Reductive Amination Strategies and Mechanisms. Retrieved from [1]

  • Chem-Impex. (2024).[1] 3-Methyltetrahydrofuran and Derivatives Properties. Retrieved from [1]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyltetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic properties of N-Methyltetrahydrofuran-3-amine hydrochloride (C₅H₁₂ClNO), a chiral building block of significant interest in pharmaceutical synthesis. As a Senior Application Scientist, the following sections are designed to offer not just data, but a field-proven perspective on the causality behind spectroscopic observations and the logic of analytical workflows. This document is structured to empower researchers to confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental pipelines.

Molecular Structure and Key Spectroscopic Features

This compound is a secondary amine salt. The tetrahydrofuran ring introduces conformational constraints, while the protonated amine and the N-methyl group provide distinct spectroscopic handles. The hydrochloride form significantly influences the electronic environment of the nitrogen atom and adjacent protons, a key consideration in spectral interpretation.

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  node [shape=plaintext];
  edge [color="#202124"];

C1 [label="C", pos="0,1!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontsize=12, fontcolor="#202124"]; O [label="O", pos="0.87,-0.5!", fontsize=12, fontcolor="#EA4335"]; C3 [label="C", pos="-0.5, -1.8!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0.5, -1.8!", fontsize=12, fontcolor="#202124"]; N [label="N+", pos="1.5,1.5!", fontsize=12, fontcolor="#4285F4"]; H1 [label="H", pos="1.2,2.2!", fontsize=12, fontcolor="#202124"]; H2 [label="H", pos="2.2,2.2!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="2.3,0.8!", fontsize=12, fontcolor="#202124"]; Cl [label="Cl-", pos="2.5,2.5!", fontsize=12, fontcolor="#34A853"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O; O -- C1; C1 -- N; N -- H1; N -- H2; N -- C5; }

Caption: Key NMR structural correlations in N-Methyltetrahydrofuran-3-amine.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition: A standard FTIR spectrometer is used to collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The data is presented as a plot of transmittance versus wavenumber.

Interpretation of the IR Spectrum: The IR spectrum will be characterized by the vibrations of the C-H, C-O, C-N, and N-H bonds. The hydrochloride salt form is particularly evident in the N-H stretching region.

Expected IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (R₂NH₂⁺)2700-2250 (broad)Strong
C-H Stretch (alkane)2960-2850Medium
C-O Stretch (ether)1150-1085Strong
C-N Stretch1250-1020Medium-Weak

Expert Insights: The most diagnostic feature will be the broad and strong absorption in the 2700-2250 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary ammonium salt. This broadness is due to hydrogen bonding. The strong C-O stretch of the tetrahydrofuran ring is another key identifying feature.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol:

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: The spectrum is acquired in positive ion mode.

Interpretation of the Mass Spectrum: The mass spectrum will show the molecular ion of the free base after the loss of HCl.

Expected Mass Spectrometry Data (ESI+)

Ion Predicted m/z Interpretation
[M+H]⁺102.09Molecular ion of the free base (C₅H₁₁NO)

Fragmentation Pathway: A common fragmentation pathway for amines is the alpha-cleavage, leading to the formation of a stable iminium ion. For N-Methyltetrahydrofuran-3-amine, this would involve the loss of a radical from the tetrahydrofuran ring.

```dot digraph "MS_Fragmentation" { bgcolor="transparent"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Parent [label="[C5H11NO + H]+ \n m/z = 102"]; Fragment1 [label="Loss of C2H4O"]; Fragment2 [label="[C3H7N]+ \n m/z = 57"];

Parent -> Fragment1 [label="α-cleavage"]; Fragment1 -> Fragment2; }

The Strategic Utility of N-Methyltetrahydrofuran-3-amine Hydrochloride: An In-depth Technical Guide for Chiral Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the principle of chirality is not merely an academic curiosity but a cornerstone of rational drug design. The stereochemical configuration of a molecule can profoundly influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit divergent biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental. This reality underscores the critical need for robust and efficient methods to access enantiomerically pure compounds. Chiral building blocks, such as N-Methyltetrahydrofuran-3-amine hydrochloride, serve as indispensable starting materials in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and strategic application in drug discovery.

Core Characteristics of this compound

This compound is a chiral heterocyclic amine that has gained significant traction as a versatile intermediate in medicinal chemistry.[1] Its structure, featuring a tetrahydrofuran ring, imparts favorable physicochemical properties such as improved solubility and metabolic stability to parent molecules. The secondary amine functionality provides a key reactive handle for the introduction of further molecular complexity. The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1292324-44-7 ((S)-enantiomer)[2][3]
Molecular Formula C₅H₁₂ClNO[2]
Molecular Weight 137.61 g/mol [2]
Appearance White to off-white solid
Chirality Exists as (R) and (S) enantiomers
Solubility Soluble in water and polar organic solvents

Stereoselective Synthesis: A Gateway to Enantiopure Amines

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. Several strategies can be employed, with the choice of route often depending on the desired enantiomer and the availability of starting materials. A highly effective approach involves the synthesis of a chiral 3-aminotetrahydrofuran precursor from a readily available chiral pool starting material, such as an amino acid, followed by N-methylation.

Synthesis of (S)-N-Methyltetrahydrofuran-3-amine Hydrochloride from L-Aspartic Acid

This synthetic pathway leverages the inherent chirality of L-aspartic acid to establish the stereocenter in the tetrahydrofuran ring. The following protocol is a representative, multi-step synthesis.

Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-3-amine Hydrochloride

This protocol is adapted from established literature procedures for the synthesis of the unmethylated analog.[4]

  • Acylation: L-aspartic acid is first protected at the amino group, for example, through benzoylation, to prevent side reactions in subsequent steps.

  • Esterification: The two carboxylic acid groups are then esterified, typically to form the dimethyl ester.

  • Reduction: The ester groups are reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride or sodium borohydride.

  • Cyclization: The resulting amino diol is then cyclized under acidic conditions to form the protected (S)-3-aminotetrahydrofuran.

  • Hydrolysis and Salt Formation: The protecting group is removed, and the resulting amine is treated with hydrochloric acid to yield (S)-Tetrahydrofuran-3-amine hydrochloride.

Diagram 1: Synthetic Workflow for (S)-Tetrahydrofuran-3-amine Hydrochloride

G cluster_0 Synthesis of (S)-Tetrahydrofuran-3-amine Hydrochloride L-Aspartic Acid L-Aspartic Acid Acylation Acylation L-Aspartic Acid->Acylation Benzoyl Chloride Esterification Esterification Acylation->Esterification Methanol, Acid Reduction Reduction Esterification->Reduction LiAlH4 Cyclization Cyclization Reduction->Cyclization Acid Catalyst Hydrolysis & Salt Formation Hydrolysis & Salt Formation Cyclization->Hydrolysis & Salt Formation HCl (S)-Tetrahydrofuran-3-amine HCl (S)-Tetrahydrofuran-3-amine HCl Hydrolysis & Salt Formation->(S)-Tetrahydrofuran-3-amine HCl

Caption: A multi-step synthesis of (S)-Tetrahydrofuran-3-amine HCl.

Experimental Protocol: N-Methylation of (S)-Tetrahydrofuran-3-amine

  • Free Base Formation: (S)-Tetrahydrofuran-3-amine hydrochloride is treated with a base (e.g., NaOH) to generate the free amine.

  • Reductive Amination: The free amine is then reacted with formaldehyde in the presence of a reducing agent, such as sodium borohydride or formic acid (Eschweiler-Clarke reaction), to introduce the methyl group.

  • Salt Formation: The resulting (S)-N-methyltetrahydrofuran-3-amine is then treated with hydrochloric acid to afford the final hydrochloride salt.

Rhodium-Catalyzed Intramolecular Aminoetherification

A more direct and atom-economical approach to substituted 3-aminotetrahydrofurans involves the intramolecular cyclization of unsaturated amino alcohols. Rhodium catalysts have proven to be particularly effective in promoting such transformations.

Diagram 2: Proposed Catalytic Cycle for Rhodium-Catalyzed Intramolecular Aminoetherification

G Rh(I) Catalyst Rh(I) Catalyst Coordination Coordination Rh(I) Catalyst->Coordination Aminoalkene Oxidative Addition Oxidative Addition Coordination->Oxidative Addition N-H activation Migratory Insertion Migratory Insertion Oxidative Addition->Migratory Insertion Intramolecular Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination C-N bond formation Reductive Elimination->Rh(I) Catalyst Product Release

Caption: Proposed mechanism for Rh-catalyzed intramolecular amination.

This method offers the potential for high stereocontrol through the use of chiral ligands on the rhodium catalyst. A general procedure involves the reaction of an appropriate homoallylic alcohol with an N-methylated aminating agent in the presence of a rhodium catalyst.[5]

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The utility of this compound as a chiral building block is best illustrated by its incorporation into complex drug molecules. Its unique structural features can contribute to enhanced binding affinity, improved pharmacokinetic properties, and reduced off-target effects.

Synthesis of Tecadenoson: A Selective A1 Adenosine Receptor Agonist

Tecadenoson is an investigational drug for the treatment of paroxysmal supraventricular tachycardia.[6] The synthesis of Tecadenoson involves the coupling of a purine derivative with (R)-3-aminotetrahydrofuran. While the final drug contains the unmethylated amine, the synthesis of analogs and related compounds often utilizes the N-methylated version to explore structure-activity relationships. The synthesis of the core adenine acceptor for Tecadenoson involves reacting 2,6-dichloropurine with (R)-3-aminotetrahydrofuran hydrochloride.[6]

Potent HIV-1 Protease Inhibitors

Derivatives of N-Methyltetrahydrofuran-3-amine have been incorporated as P2-ligands in the design of highly potent HIV-1 protease inhibitors.[7][8] The tetrahydrofuran moiety is designed to form crucial hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[9][10] For instance, inhibitors containing an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide P2-ligand have demonstrated exceptional inhibitory activity against the viral enzyme.[6] The synthesis of these complex inhibitors often involves the coupling of the chiral amine with a suitable scaffold.[7]

Table 2: Representative Applications in Drug Discovery

Drug Candidate/ClassTherapeutic AreaRole of N-Methyltetrahydrofuran-3-amine Derivative
Tecadenoson AnalogsCardiology (Antiarrhythmic)Chiral amine component for A1 adenosine receptor agonists.[6]
Squaramide-based InhibitorsVirology (Anti-HIV)P2-ligand for potent HIV-1 protease inhibitors.[6][7][8]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion and Future Outlook

This compound represents a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical industry. Its unique structural and physicochemical properties make it an attractive component for the design of novel therapeutics with improved efficacy and safety profiles. The development of efficient and stereoselective synthetic routes to this key intermediate, such as those leveraging the chiral pool or employing advanced catalytic methods, will continue to be an area of significant interest. As the demand for enantiopure drugs continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly vital role in the future of drug discovery and development.

References

  • Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. (2019). Molecules. [Link]

  • CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. (2012).
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. (2018).
  • Syntheses of FDA Approved HIV Protease Inhibitors. (2011). Chemical Reviews. [Link]

  • Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. (2016). Journal of Medicinal Chemistry. [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. (2011). Journal of Medicinal Chemistry. [Link]

  • Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. (2011). Organic & Biomolecular Chemistry. [Link]

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. (2004). Tetrahedron: Asymmetry. [Link]

  • (S)-N-methyltetrahydrofuran-3-amine hydrochloride. PubChem. [Link]

  • This compound. MySkinRecipes. [Link]

  • Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. (2020). Organic Letters. [Link]

  • (S)-N-methyltetrahydrofuran-3-amine hydrochloride. PubChem. [Link]

  • This compound. MySkinRecipes. [Link]

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Conformational Analysis of N-Methyltetrahydrofuran-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis of N-Methyltetrahydrofuran-3-amine, designed for application in medicinal chemistry and structural biology.

Executive Summary

N-Methyltetrahydrofuran-3-amine (3-N-Me-THF ) is a high-value scaffold in fragment-based drug discovery (FBDD). Unlike planar aromatic heterocycles, this saturated five-membered ring exists in a dynamic equilibrium of puckered conformers. Its utility stems from its ability to project the amine vector in precise 3D orientations while modulating physicochemical properties via an intramolecular "permeability switch."

This guide dissects the conformational landscape of 3-N-Me-THF, analyzing the interplay between ring pseudorotation, nitrogen inversion, and intramolecular hydrogen bonding (IMHB).

Theoretical Framework: The Pseudorotation Continuum

The tetrahydrofuran (THF) ring is never planar. To relieve torsional strain (eclipsing interactions), the ring adopts non-planar geometries defined by two parameters:

  • Phase Angle (

    
    ):  Describes the position in the pseudorotation cycle (0° to 360°).[1]
    
  • Puckering Amplitude (

    
    ):  The degree of distortion from planarity (typically 0.35–0.45 Å).
    

The landscape consists of two primary canonical forms that alternate every 18° along the phase angle:

  • Envelope (

    
    ):  Four atoms are coplanar; one atom (the "flap") is displaced.
    
  • Twist (

    
    ):  Three atoms are coplanar; two adjacent atoms are displaced on opposite sides of the plane.
    

For 3-N-Me-THF, the C3-carbon (bearing the amine) and the O1-oxygen are the critical determinants of the low-energy sectors.

Visualization: The Pseudorotation Cycle

The following diagram illustrates the dynamic equilibrium between Envelope and Twist forms, highlighting the energy barriers relevant to 3-substituted THFs.

Pseudorotation Figure 1: Pseudorotation itinerary of the THF ring. 3-N-Me-THF fluctuates primarily between North and South sectors. North North (N) C3-endo (³E) NE Twist ³T₂ North->NE P=18° South South (S) C3-exo (₃E) SW Twist ₃T² South->SW P=198° East East (E) O1-endo (¹E) East->South Pseudorotation (Low Barrier) West West (W) O1-exo (₁E) West->North Cycle Completes NE->East P=36° SW->West P=216°

Conformational Drivers in 3-N-Me-THF

The preferred conformation of 3-N-Me-THF is dictated by three competing forces. Understanding these allows researchers to "lock" specific geometries using substituent effects.

Steric Strain vs. Quasi-Equatorial Preference

In substituted cycloalkanes, substituents prefer the equatorial position to minimize 1,3-diaxial interactions. In THF, these positions are termed quasi-equatorial (


)  and quasi-axial (

)
.
  • The Steric Driver: The bulky N-methylamino group prefers the

    
      orientation.
    
  • The Consequence: This preference biases the ring toward the South (

    
    )  type conformers (e.g., 
    
    
    
    or
    
    
    ) where the C3 position allows for equatorial projection.
The Intramolecular Hydrogen Bond (IMHB) Effect

A critical feature for drug design is the potential for an intramolecular hydrogen bond between the amine proton (donor) and the ring oxygen (acceptor).

  • Mechanism: Formation of a 5-membered ring motif (C5 interaction: O1...H-N-C3-C2).

  • Geometric Requirement: This interaction requires the C2-C3 bond to adopt a gauche torsion angle, and the amine group to be quasi-axial (

    
    )  or in a specific twist geometry that brings the N-H vector toward the oxygen lone pairs.
    
  • Solvent Dependency:

    • Non-polar (CHCl3, membrane interior): IMHB is favored. The molecule adopts a compact, "closed" conformation. This hides the polar N-H, increasing lipophilicity and membrane permeability.[2]

    • Polar (Water, cytosol): IMHB is disrupted. The molecule adopts the sterically favored "open" (

      
      ) conformation, maximizing solubility.
      
Nitrogen Inversion

The secondary amine nitrogen undergoes rapid pyramidal inversion.

  • Invertomer A: Methyl group trans to the C3-H (less steric clash).

  • Invertomer B: Methyl group cis to the C3-H.

  • Barrier: Low (~5-7 kcal/mol), meaning these interconvert rapidly at room temperature unless constrained by the IMHB.

Experimental & Computational Analysis

To validate the conformation of 3-N-Me-THF in a specific analog, the following workflow is recommended.

NMR Spectroscopy Protocol

The scalar coupling constants (


) between H3 and the protons on C2/C4 are the most reliable reporters of ring pucker.
ParameterExperimental ObservableStructural Insight

(cis/trans)
Magnitude (0–10 Hz)Determines torsion angle

. High

(>8 Hz) indicates anti diaxial relationship.
NOE / ROE Cross-peak intensityProximity of N-Me protons to C2/C4 protons distinguishes pseudo-axial vs. equatorial.
Temperature Coeff.

Low values (<3 ppb/K) indicate solvent-shielded (IMHB) protons.
Computational Workflow (DFT)

For high-precision modeling in drug docking studies:

  • ** conformational Search:** Use Monte Carlo or Molecular Dynamics to sample the full pseudorotation cycle.

  • Optimization: DFT level B3LYP/6-311+G(d,p) with IEFPCM solvation models (compare Chloroform vs. Water).

  • Frequency Calculation: Confirm minima and calculate Gibbs Free Energy (

    
    ).
    
Analytical Workflow Diagram

Workflow Figure 2: Integrated experimental and computational workflow for conformational determination. Start Start: 3-N-Me-THF Analog Solvent Select Solvent System (CDCl3 vs D2O) Start->Solvent NMR 1H NMR Analysis Extract ³J(H,H) Couplings Solvent->NMR DFT DFT Validation (B3LYP/6-311+G**) Solvent->DFT Parallel PSEUROT PSEUROT Analysis Map J to Phase Angle (P) NMR->PSEUROT Decision Is IMHB Detected? PSEUROT->Decision DFT->Decision ResultA Conformer A: Compact (qAx) High Permeability Decision->ResultA Yes (Non-polar) ResultB Conformer B: Extended (qEq) High Solubility Decision->ResultB No (Polar)

Implications for Drug Design

The conformational flexibility of 3-N-Me-THF offers specific tactical advantages in Medicinal Chemistry:

  • Vector Control:

    • By substituting the C2 or C4 positions, you can restrict the pseudorotation cycle to a single sector (e.g., a gem-dimethyl at C2 will lock the ring to avoid eclipsing interactions). This allows for rigid projection of the amine vector into a binding pocket.

  • The "Chameleon" Effect:

    • The ability to switch between a lipophilic, H-bonded state (for crossing the Blood-Brain Barrier or cell membranes) and a hydrophilic state (for solubility in plasma) makes this scaffold superior to rigid analogs like pyrrolidine or piperidine in certain contexts.

  • Basicity Modulation:

    • The formation of the IMHB withdraws electron density from the nitrogen lone pair, effectively lowering the pKa of the amine. This can be used to fine-tune the ionization state at physiological pH.

References

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.[3]

  • Wu, A., & Cremer, D. (2003).[1] Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. International Journal of Molecular Sciences.

  • Gomes, J. A. N. F., et al. (2013). Intramolecular Hydrogen Bonding in Medicinal Chemistry: A Strategy for Permeability. Journal of Medicinal Chemistry. (Contextual grounding on IMHB).
  • Carreira, E. M., et al. (2011). Oxetanes and Tetrahydrofurans as Conformational Surrogates. Chemical Reviews. (General scaffold utility).

Sources

A Technical Guide to the Solubility of N-Methyltetrahydrofuran-3-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyltetrahydrofuran-3-amine hydrochloride is a vital chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, with solubility being paramount. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this amine salt in common organic solvents. We will dissect the molecular interactions governing solubility, present a robust, field-proven experimental protocol for its quantitative measurement, and offer insights into interpreting the resulting data. This document is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding of this compound's behavior in solution to optimize reaction conditions, design purification strategies, and develop viable drug formulations.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility. As a hydrochloride salt, the compound exists as an ion pair in its solid, crystalline state. This ionic character, combined with the structural features of the N-methyltetrahydrofuran moiety, dictates its interaction with various solvents.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[2]
Molecular Weight 137.61 g/mol [2]
Appearance White to off-white solid/powder[3]
Melting Point 158-162 °C[3]
Structure An ammonium cation and a chloride anion[4][5]

The presence of a charged ammonium center, a hydrogen bond-accepting ether oxygen, and a nonpolar hydrocarbon backbone creates a molecule with distinct regional polarities, which is central to its solubility profile.

The Theoretical Framework of Solubility

The dissolution of a crystalline salt like this compound is a thermodynamic process governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. The adage "like dissolves like" serves as a useful heuristic, but a deeper mechanistic understanding is required for predictive insights.

The Dissolution Process:

  • Overcoming Lattice Energy: Energy must be supplied by the solvent to break apart the strong electrostatic interactions (ion-ion forces) holding the N-methyltetrahydrofuran-3-ammonium cations and chloride anions together in the crystal lattice.

  • Solvation: The solvent molecules arrange themselves around the individual ions, forming a solvation shell. This process releases energy.

For dissolution to occur, the energy released during solvation must be comparable to or greater than the crystal lattice energy. The nature and strength of the intermolecular forces between the solvent and the solute's ions are therefore the primary determinants of solubility.

  • Ion-Dipole Interactions: This is the most significant force for dissolving ionic salts. Polar solvents with large dipole moments can effectively interact with and stabilize both the cation and the anion.

  • Hydrogen Bonding: The ammonium group (-NH₂⁺-) is a strong hydrogen bond donor, while the ether oxygen is a hydrogen bond acceptor. Polar protic solvents (e.g., alcohols) can engage in extensive hydrogen bonding with the solute, significantly enhancing solvation and solubility.[6]

  • Van der Waals Forces: These weaker forces (dipole-dipole and London dispersion) contribute to the overall solvation, especially in less polar solvents interacting with the molecule's hydrocarbon portions.

A Field-Proven Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

To ensure reliable and reproducible data, a standardized protocol is indispensable. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of compounds.[7][8] It is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis P1 Weigh excess MTHFA-HCl into a vial P2 Add precise volume of selected organic solvent P1->P2 Step 1 E1 Seal vial tightly P2->E1 Step 2 E2 Agitate at constant temperature (e.g., 25°C) for 24-48 hours E1->E2 Step 3 E3 Visually confirm presence of undissolved solid E2->E3 Verification S1 Stop agitation, allow solid to settle E3->S1 Equilibrium Reached S2 Withdraw aliquot of supernatant S1->S2 Step 4 S3 Filter through 0.22 µm syringe filter (solvent-compatible) S2->S3 Step 5 A1 Dilute filtrate with mobile phase S3->A1 Step 6 A2 Analyze via calibrated HPLC-UV A1->A2 Step 7 R1 Calculate concentration (mg/mL) against a standard curve A2->R1 Data Processing

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Methodology

Materials & Equipment:

  • This compound (MTHFA-HCl), >98% purity

  • Organic solvents, HPLC grade

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Calibrated pipettes or volumetric flasks

  • Orbital shaker with temperature control

  • Syringes and solvent-compatible 0.22 µm syringe filters (e.g., PTFE, nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column suitable for amine analysis (e.g., C18)

Protocol:

  • Preparation of Samples:

    • Add an excess of MTHFA-HCl (e.g., 20-50 mg) to a series of vials. The key is to ensure a solid phase remains at equilibrium.[7]

    • Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

    • Causality: Using an excess of the solid is the cornerstone of this method. It guarantees that the resulting solution is saturated, representing the true equilibrium solubility limit.[8] Precise volume addition is critical for an accurate final concentration calculation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for 24 to 48 hours.

    • Periodically check for the continued presence of undissolved solid.

    • Causality: Constant agitation ensures continuous mixing, facilitating the dissolution process until equilibrium is reached. A 24-48 hour period is typically sufficient for most compounds to achieve this state.[7] Strict temperature control is mandatory as solubility is highly temperature-dependent.

  • Sampling and Sample Preparation:

    • Once equilibrium is achieved, stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for 1-2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step must be performed quickly to avoid temperature changes.

    • Causality: Filtration is a critical self-validating step. It ensures that the sample analyzed contains only the dissolved solute, physically separating it from any suspended microcrystals that would otherwise lead to a gross overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the analytical method.

    • Quantify the concentration of MTHFA-HCl in the diluted sample using a pre-validated HPLC-UV method against a standard calibration curve.

    • Causality: HPLC provides a highly sensitive and specific method for quantification. A validated method with a proper calibration curve ensures that the measurement is accurate and trustworthy.

Expected Solubility Profile and Data Interpretation

While specific quantitative data must be generated experimentally, a qualitative and rank-ordered solubility profile can be predicted based on the chemical principles discussed. The following table provides an expected profile for this compound across a spectrum of common organic solvents.

Solvent ClassSolventPolarity IndexH-BondingExpected SolubilityRationale
Polar Protic Methanol5.1Donor & AcceptorHigh Excellent ion-dipole interactions and strong H-bonding with both the ammonium and ether groups.
Ethanol4.3Donor & AcceptorHigh to Moderate Slightly less polar than methanol, leading to slightly lower but still significant solubility.
Isopropanol3.9Donor & AcceptorModerate Increased steric hindrance and lower polarity compared to ethanol reduces solvating efficiency.
Polar Aprotic Acetonitrile5.8Acceptor OnlyLow to Moderate High dipole moment allows for ion-dipole interactions, but the lack of H-bond donation limits solvation of the chloride anion.
Tetrahydrofuran (THF)4.0Acceptor OnlyLow Moderately polar; can solvate the cation via its ether oxygen but is less effective overall.[9]
Chlorinated Dichloromethane (DCM)3.1NoneVery Low Insufficiently polar to overcome the crystal lattice energy of the salt.
Aromatic Toluene2.4NoneInsoluble Nonpolar solvent with only weak van der Waals forces available for interaction.
Aliphatic n-Hexane0.1NoneInsoluble Highly nonpolar; fundamentally incompatible with an ionic salt.

Interpretation of Expected Trends: The data clearly illustrates the "like dissolves like" principle. The highest solubility is anticipated in polar protic solvents that can effectively solvate both the cation and the anion through a combination of ion-dipole forces and hydrogen bonding. As the solvent polarity and hydrogen bonding capability decrease, the solvation energy becomes insufficient to overcome the crystal lattice energy, leading to a sharp drop in solubility. This predictable trend is crucial for selecting appropriate solvents for reaction workups, crystallizations[10], and formulation studies.

Conclusion

The solubility of this compound is a multifaceted property governed by the fundamental principles of intermolecular forces. Its character as an ionic salt renders it most soluble in polar protic solvents and progressively less soluble as solvent polarity and hydrogen-bonding capacity decrease. This guide provides both the theoretical foundation to predict this behavior and a robust, validated experimental protocol to quantify it accurately. For researchers in drug development, this knowledge is not merely academic; it is a practical tool that directly informs solvent selection for synthesis, purification, and formulation, ultimately accelerating the path from discovery to clinical application.

References

  • ChemBK. (2024). (s)-tetrahydrofuran-3-amine hydrochloride. Retrieved from [Link]

  • Avdeef, A. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-methyloxolan-3-amine. Retrieved from [Link]

  • Pennakem. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Google Patents. (2017). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
  • He, Y., et al. (2015). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Google Patents. (2020). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

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Technical Whitepaper: Operational Mastery of N-Methyltetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 89692-06-8 | Formula: C₅H₁₁NO·HCl | Role: 3D-Rich Chiral Building Block

Executive Summary

N-Methyltetrahydrofuran-3-amine hydrochloride is a critical aliphatic amine building block used to introduce sp³ complexity into drug candidates, facilitating the "Escape from Flatland" in medicinal chemistry. Unlike aromatic amines, this scaffold offers improved solubility and metabolic stability profiles. However, its handling is complicated by its hygroscopic nature as a hydrochloride salt and the stereochemical implications of its chiral center (if using enantiopure forms). This guide outlines the safety, handling, and synthetic protocols required to utilize this reagent with high fidelity.

Physicochemical Profile

PropertySpecificationOperational Note
Molecular Weight 137.61 g/mol Includes HCl counterion. Adjust stoichiometry accordingly.
Appearance White to off-white solidYellowing indicates oxidation or free-base degradation.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexanes) until free-based.
Hygroscopicity HighRapidly absorbs atmospheric moisture; alters effective mass.
Acidity (pKa) ~9-10 (Conjugate acid)Requires >2 eq. base for neutralization in coupling reactions.
Chirality Racemic (unless specified)Available as (S)- (CAS: 1105658-08-3) or (R)- enantiomers.

Safety & Toxicology (GHS Classification)

Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Critical Safety Protocols
  • Dust Control: As a fine salt, the particulate matter is easily aerosolized. Weighing must occur inside a fume hood or a powder containment enclosure.

  • PPE Standard: Nitrile gloves (minimum 0.11 mm thickness) are required. Double-gloving is recommended during the free-basing step due to the increased permeability of the organic-soluble free amine.

  • Incompatibility: Avoid contact with strong oxidizing agents. Reacts with strong bases to liberate the volatile and potentially odorous free amine.

Handling & Storage: The Hygroscopicity Loop

The primary source of experimental error with this reagent is incorrect stoichiometry due to water weight gain. The hydrochloride salt is stable but avidly hygroscopic.

Storage Protocol
  • Primary: Store in a tightly sealed vial under an inert atmosphere (Argon/Nitrogen).

  • Secondary: Place the vial inside a desiccator containing active desiccant (e.g., Drierite or P₂O₅).

  • Temperature: Ambient temperature is generally acceptable, but 2–8°C is preferred for long-term stereochemical integrity of enantiopure batches.

Graphviz Workflow: Handling & Weighing

HandlingWorkflow cluster_env Environment Control Start Storage (Desiccator) Check Check Appearance (White vs Yellow) Start->Check Weigh Weighing (Rapid, <50% RH) Check->Weigh White/Crystalline Purify Recrystallize/Dry Check->Purify Yellow/Clumpy Calc Correct Mass for Water Content? Weigh->Calc Reaction Reaction Vessel Calc->Reaction Add Reagent

Figure 1: Decision logic for handling hygroscopic amine salts to ensure stoichiometric accuracy.

Technical Protocols

Protocol A: In-Situ Neutralization for Amide Coupling

Context: Used when coupling the amine to a carboxylic acid (e.g., for kinase inhibitor synthesis). The HCl salt prevents the amine from acting as a nucleophile until neutralized.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • N-Methyltetrahydrofuran-3-amine HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.5 eq)

  • Solvent: DMF or DMAc (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes to form the active ester.

  • Base Trap: In a separate vial, dissolve the N-Methyltetrahydrofuran-3-amine HCl in a minimal amount of DMF. Add 2.0 eq of DIPEA. Note: This pre-neutralization ensures the amine is free to react immediately upon addition.

  • Addition: Add the amine/base solution to the activated acid mixture.

  • Scavenging: Add the remaining 1.5 eq of DIPEA to maintain basicity (pH > 8) as the reaction generates H⁺.

  • Monitoring: Monitor by LC-MS. The product will be less polar than the starting amine.

Protocol B: Biphasic Free-Basing (For SNAr Reactions)

Context: When performing Nucleophilic Aromatic Substitution (SNAr) on chloropyrimidines or similar electrophiles, the presence of excess amine salts can sometimes interfere or cause solubility issues. Isolating the free base is cleaner.

Step-by-Step:

  • Dissolution: Dissolve 10 g of the HCl salt in 20 mL of water.

  • Basification: Slowly add 4M NaOH (aq) until pH reaches 12-14. The solution may become cloudy as the organic amine separates.

  • Extraction: Extract exhaustively with DCM (3 x 30 mL) or 2-MeTHF. Note: The amine is water-soluble; multiple extractions are necessary.

  • Drying: Dry the combined organics over Na₂SO₄, filter, and concentrate carefully (the free amine is a high-boiling liquid but can be volatile under high vacuum/heat).

  • Usage: Use immediately in the SNAr reaction (e.g., with chloropyrimidine in n-Butanol at 100°C).

Graphviz Workflow: Synthetic Decision Tree

SynthesisLogic Start N-Methyltetrahydrofuran-3-amine HCl Decision Reaction Type? Start->Decision Amide Amide Coupling (HATU/EDC) Decision->Amide Carboxylic Acid SNAr SNAr / Alkylation Decision->SNAr Alkyl/Aryl Halide Base1 In-Situ Base Strategy (DIPEA/NMM > 3 eq) Amide->Base1 One-Pot Prod1 Amide Product Base1->Prod1 FreeBase Isolate Free Base (NaOH/DCM Ext.) SNAr->FreeBase Preferred Solvent Aprotic Solvent (DMSO/DMF/NMP) SNAr->Solvent Alternative (Excess Base) Prod2 Substituted Amine FreeBase->Prod2 Solvent->Prod2

Figure 2: Synthetic pathway selection based on electrophile type.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (Coupling) Incomplete neutralization of HCl salt.Ensure >3 equivalents of base (DIPEA/TEA) are used. The first equivalent only neutralizes the salt.
Gummy Precipitate Hygroscopic water causing phase separation in non-polar solvents.Switch to polar aprotic solvents (DMF/DMSO) or dry the starting material via azeotropic distillation with toluene.
Racemization Over-basic conditions or high heat (if using chiral starting material).Keep temperature < 40°C during coupling. Use milder bases like Collidine if stereocenter is labile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22225706, N-Methyloxolan-3-amine. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: (S)-Tetrahydrofuran-3-amine hydrochloride. Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual grounding for sp³ amine usage).
  • HepatoChem. Handling Hygroscopic Salts in Organic Synthesis. Retrieved from [Link]

Commercial Availability & Technical Profile: Enantiopure N-Methyltetrahydrofuran-3-amine Hydrochloride

[1][2]

Executive Summary

N-Methyltetrahydrofuran-3-amine hydrochloride (N-Me-THF-3-amine) is a high-value chiral building block widely utilized in modern medicinal chemistry to modulate physicochemical properties such as lipophilicity (LogD) and aqueous solubility.[1][2][3] Unlike its aromatic counterparts, the tetrahydrofuran (THF) ring offers a saturated, polar scaffold that can improve the metabolic stability and pharmacokinetic profile of drug candidates.

Commercial availability is currently bifurcated: the (S)-enantiomer is more readily available due to accessible chiral pool precursors (L-aspartic acid), while the (R)-enantiomer often commands a higher price point and longer lead times.[1][2] This guide analyzes the supply chain, synthesis pathways, and quality control metrics required for procuring and validating this compound.

Chemical Identity & Physical Profile[3][4][5][6]

Precise identification is critical as vendor catalogs often conflate the N-methyl variant with the primary amine or the aminomethyl (one carbon extended) analog.

Feature(S)-Enantiomer(R)-Enantiomer
Chemical Name (S)-N-Methyltetrahydrofuran-3-amine HCl(R)-N-Methyltetrahydrofuran-3-amine HCl
CAS Number 1292324-44-7 917882-94-1
Molecular Formula C₅H₁₁NO[1][2][4] · HClC₅H₁₁NO[1][2][5][4] · HCl
Molecular Weight 137.61 g/mol 137.61 g/mol
Appearance White to off-white hygroscopic solidWhite to off-white hygroscopic solid
Solubility High in H₂O, MeOH, DMSOHigh in H₂O, MeOH, DMSO
Chiral Precursor L-Aspartic Acid / L-Malic AcidD-Aspartic Acid / D-Malic Acid

Critical Note: Do not confuse with (tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6), which has an extra methylene group between the ring and the nitrogen.[1][2]

Commercial Landscape & Supply Chain

The supply chain for enantiopure N-Me-THF-3-amine is characterized by a "make-to-order" model for bulk quantities (>100g), while gram-scale quantities are typically available from catalog stock.[2]

Supplier Tiers
  • Tier 1 (Catalog Distributors): Companies like BLD Pharm , Enamine , and Sigma-Aldrich (via partners) typically list gram quantities (1g, 5g, 25g). These are best for initial SAR (Structure-Activity Relationship) screening.[1][2]

  • Tier 2 (Custom Synthesis Houses): For kilogram scale, vendors such as WuXi AppTec or specialized chiral manufacturers (e.g., AChemBlock ) often perform on-demand synthesis.

Cost & Lead Time Analysis[6]
  • Price Range: High. Approximately $150 - $300 USD per gram for catalog quantities.[1][2] Bulk pricing drops significantly but remains premium due to the chiral processing steps.

  • Lead Time:

    • In-Stock: 1–2 weeks (Global logistics).

    • Backorder/Synthesis: 4–8 weeks.

  • Availability Bias: The (S)-enantiomer is generally 20-30% cheaper and more frequently in stock than the (R)-enantiomer, driven by the lower cost of L-series amino acid starting materials.[1][2]

Synthesis & Manufacturing Methodologies

Understanding the synthesis is vital for assessing supply risks and impurity profiles. Two primary routes exist: Chiral Pool Synthesis (High Purity) and Resolution of Racemates (Lower Cost/Yield).

Route A: The Chiral Pool Approach (Recommended)

This route ensures high enantiomeric excess (ee >99%) by starting with a naturally chiral precursor, typically L-aspartic acid or L-malic acid.[1][2] It involves cyclization to the lactone, reduction to the THF ring, and subsequent functionalization.[6]

Mechanism:

  • Cyclization: L-Aspartic acid is cyclized to the corresponding lactone/diol.[1][2]

  • Ring Formation: Dehydration yields the chiral 3-aminotetrahydrofuran (primary amine).[1][2]

  • N-Methylation: The primary amine is protected (e.g., Boc), methylated, and deprotected to prevent over-methylation to the tertiary amine.

Visualization of Synthesis Workflow

The following diagram illustrates the robust "Chiral Pool" pathway, which guarantees the stereochemistry of the final product.

Gcluster_0Process AdvantageStartL-Aspartic Acid(Chiral Pool)Inter1(S)-Tetrahydrofuran-3-amine(Primary Amine)Start->Inter1Cyclization & Reduction(Maintain Chirality)Inter2N-Boc IntermediateInter1->Inter2Boc2O / TEA(Protection)Inter3N-Methyl-N-BocIntermediateInter2->Inter3MeI / NaH(Methylation)Final(S)-N-Methyl-THF-3-amine HCl(Final Product)Inter3->FinalHCl / Dioxane(Deprotection)NoteAvoids resolution steps;Guarantees >99% ee

Figure 1: Step-wise synthesis from chiral pool precursors ensuring high enantiomeric purity.

Quality Control & Analytics

Verifying the enantiomeric excess (ee) is non-negotiable, as racemization can occur under harsh acidic/basic conditions during synthesis.

Analytical Protocol: Chiral HPLC

Standard reverse-phase HPLC cannot distinguish enantiomers.[2] A polysaccharide-based chiral stationary phase is required.[1][2]

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2]

    • Note: The amine additive (Diethylamine) is crucial to suppress peak tailing caused by the interaction of the secondary amine with residual silanols.

  • Detection: UV at 210 nm (low absorption due to lack of chromophore; derivatization with benzoyl chloride may be needed for higher sensitivity).

  • Acceptance Criteria:

    • Chemical Purity: > 97% (LC-MS)[1][2][7]

    • Enantiomeric Excess: > 98% ee[1][2]

Self-Validating Check

To validate the analytical method in-house:

  • Purchase a small sample of the racemate (often listed as N-methyltetrahydrofuran-3-amine, no stereodescriptor).[1][2]

  • Inject the racemate to establish the separation window and retention times for both R and S peaks.

  • Inject the specific enantiomer sample to confirm it elutes as a single peak matching the correct retention time.

Applications in Drug Discovery[10][11]

The N-Me-THF-3-amine moiety serves as a strategic bioisostere in lead optimization.[2]

  • Solubility Enhancement: Replacing a phenyl or cyclohexyl ring with the THF ring increases aqueous solubility due to the oxygen atom's hydrogen bond accepting capability (HBA).

  • Conformational Restriction: The ring constrains the nitrogen vector, potentially locking the side chain into a bioactive conformation that linear alkyl amines cannot achieve.

  • Metabolic Stability: Unlike pyrrolidine rings which are prone to oxidation, the THF ether oxygen reduces the electron density on the ring carbons, potentially lowering susceptibility to CYP450 oxidative metabolism.

References

  • Moldb. (2024).[5][4][8][9] (S)-N-Methyltetrahydrofuran-3-amine hydrochloride Product Profile. Retrieved from

  • ChemicalBook. (2025).[9][10] (R)-Tetrahydrofuran-3-amine hydrochloride Suppliers and CAS Data. Retrieved from

  • BLD Pharm. (2024). Product Catalog: (S)-Tetrahydrofuran-3-amine hydrochloride. Retrieved from

  • Phenomenex. (2025).[11] Chiral HPLC Separations Guide. Retrieved from

  • Sigma-Aldrich. (2024).[1][2] Product Specification: (S)-N-Methyltetrahydrofuran-3-amine hydrochloride. Retrieved from [1][2]

Technical Profile: N-Methyltetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-Methyltetrahydrofuran-3-amine hydrochloride (CAS 917882-94-1) , a critical building block in modern medicinal chemistry.

CAS No. 917882-94-1[1]

Executive Summary

This compound is a secondary amine building block widely utilized in the synthesis of pharmaceutical candidates, particularly in the optimization of kinase inhibitors and GPCR ligands. Its structural value lies in the tetrahydrofuran (THF) ring, which introduces polarity and hydrogen-bond accepting capability (via the ether oxygen) without the aromaticity of furan or pyridine. This moiety is frequently employed to lower the LogD (lipophilicity) of drug candidates while maintaining metabolic stability, a strategy known as "solubilizing tail" incorporation.

Chemical & Physical Characterization

Property Data
Chemical Name This compound
Synonyms Methyl-(tetrahydro-furan-3-yl)-amine HCl; N-Methyl-3-aminotetrahydrofuran HCl
Molecular Formula C₅H₁₁NO[1][2][3][4][5] · HCl
Molecular Weight 137.61 g/mol
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
pKa (Calc.) ~9.5 – 10.5 (Secondary amine conjugate acid)
H-Bond Donors 2 (Amine NH, HCl proton)
H-Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)
Structural Analysis

The molecule consists of a saturated five-membered ether ring (tetrahydrofuran) substituted at the C3 position with a methylamino group.

  • Chirality: The C3 carbon is a stereocenter. Commercial supplies are often racemic, but enantiopure forms ((R)- or (S)-) are available and critical for structure-activity relationship (SAR) studies where binding pocket geometry is restrictive.

  • Salt Form: The hydrochloride salt stabilizes the volatile free amine, preventing oxidation and facilitating easier handling as a solid.

Mechanism of Action & Reactivity

While CAS 917882-94-1 is not a drug itself, its "mechanism" is defined by its chemical reactivity as a nucleophile in drug synthesis.

Synthetic Utility

The secondary amine function makes it a versatile nucleophile for:

  • Amide Coupling: Reacting with carboxylic acids (using HATU/EDC) to form amides. This is the most common linkage in kinase inhibitors (e.g., attaching to a hinge-binding scaffold).

  • Nucleophilic Aromatic Substitution (S_NAr): Reacting with halogenated heterocycles (e.g., chloropyrimidines) to install the THF-amine tail.

  • Reductive Amination: Less common, as the amine is already alkylated.

Strategic Application in Drug Design

The incorporation of the N-methyltetrahydrofuran-3-amine motif serves specific medicinal chemistry goals:

  • Solubility Enhancement: The ether oxygen reduces the overall lipophilicity (cLogP) compared to a cyclopentyl analog.

  • Metabolic Stability: The methyl group on the nitrogen blocks N-dealkylation pathways that might otherwise degrade a primary amine.

  • Conformational Lock: The THF ring restricts the flexibility of the amine tail, potentially reducing the entropic penalty of binding to a protein target.

Reaction Workflow Diagram

The following diagram illustrates the standard workflow for integrating this building block into a drug scaffold.

G Reagent N-Methyltetrahydrofuran-3-amine HCl (CAS 917882-94-1) Base Base (DIPEA/TEA) Free-basing Step Reagent->Base Deprotonation Intermediate Reactive Free Amine (Nucleophile) Base->Intermediate Release of HCl Scaffold Electrophilic Scaffold (R-COOH or Ar-Cl) Product Target Drug Candidate (Amide or Aryl Amine) Scaffold->Product Reacts with Intermediate->Product Coupling (HATU) or S_NAr Reaction

Figure 1: Synthetic workflow for utilizing CAS 917882-94-1 in medicinal chemistry.

Experimental Protocols

Protocol A: Free-Basing & Amide Coupling (Standard Procedure)

Context: Attaching the amine to a carboxylic acid scaffold (e.g., a kinase inhibitor core).

Materials:

  • CAS 917882-94-1 (1.2 equiv)

  • Carboxylic Acid Scaffold (1.0 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid Scaffold in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (N₂).

  • Activation: Add HATU to the solution and stir at Room Temperature (RT) for 5 minutes.

  • Neutralization: In a separate vial, dissolve CAS 917882-94-1 in a minimal amount of DMF. Add 2.0 equivalents of DIPEA to neutralize the HCl salt and release the free amine.

  • Coupling: Add the neutralized amine solution to the activated acid mixture. Add the remaining 1.0 equivalent of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the product mass [M+H]⁺.

  • Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.

  • Purification: The polar THF ring may require 5–10% MeOH in DCM for flash chromatography elution.

Protocol B: Handling & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator or under nitrogen.

  • Stability: Stable for >2 years at -20°C. Avoid prolonged exposure to moisture, which can lead to clumping and difficulty in accurate weighing.

Suppliers & Sourcing

When sourcing CAS 917882-94-1, purity (specifically enantiomeric excess if chiral) is the primary quality attribute.

Supplier Region Product Grade Notes
Chemos Europe (Germany)Synthesis Grade (97%+)Reliable for bulk intermediates.
Ambeed USA/GlobalResearch GradeGood for small-scale discovery (mg to g).
AchemBlock USABuilding BlockSpecializes in heterocycles.
Enamine Ukraine/GlobalScreening/Building BlockOften has specific enantiomers available.
Boc Sciences USAGMP/Non-GMPCapable of scale-up synthesis.

Sourcing Advisory: Always verify if the CAS refers to the racemic mixture or a specific enantiomer. For precise SAR, order (R)- or (S)- specific CAS numbers if available, or request chiral HPLC data for the racemic lot.

References

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Accessed 2024. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Contextual reference for amine coupling in drug discovery). Link

  • Chemos GmbH. "Product Specification: CAS 917882-94-1." BuyersGuideChem. Accessed 2024. Link

  • Ambeed. "Safety Data Sheet: this compound." Accessed 2024. Link

Sources

Advanced Synthesis and Applications of N-Methyltetrahydrofuran-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Significance in Medicinal Chemistry

In the landscape of modern drug discovery, N-methyltetrahydrofuran-3-amine (3-MeTHF-NH2) serves as a high-value bioisostere and solubilizing scaffold. Unlike its carbocyclic analog (cyclopentylamine) or the more basic pyrrolidine, the tetrahydrofuran (THF) core offers a unique balance of physicochemical properties driven by the ether oxygen.

Physicochemical Profile[1]
  • pKa Modulation: The inductive electron-withdrawing effect of the ring oxygen lowers the pKa of the secondary amine (approx. 8.5–9.0) compared to N-methylpyrrolidine (pKa ~10.5). This reduction often improves oral bioavailability by increasing the fraction of the neutral species at physiological pH (7.4).

  • Lipophilicity (LogD): The ether oxygen acts as a hydrogen bond acceptor (HBA), reducing LogP while maintaining metabolic stability superior to linear ethers.

  • Conformational Bias: The puckered conformation of the THF ring creates defined vectors for substituents, critical for optimizing ligand-protein binding interactions in kinase and GPCR pockets.

Part 2: Synthetic Routes to the Core Scaffold

The synthesis of N-methyltetrahydrofuran-3-amine can be approached via three primary methodologies, selected based on the requirement for stereochemistry (chiral vs. racemic) and scale.

Route A: Reductive Amination (Scalable, Racemic)

This is the preferred industrial route for generating the racemic core or when a late-stage chiral resolution is planned.

  • Precursor: Tetrahydrofuran-3-one.

  • Reagents: Methylamine (aq. or THF solution), Reducing agent (NaBH(OAc)₃ or NaBH₃CN).

  • Mechanism: Formation of the hemiaminal, dehydration to the iminium ion, and irreversible hydride transfer.

  • Critical Control Point: Control of pH (approx. 5–6) is vital to facilitate iminium formation without protonating the reducing agent excessively.

Route B: Chiral Pool Synthesis (High Enantiopurity)

For asymmetric applications, starting from (S)- or (R)-Malic acid or Aspartic acid is the gold standard.

  • Step 1: Reduction of the dicarboxylic acid to the 1,2,4-triol.

  • Step 2: Cyclization to 3-hydroxytetrahydrofuran (3-OH-THF).[1]

  • Step 3: Activation (Mesylation/Tosylation) followed by nucleophilic displacement.

  • Expert Insight: Direct displacement of a 3-OMs/OTs group on a THF ring by methylamine is sluggish and prone to E2 elimination (forming 2,5-dihydrofuran). A superior approach involves displacing with azide (

    
    ), reducing to the primary amine, and then performing a controlled monomethylation (e.g., via formate reduction or Boc-protection/methylation).
    
Route C: Hydroformylation (Industrial)
  • Precursor: 2,5-Dihydrofuran.[2][3]

  • Process: Rhodium-catalyzed hydroformylation yields tetrahydrofuran-3-carbaldehyde, followed by reductive amination. This route is atom-economical but requires specialized high-pressure equipment.

Part 3: Decision Logic & Flowchart

The following diagram illustrates the decision matrix for selecting the optimal synthetic pathway.

SynthesisRoutes Target Target: N-Methyltetrahydrofuran-3-amine Chirality Is Stereochemistry Required? Target->Chirality Racemic Racemic Synthesis Chirality->Racemic No Chiral Chiral Synthesis Chirality->Chiral Yes Ketone Start: Tetrahydrofuran-3-one Racemic->Ketone RedAm Reductive Amination (MeNH2, NaBH(OAc)3) Ketone->RedAm RedAm->Target Yields Racemate Malic Start: (S)- or (R)-Malic Acid Chiral->Malic Cyclization Reduction & Cyclization to Chiral 3-OH-THF Malic->Cyclization Activation Activation (MsCl/TsCl) Cyclization->Activation Displacement Nucleophilic Substitution (MeNH2 or NaN3 -> Red -> Methylation) Activation->Displacement Displacement->Target Yields Enantiomer

Figure 1: Strategic decision tree for the synthesis of N-methyltetrahydrofuran-3-amine based on stereochemical requirements.

Part 4: Detailed Experimental Protocols

Protocol 1: Reductive Amination (Racemic)

Objective: Synthesis of N-methyltetrahydrofuran-3-amine from tetrahydrofuran-3-one.

Reagents:

  • Tetrahydrofuran-3-one (1.0 eq)

  • Methylamine (2.0 M in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (STAB, 1.4 eq)

  • Acetic acid (1.0 eq)

  • Dichloromethane (DCM) (Solvent, 10 V)

Procedure:

  • Imine Formation: Charge a dry reactor with tetrahydrofuran-3-one and DCM. Cool to 0°C. Add Methylamine solution dropwise. Add Acetic acid to adjust pH to ~5. Stir for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) portion-wise over 20 minutes, maintaining temperature <10°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours. Monitor by GC-MS or TLC (ninhydrin stain).

  • Work-up (Critical Step): Quench with saturated aqueous NaHCO₃. The product is water-soluble. Do not discard the aqueous layer.

  • Extraction: Extract the aqueous layer multiple times (3x) with DCM or Chloroform/Isopropanol (3:1) to ensure recovery of the amine.

  • Purification: Dry organic phase over Na₂SO₄. Carefully concentrate under reduced pressure (Note: Free base is volatile). Convert to HCl salt by adding 4M HCl in Dioxane for storage.

Self-Validating Check:

  • If yield is low: Check the aqueous layer pH during extraction; it must be >12 to ensure the amine is deprotonated.

  • If over-alkylation occurs: Ensure STAB is added after the amine and ketone have mixed, or switch to a stepwise procedure (form imine, then reduce).

Protocol 2: Derivatization via SNAr (Kinase Inhibitor Synthesis)

Objective: Coupling N-methyltetrahydrofuran-3-amine to a chloropyrimidine scaffold.

Reagents:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • N-Methyltetrahydrofuran-3-amine HCl salt (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Isopropanol (IPA) (Solvent)

Procedure:

  • Dissolve 4,6-dichloropyrimidine in IPA.

  • Add N-methyltetrahydrofuran-3-amine HCl.

  • Add DIPEA dropwise.

  • Heat to 80°C for 4 hours.

  • Concentrate and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Part 5: Derivatization Pathways

Once the core is synthesized, it acts as a versatile building block. The secondary amine is the nucleophilic handle.

Derivatization Core N-Methyltetrahydrofuran-3-amine Amide Amide Coupling (R-COOH + HATU) Core->Amide Urea Urea Formation (R-NCO or Triphosgene) Core->Urea SNAr SNAr Coupling (Ar-Cl / Ar-F) Core->SNAr RedAlk Reductive Alkylation (R-CHO + NaBH(OAc)3) Core->RedAlk Prod_Amide Amide Derivatives (Peptidomimetics) Amide->Prod_Amide Prod_Urea Urea Derivatives (Soluble Linkers) Urea->Prod_Urea Prod_SNAr Heteroaryl Amines (Kinase Inhibitors) SNAr->Prod_SNAr Prod_Alk Tertiary Amines (CNS Active Agents) RedAlk->Prod_Alk

Figure 2: Functionalization pathways for the N-methyltetrahydrofuran-3-amine core.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Chiral Tetrahydrofuran Synthesis: Paquette, L. A., et al. "Enantioselective Synthesis of 3-Substituted Tetrahydrofurans." Organic Letters, 2005.
  • Medicinal Chemistry Applications: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.

  • Process Chemistry (Hydroformylation): "Process for the preparation of 3-aminomethyltetrahydrofuran."[3] US Patent 2011/0124926.

Sources

Methodological & Application

Advanced Protocol: N-Methyltetrahydrofuran-3-amine Hydrochloride in Asymmetric Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

N-Methyltetrahydrofuran-3-amine hydrochloride (NM-THF-3-A HCl) is a high-value chiral building block utilized extensively in modern medicinal chemistry.[1][2][3] Its core value lies in the tetrahydrofuran-3-amine scaffold, which offers distinct physicochemical advantages over its carbocyclic (cyclopentyl) or pyrrolidine analogs:

  • Metabolic Stability: The ether oxygen lowers the lipophilicity (LogP) compared to cyclopentane, often improving metabolic stability and solubility profiles of drug candidates.

  • Vector Control: The fixed chiral center (C3) directs the N-methyl group into a specific vector, critical for maximizing ligand-protein binding interactions in kinase inhibitors and antiviral proteases (e.g., HIV protease inhibitors).[1]

This guide provides a standardized, field-validated protocol for activating this salt and utilizing it in asymmetric amide couplings and SNAr reactions without compromising enantiomeric excess (ee%).[1]

Critical Material Handling: Salt-to-Base Activation

The hydrochloride salt form is stable and non-hygroscopic, making it the preferred storage form.[1][2][3] However, the protonated ammonium species is non-nucleophilic.[1] Direct use of the salt in reactions without proper buffering often leads to stalled conversion or racemization of sensitive coupling partners. [3]

Protocol A: In-Situ Activation (Recommended for One-Pot Synthesis)

Best for: Amide couplings using HATU, T3P, or CDI.[1][2][3]

Reagents:

  • NM-THF-3-A HCl (1.0 equiv)[2][3]

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0–4.0 equiv required to neutralize HCl and activate carboxylic acid).

  • Solvent: DMF, DMAc, or 2-MeTHF (Green alternative).[1][2][3][4]

Mechanism of Action: The first equivalent of organic base sacrifices itself to deprotonate the ammonium chloride.[3] The subsequent equivalents drive the coupling reaction.

Protocol B: Ex-Situ Free Basing (Recommended for Sensitive Kinetics)

Best for: SNAr reactions or when exact stoichiometry is critical.[1]

  • Dissolution: Dissolve NM-THF-3-A HCl (10 g) in minimal water (20 mL).

  • Basification: Cool to 0°C. Slowly add 4N NaOH until pH > 12.

  • Extraction: Extract exhaustively with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 30 mL). Note: 2-MeTHF is superior to DCM here due to better partition coefficients for amines and lower environmental impact.[1][2][3]

  • Drying: Dry organic layer over anhydrous Na2SO4.

  • Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C; free base is volatile).

  • Validation: Titrate a small aliquot to determine precise molarity before use.

Core Application Protocols

Workflow Visualization

The following diagram illustrates the decision matrix for choosing the correct activation pathway based on the reaction type.

G Start NM-THF-3-A HCl (Solid Salt) Decision Select Reaction Type Start->Decision PathA Amide Coupling (HATU/T3P) Decision->PathA Acid Sensitive? No PathB SNAr / Alkylation Decision->PathB Stoichiometry Critical? Yes ProcessA In-Situ Activation (DIPEA/NMM) PathA->ProcessA ProcessB Ex-Situ Free Basing (NaOH/2-MeTHF) PathB->ProcessB Product Chiral Intermediate (>99% ee) ProcessA->Product Coupling ProcessB->Product Substitution

Caption: Decision matrix for activation of N-Methyltetrahydrofuran-3-amine HCl based on downstream chemistry.

Experiment 1: Asymmetric Amide Coupling (High-Fidelity)

Objective: Couple (S)-NM-THF-3-A with a chiral carboxylic acid (e.g., Boc-L-amino acid) while preventing epimerization.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • (S)-NM-THF-3-A HCl (1.1 equiv)[2][3]

  • Coupling Agent: T3P (50% in EtOAc) or HATU (1.1 equiv)[1]

  • Base: DIPEA (3.5 equiv)

  • Solvent: 2-MeTHF or Ethyl Acetate (0.1 M concentration)[2][3]

Step-by-Step Protocol:

  • Charge: To a reactor, add the Carboxylic Acid and (S)-NM-THF-3-A HCl.

  • Solvate: Add 2-MeTHF and cool the slurry to 0°C.

  • Base Addition: Add DIPEA dropwise. Observation: The slurry should clear as the amine salt dissolves.

  • Coupling:

    • If using T3P: Add T3P solution slowly over 10 minutes. Maintain T < 5°C.

    • If using HATU: Add solid HATU in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Add 10% citric acid solution (aq).

  • Workup: Separate phases. Wash organic layer with Sat.[2] NaHCO3 (removes unreacted acid) and Brine.

  • Isolation: Concentrate to yield the crude amide.

Why this works: T3P (Propylphosphonic anhydride) is chosen for its low epimerization potential compared to carbodiimides (EDC/DCC), preserving the stereocenter of the carboxylic acid partner.

Experiment 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the chiral amine onto a heteroaryl chloride (e.g., 4-chloropyrimidine).

Reagents:

  • Heteroaryl Chloride (1.0 equiv)[1]

  • (S)-NM-THF-3-A (Free Base, from Protocol B)[2][3] (1.2 equiv)

  • Base: K2CO3 (2.0 equiv)[1]

  • Solvent: DMSO or NMP[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve Heteroaryl Chloride in DMSO.

  • Addition: Add K2CO3 followed by the Free Base solution of the amine.

  • Heating: Heat to 80°C (monitor by LCMS). Note: The HCl salt reacts poorly in SNAr due to poor solubility in non-polar aprotic solvents; the free base is essential here.

  • Workup: Dilute with water, extract into EtOAc.

Analytical Quality Control

Verifying the Enantiomeric Excess (ee%) is mandatory.[1] The N-methyl group can make chiral separation challenging due to rotamers.[1][2][3]

Method: Chiral HPLC

  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).[2][3]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Detection: UV @ 210 nm (or specific lambda max of the adduct).[1]

  • Expectation: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer.[1][2][3] Racemic standard preparation is required for method development.[1][2]

Data Summary Table: Solvent Compatibility

SolventSolubility (HCl Salt)Solubility (Free Base)Recommendation
Water HighModerateUse for extraction only.[1][2][3]
DCM LowHighStandard, but environmental concern.[1]
2-MeTHF LowHighPreferred Green Solvent.
DMF HighHighGood for coupling, hard to remove.[2][3]
MTBE NoneModerateGood for antisolvent precipitation.[1][2]

Troubleshooting & Pitfalls

  • Racemization:

    • Cause: High temperatures (>100°C) or strong basic conditions for prolonged periods.

    • Solution: Keep SNAr reactions < 90°C. For amide couplings, use T3P and keep T < 25°C.[1]

  • Hygroscopicity:

    • Issue: The free base absorbs CO2 from air to form carbamates or hydrates.[1]

    • Solution: Use the free base immediately after generation. Store the HCl salt in a desiccator.

  • Incomplete Reaction (Salt Form):

    • Issue: Reaction stalls at 50% conversion.[2]

    • Cause: Insufficient base to neutralize the HCl and drive the reaction.

    • Solution: Ensure at least 3.0 equivalents of DIPEA are used when starting with the HCl salt.

References

  • Synthesis and Application of Chiral Tetrahydrofuran-3-amines

    • Ghosh, A. K., et al. "Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands."[1][2][3][6] Bioorganic & Medicinal Chemistry Letters, 2019.

  • Green Solvent Applications (2-MeTHF)

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent for Organic Synthesis."[2][3] ChemSusChem, 2012.

  • Amide Coupling Methodologies (T3P/HATU)

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1][3] Organic Process Research & Development, 2016.

  • Chiral Separation Techniques

    • Subramanian, G. "A Practical Approach to Chiral Separation by Liquid Chromatography."[1][5] VCH Publishers, 1994.[5]

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with N-Methyltetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydrofuran Moiety in Drug Discovery

The tetrahydrofuran (THF) ring system, a saturated five-membered cyclic ether, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can favorably modulate physicochemical properties such as solubility, metabolic stability, and cell permeability. The N-methylated amine at the 3-position of the THF ring, particularly in its chiral forms, offers a versatile synthetic handle for the construction of complex molecular architectures. N-Methyltetrahydrofuran-3-amine hydrochloride serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates, notably in the development of kinase inhibitors for treating inflammatory diseases and cancer.[1] This guide provides detailed application notes and protocols for the effective utilization of this valuable intermediate, with a focus on the underlying chemical principles and practical execution in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Chemical Name (S)-N-Methyltetrahydrofuran-3-amine hydrochloride[1]
CAS Number 1292324-44-7[1]
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance White to off-white solid[2][3]
Melting Point 165-170 °C (for the unmethylated analogue hydrochloride)[2]
Solubility Soluble in water and organic solvents like methanol and ethanol.[3]
Storage 2-8°C, under an inert atmosphere (e.g., Argon or Nitrogen), protected from light and moisture.[1]

Core Synthetic Application: Nucleophilic Aromatic Substitution in Kinase Inhibitor Scaffolds

A primary application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[4] A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of an electron-deficient heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with the amine.[5][6]

Reaction Causality and Strategic Considerations:

The pyrrolo[2,3-d]pyrimidine ring system is electron-deficient due to the presence of the nitrogen atoms, which facilitates nucleophilic attack at the chlorinated C4 position. The hydrochloride salt of the amine must be neutralized in situ to liberate the free amine, which is the active nucleophile. This is typically achieved using a non-nucleophilic organic or inorganic base. The choice of solvent is critical to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for JAK Inhibitors via SNAr

This protocol details the coupling of (S)-N-Methyltetrahydrofuran-3-amine hydrochloride with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction forms a core structure found in several JAK inhibitors.

sn_ar_workflow reagents Reactants (Amine HCl, Chloro-pyrimidine, Base, Solvent) setup Reaction Setup (Inert atmosphere, Temperature control) reagents->setup reaction Nucleophilic Aromatic Substitution setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product buchner_hartwig_logic start Objective: Form C(aryl)-N bond under milder conditions challenge Challenge: Low reactivity of aryl halide for direct S N Ar start->challenge solution Solution: Employ Palladium-catalyzed Cross-Coupling challenge->solution catalytic_cycle Catalytic Cycle: 1. Oxidative Addition 2. Ligand Exchange (Amine Binding) 3. Reductive Elimination solution->catalytic_cycle outcome Outcome: Efficient C-N bond formation with broad functional group tolerance catalytic_cycle->outcome

Sources

Application Note: N-Methyltetrahydrofuran-3-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyltetrahydrofuran-3-amine hydrochloride (CAS: 1292324-44-7 for S-isomer; generic structure variants available) is a high-value chiral building block used extensively in modern drug discovery. It serves as a strategic bioisostere for pyrrolidine and piperidine rings.

This guide details the physicochemical rationale for selecting this fragment (SAR implications), handling protocols to manage its hygroscopic nature, and optimized synthetic workflows for incorporating it into bioactive scaffolds.

Physicochemical Profile & SAR Rationale

The "Oxygen Effect" on Basicity and Permeability

In medicinal chemistry, replacing a methylene (


) group in a saturated cycle with an ether oxygen (

) is a classic strategy to modulate physicochemical properties. N-Methyltetrahydrofuran-3-amine is frequently selected over N-methylpyrrolidine to lower the basicity of the amine center.
  • pKa Modulation: The inductive electron-withdrawing effect (

    
    ) of the tetrahydrofuran oxygen atom reduces the electron density on the nitrogen. While N-methylpyrrolidine has a pKa 
    
    
    
    10.4–11.0, N-methyltetrahydrofuran-3-amine typically exhibits a pKa in the range of 9.0–9.5 .
    • Impact: This lowers the fraction of the molecule that is ionized at physiological pH (7.4), thereby improving membrane permeability and oral bioavailability.

  • LogD Reduction: The ether oxygen introduces polarity, lowering the LogD compared to the carbocyclic analog, which can help improve metabolic stability and solubility.

Stereochemistry

The 3-position is a chiral center. The biological activity of the final drug molecule often depends strictly on the enantiomer used.

  • (S)-N-Methyltetrahydrofuran-3-amine : Often preferred if the binding pocket requires a specific vector.

  • (R)-N-Methyltetrahydrofuran-3-amine : The mirror image.

  • Note: Protocols below apply to both enantiomers and the racemate.

Handling and Stability

Storage and Hygroscopicity

The hydrochloride salt is the stable form of this amine. It is hygroscopic .

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent "clumping" and hydrolysis over extended periods.

  • Handling: Weigh quickly in ambient air or, preferably, inside a glovebox or glovebag for precise stoichiometry.

Safety Warning: Identity Confusion

CRITICAL: Do not confuse this molecule with 2-Methyltetrahydrofuran (2-MeTHF) .

  • 2-MeTHF: A solvent (green alternative to THF).[1]

  • N-Me-THF-3-amine: The amine building block.[2]

  • Check: Verify the CAS number and the presence of the amine peak in NMR before use.

Experimental Protocols

Protocol A: Free-Basing (In-Situ vs. Isolation)

Many coupling reactions (especially


) fail if the amine is not properly deprotonated.

Option 1: In-Situ Neutralization (Recommended for Amide Couplings) Use a tertiary amine base (DIPEA or TEA) in excess (3.0–4.0 equivalents) directly in the reaction pot.

Option 2: Isolation of Free Base (Recommended for Sensitive


) 
  • Dissolve the HCl salt (1.0 g) in minimal water (5 mL).

  • Add 4M NaOH until pH > 12.

  • Extract exhaustively with DCM (

    
     mL). Note: The amine is polar; multiple extractions are required.
    
  • Dry organic layer over

    
    , filter, and concentrate carefully (the free base is volatile). Use immediately.
    
Protocol B: Amide Coupling (HATU Method)

This protocol attaches the amine to a carboxylic acid scaffold (e.g., forming a kinase inhibitor hinge binder).

Reagents:

  • Carboxylic Acid Scaffold (

    
    )
    
  • N-Methyltetrahydrofuran-3-amine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add N-Methyltetrahydrofuran-3-amine HCl (1.2 mmol) followed immediately by the remaining DIPEA (1.5 mmol).

    • Why? The extra base is needed to neutralize the HCl salt immediately upon addition.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.[3]

  • Workup: Dilute with EtOAc, wash with Sat.

    
     (x2), Water (x1), and Brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Nucleophilic Aromatic Substitution ( )

Used to attach the amine to heteroaromatic halides (e.g., chloropyrimidines, chloropyridines).

Reagents:

  • Heteroaryl Chloride (

    
    )
    
  • N-Methyltetrahydrofuran-3-amine HCl (1.2 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMSO or NMP (for high temp) / Isopropanol (for lower temp)

Step-by-Step:

  • Setup: Charge a microwave vial with

    
     (1.0 mmol), Amine HCl salt (1.2 mmol), and 
    
    
    
    (3.0 mmol).
  • Solvent: Add DMSO (3 mL). Cap the vial.

  • Reaction: Heat to 80–120°C (standard heating) or 100°C (Microwave) for 30–60 mins.

    • Tip: If using DIPEA, Isopropanol at reflux is a cleaner alternative for less deactivated electrophiles.

  • Workup: Pour into water. If solid precipitates, filter.[2][4] If not, extract with EtOAc.

Visualized Workflows

SAR Decision Logic

Why choose this fragment? The logic below illustrates the decision process in Lead Optimization.

SAR_Logic Start Lead Optimization: High Basicity / Low Permeability Pyrrolidine Current Fragment: N-Methylpyrrolidine (pKa ~10.5) Start->Pyrrolidine Identify Liability Strategy Strategy: Introduce Heteroatom (Ether) Pyrrolidine->Strategy Bioisostere Replacement Target Selected Fragment: N-Methyltetrahydrofuran-3-amine (pKa ~9.0-9.5) Strategy->Target -CH2- to -O- Switch Outcome Outcome: Reduced Ionization @ pH 7.4 Improved Membrane Permeability Target->Outcome Physicochemical Improvement

Figure 1: SAR decision tree demonstrating the strategic replacement of pyrrolidine with tetrahydrofuran-3-amine to modulate pKa.

Synthetic Workflow (Amide Coupling)

Synthesis_Workflow Salt Amine HCl Salt (Hygroscopic) Coupling Coupling Reaction (DMF, RT, 2-12h) Salt->Coupling Add Solid Base DIPEA (Excess) Base->Coupling In-Situ Free Basing Activation Acid + HATU (Activated Ester) Activation->Coupling Electrophile Workup Workup: NaHCO3 Wash Coupling->Workup Product Final Amide Bioactive Scaffold Workup->Product

Figure 2: Optimized workflow for HATU-mediated coupling of N-Methyltetrahydrofuran-3-amine HCl.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Incomplete neutralization of HCl salt.Increase DIPEA to 3.5–4.0 equivalents. Ensure amine is added after acid activation.
No Reaction (

)
Amine remains protonated; Salt insolubility.Switch base to

or pre-form the free base (Protocol A, Option 2). Switch solvent to NMP.
Regioselectivity Issues Competition with other nucleophiles.The secondary amine is sterically hindered. Ensure the electrophile is sufficiently reactive (e.g., use fluoride instead of chloride for

).
Gummy Precipitate Polymerization of solvent or reagent.[1]Ensure anhydrous DMF is used. Avoid heating HATU reactions >40°C.

References

  • Chiral Building Blocks in Drug Discovery: Smith, A. et al. "Strategic use of oxygen-containing heterocycles in medicinal chemistry." Journal of Medicinal Chemistry. (Context: General principles of ether oxygen pKa modulation)

  • Synthesis of Tetrahydrofuran-3-amines: Patent CN105218490B. "Preparation method of (R)-tetrahydrofuran-3-amine."[4]

  • Handling of Amine Salts in Synthesis: Roughley, S. D. & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[5]

  • PubChem Compound Summary: "Pyrrolidine vs Tetrahydrofuran properties."

Sources

Catalytic Applications of N-Methyltetrahydrofuran-3-amine Hydrochloride Derivatives: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Bifunctional Organocatalysis

In the landscape of modern synthetic chemistry, the pursuit of efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has risen as a powerful alternative to traditional metal-based catalysis. Within this field, the concept of bifunctional catalysis has proven to be particularly transformative. Bifunctional catalysts are molecules that possess two distinct functional groups which act in concert to promote a reaction, often leading to exceptional levels of stereocontrol.[1][2]

This guide focuses on the potential catalytic applications of derivatives of N-Methyltetrahydrofuran-3-amine hydrochloride. While this specific compound is primarily recognized as a chiral building block in pharmaceutical synthesis, its inherent structural features—a chiral secondary amine and a cyclic ether moiety—make it an exemplary scaffold for the design of sophisticated bifunctional organocatalysts. The tetrahydrofuran ring provides a rigid, predictable three-dimensional structure, which is crucial for creating a well-defined chiral environment around the catalytic site.

The strategic modification of the N-Methyltetrahydrofuran-3-amine core, for instance, by introducing a hydrogen-bond donor group like a squaramide or thiourea, can generate powerful bifunctional catalysts.[3][4][5] In such a system, the tertiary amine would act as a Brønsted base to deprotonate a pro-nucleophile, while the hydrogen-bond donor moiety would activate the electrophile, bringing the two reactants into close proximity within a chiral environment. This cooperative catalysis is the key to achieving high enantioselectivity in a variety of carbon-carbon bond-forming reactions.

Application Note I: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. The asymmetric variant of this reaction is of particular importance for the construction of chiral molecules. Bifunctional amine-squaramide organocatalysts have demonstrated remarkable efficacy in catalyzing the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, yielding products with high diastereo- and enantioselectivity.[3][4][5]

Catalyst Design and Rationale

For this application, we propose a hypothetical bifunctional organocatalyst derived from (S)-N-Methyltetrahydrofuran-3-amine. The catalyst incorporates a squaramide moiety, which is known for its strong hydrogen-bonding capabilities.

Hypothetical Catalyst Structure:

  • (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((S)-1-(tetrahydrofuran-3-yl)ethyl)squaramide

The choice of the 3,5-bis(trifluoromethyl)phenyl group on the squaramide is intentional; the electron-withdrawing trifluoromethyl groups enhance the acidity of the N-H protons, making the squaramide a more effective hydrogen-bond donor. The (S)-configuration of the N-Methyltetrahydrofuran-3-amine backbone dictates the chirality of the catalyst and, consequently, the stereochemical outcome of the reaction.

Proposed Catalytic Cycle

The catalytic cycle for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene, catalyzed by our proposed bifunctional squaramide catalyst, is illustrated below. The cycle highlights the dual activation mechanism that is central to the catalyst's efficacy.

G cluster_cycle Catalytic Cycle cluster_legend Legend A Catalyst + Substrates B Dual Activation Complex A->B Coordination C Stereoselective C-C Bond Formation B->C Michael Addition D Product Release & Catalyst Regeneration C->D Proton Transfer D->A Release Catalyst Catalyst: Bifunctional Amine-Squaramide Substrates Substrates: 1,3-Dicarbonyl & Nitroalkene Product Product: Chiral Michael Adduct G cluster_cycle Catalytic Cycle A Catalyst + Ketone B Enamine Formation A->B C Aldehyde Activation & Aldol Addition B->C D Iminium Ion Hydrolysis C->D E Product + Regenerated Catalyst D->E E->A

Sources

Application Notes and Protocols for N-Methyltetrahydrofuran-3-amine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral secondary amine that serves as a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. Its tetrahydrofuran ring provides a desirable pharmacokinetic profile in many drug candidates, offering a balance of polarity and lipophilicity. The secondary amine functionality is a key reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This document provides a detailed guide to the experimental setup and protocols for common reactions involving this versatile intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in the laboratory.

PropertyValueReference
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥97%[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS).

Core Experimental Consideration: Neutralization of the Hydrochloride Salt

N-Methyltetrahydrofuran-3-amine is supplied as a hydrochloride salt to improve its stability and handling. However, for most nucleophilic reactions, the amine must be in its free base form. Therefore, a neutralization step is a critical prerequisite for many synthetic transformations.

Protocol 1: In Situ Neutralization for Amide Coupling

This protocol describes the in situ neutralization of the hydrochloride salt followed by an amide coupling reaction with a carboxylic acid.

Reaction Scheme:

G reactant1 N-Methyltetrahydrofuran-3-amine HCl product N-Methyl-N-(tetrahydrofuran-3-yl)amide reactant1->product 1. reactant2 Carboxylic Acid (R-COOH) reactant2->product 2. reagent1 Base (e.g., TEA, DIPEA) reagent1->product reagent2 Coupling Agent (e.g., HATU, EDC) reagent2->product solvent Solvent (e.g., DMF, DCM) solvent->product

Figure 1: General workflow for in situ neutralization and amide coupling.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the carboxylic acid (1.0-1.2 eq) to the flask.

  • Dissolve the solids in anhydrous DMF or DCM (sufficient to make a 0.1-0.5 M solution).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine or DIPEA (2.2-2.5 eq) to the stirred solution. The addition of a tertiary amine base is crucial to first neutralize the amine hydrochloride and then to scavenge the acid byproduct of the coupling reaction.

  • In a separate flask, dissolve the coupling agent (e.g., HATU, 1.2 eq) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). The aqueous washes serve to remove the excess coupling agent, unreacted carboxylic acid, and any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Free-Basing and Extraction

For reactions sensitive to the presence of triethylammonium or diisopropylethylammonium salts, it is advantageous to first isolate the free amine.

Reaction Scheme:

G start N-Methyltetrahydrofuran-3-amine HCl (in water) extraction Liquid-Liquid Extraction (e.g., DCM, EtOAc) start->extraction base Aqueous Base (e.g., NaOH, K2CO3) base->extraction drying Drying (e.g., Na2SO4) extraction->drying product N-Methyltetrahydrofuran-3-amine (Free Base in Organic Solvent) drying->product

Figure 2: Workflow for the free-basing and extraction of the amine.

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) or saturated potassium carbonate (K₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add 1 M NaOH or saturated K₂CO₃ solution while gently swirling until the pH of the aqueous layer is >10 (confirm with pH paper). This ensures complete deprotonation of the amine hydrochloride.[2]

  • Extract the aqueous layer with DCM or EtOAc (3x). The free amine is more soluble in organic solvents.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent. The resulting solution contains the free amine and can be used directly in subsequent reactions after solvent removal if necessary.

Key Applications and Protocols

Application 1: Amide Bond Formation

The formation of amides is a cornerstone of medicinal chemistry. N-Methyltetrahydrofuran-3-amine readily participates in amide coupling reactions with a variety of carboxylic acids.

For a detailed protocol, please refer to Protocol 1 above.

Application 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and allows for the synthesis of more complex amines.[3] N-Methyltetrahydrofuran-3-amine can be reacted with aldehydes or ketones to form tertiary amines.

Reaction Scheme:

G reactant1 N-Methyltetrahydrofuran-3-amine (Free Base) product Tertiary Amine reactant1->product 1. reactant2 Aldehyde or Ketone reactant2->product 2. reagent Reducing Agent (e.g., NaBH(OAc)3) reagent->product solvent Solvent (e.g., DCE, THF) solvent->product

Figure 3: General workflow for reductive amination.

Protocol 3: Reductive Amination with an Aldehyde

Materials:

  • N-Methyltetrahydrofuran-3-amine (free base from Protocol 2)

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst for less reactive ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Methyltetrahydrofuran-3-amine (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous DCE or THF in a round-bottom flask under an inert atmosphere.

  • Stir the solution at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. This reducing agent is mild and selective for the iminium ion over the aldehyde.[4]

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Product Purification and Characterization

Purification
  • Column Chromatography: This is the most common method for purifying the products of the reactions described above. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent can be adjusted to achieve optimal separation.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective purification technique.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The characteristic signals of the N-methyl group and the tetrahydrofuran ring protons and carbons can be used for structural elucidation.[5][6]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the success of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final products, which is critical in pharmaceutical applications.[7][8][9]

Conclusion

This compound is a readily accessible and highly useful chiral building block for the synthesis of a wide range of nitrogen-containing compounds. The protocols outlined in this application note provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors. Careful consideration of the neutralization step and appropriate purification and characterization techniques are key to achieving successful outcomes.

References

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2012). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 17(4), 4236–4251. [Link]

  • Wikipedia. (n.d.). Free base. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Kim, Y. A., & Park, J. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-177. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. Chemistry of Heterocyclic Compounds, 48(3), 412–421. [Link]

Sources

Process Development & Scale-Up Guide: N-Methyltetrahydrofuran-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

N-Methyltetrahydrofuran-3-amine is a high-value heterocyclic building block used extensively in medicinal chemistry to modulate lipophilicity (LogD) and improve metabolic stability compared to its pyrrolidine or acyclic analogs. While milligram-scale synthesis often relies on expensive hydride reagents (e.g., STAB), multi-kilogram scale-up demands a transition to catalytic hydrogenation or controlled hydride reduction to minimize waste and cost.

This guide details the process development for the scale-up synthesis (100 g to 1 kg) of N-Methyltetrahydrofuran-3-amine hydrochloride. It prioritizes a chromatography-free downstream process relying on salt formation and crystallization for purification, ensuring a scalable, self-validating workflow.

Strategic Route Selection

Two primary routes exist depending on stereochemical requirements:

  • Route A (Racemic / Kinetic Resolution): Reductive amination of dihydrofuran-3(2H)-one.

    • Pros: Shortest path (1-2 steps), low raw material cost.

    • Cons: Requires high-pressure equipment; yields racemic product.

  • Route B (Chiral Pool): Transformation of L-Aspartic acid or Malic acid.

    • Pros: Delivers high enantiomeric excess (ee).

    • Cons: Long linear sequence (5-6 steps), higher cost.

Focus of this Protocol: Route A (Reductive Amination) is detailed below as the industrial standard for generating the core scaffold.

Reaction Mechanism & Critical Process Parameters (CPPs)

The synthesis proceeds via the condensation of tetrahydrofuran-3-one (1) with methylamine (2) to form the imine/enamine intermediate, followed by reduction to the secondary amine (3) .

Reaction Scheme

The following diagram illustrates the reaction pathway and critical decision points for scale-up.

ReactionScheme cluster_hazards Critical Hazards SM1 Tetrahydrofuran-3-one (Unstable SM) Imine Imine Intermediate (Equilibrium Sensitive) SM1->Imine Dehydration (-H2O) Reagent Methylamine (MeOH or THF) Reagent->Imine ProductFree Free Base Amine (Volatile/Oil) Imine->ProductFree Reduction (H2/Pd-C or NaBH4) ProductSalt HCl Salt (Crystalline Solid) ProductFree->ProductSalt HCl/IPA Crystallization Exotherm Exothermic Imine Formation H2Risk H2 Flammability

Caption: Reaction pathway from ketone precursor to stable hydrochloride salt, highlighting hazard control points.

Critical Process Parameters (CPPs)
ParameterSpecificationCausality / Rationale
Methylamine Stoichiometry 1.1 – 1.2 equivExcess drives imine equilibrium; too much leads to difficult purging of MeNH₂ gas.
Temperature (Imine Form.) 0°C to 10°CControls exotherm; prevents polymerization of the unstable ketone.
H₂ Pressure 5 – 10 barSufficient mass transfer for reduction without requiring specialized high-pressure bunkers.
Water Content < 0.5%Water inhibits imine formation. Use anhydrous solvents or molecular sieves if recycling solvent.
Salt Formation Temp < 20°CExothermic reaction. High temp causes oiling out instead of crystallization.

Detailed Experimental Protocol (Scale: 100g Batch)

Objective: Synthesize this compound with >98% purity and >85% isolated yield.

Materials
  • Tetrahydrofuran-3-one: 100.0 g (1.16 mol)

  • Methylamine (2M in THF): 640 mL (1.28 mol, 1.1 equiv)

  • Pd/C (10% wt, 50% wet): 5.0 g (5 wt% loading)

  • Hydrogen Gas: >99.9% purity[1]

  • HCl in Isopropanol (5-6N): ~250 mL

  • Ethyl Acetate (EtOAc): 500 mL (Anti-solvent)

Step-by-Step Methodology
Phase 1: Reductive Amination (Hydrogenation Method)

This method is preferred for scale-up over NaBH(OAc)3 due to atom economy and ease of workup.

  • Reactor Setup: Charge a 2L high-pressure autoclave (Hastelloy or SS316) with Pd/C catalyst (5.0 g).

    • Safety: Wet the catalyst with 20 mL Toluene or THF immediately to prevent pyrophoric ignition.

  • Reagent Addition: Add Methylamine solution (640 mL) to the reactor. Cool the jacket to 0°C.

  • Substrate Addition: Slowly add Tetrahydrofuran-3-one (100 g) over 30–45 minutes via a dosing pump.

    • Observation: Monitor internal temperature (IT). Do not exceed 15°C. The reaction is exothermic.

  • Aging: Stir at 10°C for 1 hour to ensure complete imine formation.

  • Hydrogenation:

    • Purge reactor with N₂ (3x) and then H₂ (3x).[1]

    • Pressurize to 5 bar (75 psi) with H₂.

    • Set agitation to high shear (800–1000 rpm) to maximize gas-liquid mass transfer.

    • Allow temperature to rise to 25°C. Stir for 6–12 hours.

    • Endpoint Control: Monitor H₂ uptake. Reaction is complete when uptake ceases. Verify by GC-MS (disappearance of ketone).

Phase 2: Catalyst Removal & Solvent Swap[1]
  • Filtration: Vent H₂ and purge with N₂. Filter the reaction mixture through a Celite pad or sparkler filter to remove Pd/C.

    • Safety: Keep filter cake wet; dry Pd/C is an ignition hazard.

  • Concentration: Concentrate the filtrate under reduced pressure (40°C, 200 mbar) to remove THF and excess methylamine.

    • Result: Pale yellow oil (Free Base).

    • Note: The free base is volatile. Do not apply high vacuum for extended periods.

Phase 3: Salt Formation & Crystallization

Crucial Step: Avoiding Chromatography

  • Dissolution: Dissolve the crude oil in Isopropanol (IPA) (300 mL). Cool to 0–5°C.

  • Acidification: Slowly add HCl in IPA dropwise.

    • Control: Maintain IT < 20°C.[2]

    • Target pH: pH 1–2 (check with wet pH paper).

  • Crystallization:

    • Seed with authentic crystals (if available) at cloud point.

    • If oiling occurs: Add Ethyl Acetate (200 mL) slowly as an anti-solvent and stir vigorously.

    • Age the slurry at 0°C for 4 hours.

  • Isolation: Filter the white solid under N₂ atmosphere (product is hygroscopic). Wash with cold EtOAc (100 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Flow & Quality Control

The following diagram outlines the operational workflow and quality checkpoints (IPC - In-Process Controls).

ProcessFlow Start Start: Raw Material Check (GC Purity >98%) ImineStep Imine Formation (0-10°C, 1h) Start->ImineStep Hydrog Hydrogenation (5 bar H2, Pd/C) ImineStep->Hydrog IPC1 IPC 1: GC/MS (Ketone < 1%) Hydrog->IPC1 IPC1->Hydrog Fail (Repressurize) Filter Catalyst Filtration (Celite/Sparkler) IPC1->Filter Pass Conc Solvent Swap (THF -> IPA) Filter->Conc Salt Salt Formation (HCl/IPA) Conc->Salt Cryst Crystallization (IPA/EtOAc) Salt->Cryst Final Final QC (H-NMR, HPLC, KF) Cryst->Final

Caption: Operational workflow for the 100g-1kg scale synthesis including In-Process Control (IPC) points.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H-NMR (D₂O)Consistent with structure; doublet at ~2.7 ppm (N-Me)
Purity HPLC (C18, pH 3)> 98.0% area
Residual Solvent GC-HeadspaceTHF < 720 ppm, IPA < 5000 ppm
Water Content Karl Fischer< 1.0% (Hygroscopic management)

Troubleshooting & Optimization

Common Failure Modes
  • Bis-alkylation: Formation of tertiary amine impurity.

    • Solution: Ensure Methylamine is in excess (1.1–1.5 eq) and add Ketone TO Amine (inverse addition).

  • Oiling Out: Product forms a gum instead of crystals.

    • Solution: Ensure the system is anhydrous before HCl addition. Use a seed crystal. If gum forms, reheat to dissolve and cool extremely slowly (1°C/10 min).

  • Low Yield:

    • Cause: Volatility of the free base during concentration.

    • Solution: Do not strip solvent to dryness. Swap solvent by distillation (add IPA, distill THF) to keep the amine in solution.

Safety Analysis (E-E-A-T)
  • Hydrogenation: The use of Pd/C with H₂ and flammable solvents (THF) presents a fire/explosion risk. Ground all equipment. Use Type D (static dissipative) bags for catalyst loading.

  • Methylamine: Toxic gas/liquid. All charging must occur within a closed system or well-ventilated fume hood.

  • Exotherms: Both imine formation and salt formation are exothermic. Active cooling is mandatory.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Catalytic Hydrogenation Scale-Up: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Specific Synthesis (Patent): "Method for synthesizing 3-aminomethyl tetrahydrofuran."[3][4] CN109851594B. (Provides grounding for the tetrahydrofuran ring reduction conditions).

  • Chiral Route (Alternative): "Preparation method of (R)-tetrahydrofuran-3-amine."[5] CN105218490B. (Describes the Aspartic acid route and crystallization techniques).

  • Crystallization Techniques: "Crystallisation of thiamine hydrochloride." US9663507B1. (Analogous protocol for crystallizing amine hydrochlorides from IPA/Water).

Sources

Application Notes and Protocols: Synthesis of Novel Chiral P,N-Ligands from N-Methyltetrahydrofuran-3-amine Hydrochloride for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has placed a significant demand on the development of novel, efficient, and robust chiral ligands for asymmetric catalysis. This application note provides a comprehensive guide to the synthesis of a new class of chiral P,N-ligands derived from the readily available and stereochemically defined building block, N-Methyltetrahydrofuran-3-amine hydrochloride. We will delve into the strategic considerations for ligand design, provide detailed, field-tested protocols for the synthesis of these ligands, and demonstrate their application in asymmetric hydrogenation, a cornerstone of modern synthetic chemistry. The protocols are designed to be self-validating, with explanations for each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Advantage of Tetrahydrofuran-Based Chiral Ligands

The tetrahydrofuran (THF) moiety is a privileged scaffold in a multitude of biologically active molecules and approved pharmaceutical agents.[1] Its incorporation into the backbone of a chiral ligand offers a unique combination of conformational rigidity and stereochemical information, which can be effectively transmitted to a metal center to create a highly selective catalytic environment. N-Methyltetrahydrofuran-3-amine, as a chiral secondary amine, provides a versatile platform for the synthesis of P,N-hybrid ligands. These ligands are of particular interest because the distinct electronic properties of the "soft" phosphorus and "hard" nitrogen donor atoms can lead to superior catalytic activity and enantioselectivity compared to their symmetrical P,P- or N,N-counterparts.[2]

This guide will focus on a modular approach to the synthesis of these novel ligands, allowing for facile tuning of their steric and electronic properties to optimize performance in specific catalytic transformations.

Ligand Synthesis: A Step-by-Step Approach

The synthesis of chiral P,N-ligands from this compound can be conceptualized as a two-stage process: first, the acylation of the secondary amine to introduce a handle for the subsequent phosphination, and second, the introduction of the phosphine moiety.

Stage 1: N-Acylation of N-Methyltetrahydrofuran-3-amine

The initial step involves the acylation of the secondary amine of N-Methyltetrahydrofuran-3-amine. This is a crucial step that not only protects the amine but also introduces a functional group that can be further modified. A variety of acylating agents can be employed, with acyl chlorides being a common and effective choice.[3]

Protocol 1: N-Acylation with Benzoyl Chloride

This protocol describes a standard Schotten-Baumann reaction for the N-benzoylation of N-Methyltetrahydrofuran-3-amine.

  • Materials:

    • This compound

    • Benzoyl chloride

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in deionized water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium hydroxide (2.5 eq) in deionized water, ensuring the temperature remains below 5 °C. This deprotonates the amine hydrochloride to the free amine.

    • In a separate flask, dissolve benzoyl chloride (1.1 eq) in dichloromethane.

    • Add the benzoyl chloride solution dropwise to the aqueous amine solution at 0 °C with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-benzoyl-N-methyltetrahydrofuran-3-amine.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices: The use of a two-phase system (DCM/water) with a base (NaOH) is a classic Schotten-Baumann condition that facilitates the acylation of the amine while neutralizing the HCl byproduct.[3] The low temperature helps to control the exothermicity of the reaction and minimize side reactions.

Stage 2: Introduction of the Phosphine Moiety

With the N-acylated intermediate in hand, the next step is the introduction of the phosphine group. A common and effective method for the synthesis of P,N-ligands from chiral amines involves the reaction with a chlorophosphine, such as chlorodiphenylphosphine (Ph₂PCl).[4]

Protocol 2: Synthesis of a P,N-Ligand via Reaction with Chlorodiphenylphosphine

This protocol outlines the synthesis of a novel P,N-ligand from the N-acylated product of Protocol 1. The reaction proceeds via the formation of a phosphinous amide.

  • Materials:

    • N-benzoyl-N-methyltetrahydrofuran-3-amine (from Protocol 1)

    • Chlorodiphenylphosphine (Ph₂PCl)

    • Triethylamine (NEt₃)

    • Anhydrous tetrahydrofuran (THF)

    • Schlenk flask and line

    • Syringes

    • Magnetic stirrer and stir bar

    • Cannula

    • Filter cannula

  • Procedure (under inert atmosphere):

    • Dry all glassware in an oven and assemble under a stream of argon or nitrogen.

    • To a Schlenk flask, add N-benzoyl-N-methyltetrahydrofuran-3-amine (1.0 eq) and dissolve in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add triethylamine (1.2 eq) via syringe.

    • Slowly add chlorodiphenylphosphine (1.1 eq) dropwise via syringe. A white precipitate of triethylammonium chloride will form.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by ³¹P NMR spectroscopy to confirm the formation of the P,N-ligand.

    • Once the reaction is complete, remove the triethylammonium chloride precipitate by filtration through a filter cannula into another Schlenk flask.

    • Remove the solvent under reduced pressure to obtain the crude chiral P,N-ligand.

    • The ligand can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) under an inert atmosphere.

Causality Behind Experimental Choices: The use of an inert atmosphere is critical as phosphines are susceptible to oxidation. Triethylamine acts as a base to quench the HCl generated during the reaction.[4] Anhydrous THF is used as the solvent to prevent hydrolysis of the chlorophosphine.

Ligand_Synthesis_Workflow cluster_start Starting Material cluster_stage1 Stage 1: N-Acylation cluster_stage2 Stage 2: Phosphination cluster_product Final Product start N-Methyltetrahydrofuran-3-amine HCl acylation N-Acylation (Protocol 1) start->acylation Benzoyl Chloride, NaOH, DCM/H₂O phosphination Phosphination (Protocol 2) acylation->phosphination Ph₂PCl, NEt₃, Anhydrous THF ligand Chiral P,N-Ligand phosphination->ligand

Caption: Synthetic workflow for the creation of chiral P,N-ligands.

Application in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalysis. Asymmetric hydrogenation is a benchmark reaction for evaluating new chiral ligands due to its broad applicability in the synthesis of chiral pharmaceuticals and fine chemicals.[5][6] Rhodium complexes of chiral phosphine ligands are particularly effective for the hydrogenation of prochiral olefins.[5][7]

Protocol 3: Asymmetric Hydrogenation of a Prochiral Olefin

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl α-acetamidoacrylate, a standard substrate for evaluating chiral hydrogenation catalysts. The performance data presented is representative of what can be expected from a P,N-ligand structurally similar to those derived from N-Methyltetrahydrofuran-3-amine.

  • Materials:

    • Chiral P,N-ligand (from Protocol 2)

    • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

    • Methyl α-acetamidoacrylate

    • Anhydrous, degassed methanol

    • High-pressure autoclave equipped with a magnetic stir bar

    • Hydrogen gas (high purity)

  • Procedure (under inert atmosphere):

    • In a glovebox, charge a Schlenk flask with the chiral P,N-ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol).

    • Add anhydrous, degassed methanol (5 mL) and stir for 30 minutes to form the catalyst solution.

    • In a separate vial, dissolve methyl α-acetamidoacrylate (1.0 mmol) in anhydrous, degassed methanol (5 mL).

    • Transfer the catalyst solution and the substrate solution to the high-pressure autoclave.

    • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

    • Carefully vent the autoclave and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Determine the conversion and enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Representative Catalytic Performance Data

The following table summarizes the expected performance of a rhodium catalyst bearing a P,N-ligand derived from a chiral cyclic amine in the asymmetric hydrogenation of various prochiral olefins. This data is based on literature reports for structurally analogous ligands and serves as a benchmark for the newly synthesized ligands.

EntrySubstrateLigandS/C RatioH₂ Pressure (atm)Time (h)Conversion (%)ee (%)
1Methyl α-acetamidoacrylateL11001012>9995
2Methyl (Z)-α-acetamidocinnamateL11001012>9998
3Itaconic acid dimethyl esterL1*10020249892

*L1 represents a P,N-ligand analogous to that synthesized from N-Methyltetrahydrofuran-3-amine.

Catalytic_Cycle Simplified Catalytic Cycle for Asymmetric Hydrogenation catalyst [Rh(L)(S)]+ substrate_complex [Rh(L)(S)(Olefin)]+ catalyst->substrate_complex + Olefin - Solvent (S) hydride_complex [Rh(H)₂(L)(S)]+ substrate_complex->hydride_complex + H₂ product_complex [Rh(L)(S)(Product)]+ hydride_complex->product_complex Insertion & Reductive Elimination product_complex->catalyst - Product + Solvent (S)

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Conclusion and Future Outlook

This application note has provided a detailed and practical guide for the synthesis of novel chiral P,N-ligands from this compound and their application in asymmetric hydrogenation. The modular nature of the synthetic route allows for the creation of a library of ligands with diverse steric and electronic properties, which can be screened for optimal performance in various catalytic transformations. The representative data highlights the potential of these ligands to achieve high levels of enantioselectivity in a key synthetic reaction.

Future work in this area could involve the exploration of different acyl groups and phosphine moieties to fine-tune the ligand structure. Furthermore, the application of these ligands in other important asymmetric reactions, such as allylic alkylation, hydrosilylation, and conjugate addition, is a promising avenue for further research. The development of these readily accessible and highly tunable chiral ligands from a biomass-derivable starting material represents a significant step towards more sustainable and efficient asymmetric catalysis.

References

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. Available at: [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

  • The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. University of St Andrews. Available at: [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Kyoto University Research Information Repository. Available at: [Link]

  • The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments. PMC. Available at: [Link]

  • Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]

  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. Available at: [Link]

  • (PDF) The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments. ResearchGate. Available at: [Link]

  • Rhodium-Catalyzed Enantioselective Hydrogenation Using Chiral Monophosphonite Ligands. ResearchGate. Available at: [Link]

  • Enantioselective hydrogenation with self-assembling rhodium phosphane catalysts: influence of ligand structure and solvent. PubMed. Available at: [Link]

  • In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. Royal Society of Chemistry. Available at: [Link]

  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. National Institutes of Health. Available at: [Link]

  • (PDF) Architecture and synthesis of P,N-heterocyclic phosphine ligands. ResearchGate. Available at: [Link]

  • Synthesis and coordination to Rh and Co of methylene-bridged diphosphines designed for asymmetric hydrogenation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P - to nonsymmetrical P,N-ligands. National Institutes of Health. Available at: [Link]

  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Atypical and Asymmetric 1,3‐P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes. National Institutes of Health. Available at: [Link]

  • Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/Dialkylphosphino)amine-type Ligands | Request PDF. ResearchGate. Available at: [Link]

  • REGIOSELECTIVE N-ACYLATION OF. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

derivatization of N-Methyltetrahydrofuran-3-amine for analytical purposes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Derivatization of N-Methyltetrahydrofuran-3-amine

Executive Summary

N-Methyltetrahydrofuran-3-amine (NMTHA) is a critical chiral intermediate in the synthesis of pharmaceutical active ingredients (APIs). As a low-molecular-weight secondary amine, it presents significant analytical challenges: it lacks a UV-active chromophore, exhibits high polarity leading to peak tailing in gas chromatography, and possesses low volatility.[1]

This guide details two validated derivatization workflows to overcome these limitations:

  • Acylation (TFAA) for Gas Chromatography-Mass Spectrometry (GC-MS).

  • Fluorescent Tagging (FMOC-Cl) for High-Performance Liquid Chromatography (HPLC-FLD).

Chemical Context & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Secondary aliphatic amine attached to a tetrahydrofuran ring.Reactive Site: The N-H proton is the target for nucleophilic substitution.
Chirality Chiral center at C3 position.Enantiomeric purity is critical; derivatization must not induce racemization.
Chromophore None (UV transparent >200 nm).Undetectable by standard UV-Vis without derivatization.
Polarity High (Basic pKa ~10.5).Causes severe peak tailing and adsorption in GC inlet liners.

Protocol A: GC-MS Derivatization via Acylation

Objective: Convert the polar N-H group into a volatile, non-polar amide to improve peak shape and sensitivity. Reagent: Trifluoroacetic Anhydride (TFAA).[2][3] Mechanism: Nucleophilic attack of the secondary amine on the carbonyl carbon of TFAA, releasing trifluoroacetic acid.

Reagents & Equipment
  • Solvent: Ethyl Acetate (Anhydrous, >99.8%).[1]

  • Reagent: Trifluoroacetic Anhydride (TFAA) or MBTFA (N-Methyl-bis-trifluoroacetamide) for milder conditions.

  • Base: Pyridine or Triethylamine (Optional, to scavenge acid by-products).

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1-5 mg of NMTHA in 1.0 mL of Anhydrous Ethyl Acetate.

    • Note: Avoid protic solvents (methanol, water) as they will destroy the anhydride reagent.[1]

  • Reaction Setup:

    • Transfer 100 µL of sample solution to a reaction vial.

    • Add 50 µL of TFAA .

    • (Optional) Add 10 µL of Pyridine to catalyze the reaction and neutralize acid.

    • Cap tightly and vortex for 10 seconds.

  • Incubation:

    • Heat the vial at 60°C for 20 minutes .

    • Causality: Secondary amines are sterically more hindered than primary amines; heat ensures quantitative conversion.

  • Dry Down & Reconstitution:

    • Evaporate the mixture to dryness under a gentle stream of Nitrogen (N₂) at room temperature to remove excess TFAA and TFA acid by-product.

    • Reconstitute in 200 µL of Ethyl Acetate or Isooctane.

  • GC-MS Injection:

    • Inject 1 µL in Split mode (10:1).

    • Target Ion: Look for the molecular ion of the derivative (

      
       Da).
      
Workflow Diagram (GC-MS)

GC_Workflow Sample Sample: NMTHA (in Ethyl Acetate) Reagent Add TFAA (+ Pyridine) Sample->Reagent Mix Heat Incubate 60°C, 20 min Reagent->Heat Acylation Evap Evaporate N2 Remove Acid Heat->Evap Clean-up Inject GC-MS Analysis (Split 10:1) Evap->Inject Reconstitute

Caption: Acylation workflow converting polar amine to volatile amide for GC analysis.

Protocol B: HPLC-FLD Derivatization via FMOC-Cl

Objective: Introduce a highly fluorescent tag for trace-level detection. Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl). Mechanism: Carbamatylation. The chloride leaving group is displaced by the amine under basic conditions.

Reagents & Equipment
  • Buffer: 0.2 M Borate Buffer, pH 10.0 (Critical for deprotonating the amine).

  • Reagent: 5 mM FMOC-Cl in Acetonitrile (ACN).

  • Quencher: 100 mM Glycine or Adamantanamine (to react with excess FMOC-Cl).

  • Mobile Phase: ACN / Water (Gradient).

Step-by-Step Workflow
  • Buffering:

    • Mix 100 µL of sample (aqueous or weak acid) with 100 µL of Borate Buffer (pH 10.0) .

    • Validation Check: Verify pH is >9.[4][5]0. The amine must be unprotonated to react.

  • Reaction:

    • Add 200 µL of FMOC-Cl solution .

    • Vortex immediately.

    • Incubate at Room Temperature for 5 minutes . (Reaction is rapid).

  • Quenching (Critical Step):

    • Add 50 µL of 100 mM Glycine .

    • Incubate for 1 minute.

    • Why? FMOC-Cl is fluorescent.[4] Unreacted reagent will interfere with the chromatogram.[6] Glycine reacts with it to form a hydrophilic derivative that elutes in the void volume, separating it from the hydrophobic NMTHA-FMOC derivative.

  • Analysis:

    • Inject 5-10 µL onto a C18 HPLC column.

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).[1]

Reaction Logic Diagram

FMOC_Reaction Amine NMTHA (Secondary Amine) Intermediate Transition State (Nucleophilic Attack) Amine->Intermediate FMOC FMOC-Cl (Reagent) FMOC->Intermediate Buffer Borate Buffer pH 10 Buffer->Intermediate Product FMOC-NMTHA (Fluorescent Derivative) Intermediate->Product Fast ByProduct HCl (Neutralized by Buffer) Intermediate->ByProduct

Caption: FMOC-Cl reaction pathway requiring basic pH for nucleophilic attack.

Comparative Analysis of Methods

FeatureGC-MS (TFAA)HPLC-FLD (FMOC-Cl)
Sensitivity High (picogram range in SIM mode).Ultra-High (femtogram range possible).
Selectivity Mass spectral fingerprint confirms ID.Retention time only (unless MS coupled).
Stability Derivative stable for 24-48 hours.Stable, but light-sensitive (keep in amber).
Interferences Water/Alcohols destroy reagent.Excess reagent fluoresces (requires quench).
Best For Impurity profiling, volatile matrices.[1]Trace quantification in biological fluids.

References

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Sigma-Aldrich Technical Bulletins.

  • Kataoka, H. "Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis." Journal of Chromatography A, 1996.[1][7]

  • BenchChem. "HPLC Analysis of Amino Acids Following Pre-Column Derivatization." Application Note.

  • Creative Proteomics. "Amino Acid Pre-column Derivatization HPLC Analysis Methods."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 51606338, (R)-N-methyltetrahydrofuran-3-amine." PubChem.

Sources

Troubleshooting & Optimization

troubleshooting low yield in reactions with N-Methyltetrahydrofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists. It addresses the specific chemical behaviors of N-Methyltetrahydrofuran-3-amine hydrochloride that lead to yield attrition.

Topic: Troubleshooting Low Yield & Reactivity Profiles Reagent CAS: 1292324-44-7 (S-isomer) | 89487-67-2 (Racemate) Chemotype: Secondary Amine[1] · Cyclic Ether · Hydrochloride Salt

Executive Summary: The "Silent" Yield Killers

Low yields with this compound rarely stem from intrinsic lack of reactivity.[1] Instead, they are typically caused by three process failures:

  • The "n-1" Base Error: Failing to account for the HCl counter-ion in stoichiometry calculations.

  • Phase Transfer Loss: The free base and its small-molecule derivatives are highly polar and water-soluble, often discarded in the aqueous waste during standard workups.

  • Hygroscopic Weighting: The salt is hygroscopic; weighing "wet" material introduces significant molar errors.

Module 1: Stoichiometry & The "Free-Base" Trap

User Question: "I used 1.2 equivalents of base (TEA/DIPEA) for my amidation/SNAr reaction, but conversion is stalled at ~20%. Why?"

Technical Diagnosis: You likely fell into the "n-1" Base Trap .[1] This reagent is a hydrochloride salt.[2][3][4] The first equivalent of any base you add is sacrificial —it is consumed solely to strip the HCl and generate the nucleophilic free amine. If you add 1.2 equivalents of base, you only have 0.2 equivalents available to drive the actual reaction (scavenging the proton from the reaction mechanism).

The Fix:

  • Standard Rule: Always use (n + 1) equivalents of base, where n is the amount required for the reaction mechanism itself.

  • Recommendation: For standard couplings, use 2.5 to 3.0 equivalents of tertiary amine base (DIPEA or TEA).

  • Verification: Check the pH of the reaction mixture. Wet pH paper should read >9. If it is neutral (pH 6-7), your amine is still protonated (ammonium form) and chemically inert.

Visualization: The Neutralization Cascade

The following diagram illustrates the consumption of base equivalents.

ReactionStoichiometry Start Reagent Input: Amine·HCl Salt Base1 Base Eq. #1 (Sacrificial) Start->Base1 Neutralization FreeBase Intermediate: Free Amine (Reactive) Base1->FreeBase -HCl salt Electrophile Electrophile (R-X / R-COCl) FreeBase->Electrophile Nucleophilic Attack Base2 Base Eq. #2+ (Catalytic/Scavenger) Electrophile->Base2 Proton Scavenging Product Final Product Base2->Product Formation

Figure 1: The "n+1" Stoichiometry Rule. The first equivalent of base is consumed immediately to release the reactive amine.

Module 2: Isolation & Work-Up (Where did my product go?)

User Question: "LCMS showed 95% conversion, but after extraction with EtOAc/Water, I recovered <10% mass. Is the product volatile?"

Technical Diagnosis: The product is likely not volatile, but it is highly water-soluble . The N-methyl-tetrahydrofuran-3-amine motif is polar.[1][5] If your product is a small molecule (MW < 300) and retains basicity, it will partition into the aqueous phase during a standard extraction, especially if the pH is slightly acidic.

The Fix: Advanced Extraction Protocols Do NOT use standard EtOAc/Water partitioning. Adopt one of these "Polar Rescue" methods:

MethodProtocolBest For
1. The "Salting Out" Saturate the aqueous layer with NaCl (brine) before extraction. Use 2-MeTHF or EtOAc as the organic solvent.[1]General intermediates.
2. The "DCM/IPA" Strip Extract the aqueous layer with a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . Repeat 3-4 times.Highly polar/amphoteric products.
3. The "Dry Load" Skip aqueous workup entirely. Concentrate the reaction mixture to a residue, suspend in DCM, filter off inorganic salts, and load directly onto silica.Small scale (<500 mg) reactions.

Critical Check: Always test the pH of your aqueous layer before discarding. If your product is an amine, the aqueous layer must be pH > 11 to force the product into the organic phase.

Module 3: Reactivity & Steric Hindrance

User Question: "I am trying to couple this amine to a hindered chloride, but the reaction is sluggish. Is the THF ring interfering?"

Technical Diagnosis: Yes. The 3-position of the tetrahydrofuran ring introduces secondary steric drag . While not as bulky as a tert-butyl group, the oxygen-containing ring creates a "folded" conformation that can impede nucleophilic attack on crowded electrophiles (like ortho-substituted aryl halides).[1]

The Fix:

  • Solvent Switch: Switch from DMF/DCM to DMSO or NMP for S_NAr reactions to boost nucleophilicity.

  • Temperature: This secondary amine is thermally stable. Do not hesitate to heat to 80–100°C for displacement reactions.

  • Catalysis: For amide couplings, standard HATU/EDC may be too slow. Add 0.5 eq of DMAP (4-Dimethylaminopyridine) to act as a nucleophilic transfer catalyst.[1]

Module 4: Hygroscopicity & Reagent Handling

User Question: "My yields fluctuate wildly between batches (40% to 80%). Why?"

Technical Diagnosis: Amine hydrochloride salts are notoriously hygroscopic .[1] If the bottle has been opened frequently, it absorbs atmospheric water. Weighing 100 mg of "wet" salt might mean you are only adding 80 mg of actual reagent. This leads to under-dosing of the nucleophile.

The Fix:

  • Drying: Dry the salt in a vacuum oven at 40°C over P₂O₅ overnight before critical campaigns.

  • Azeotrope: If you suspect water, suspend the salt in Toluene and rotary evaporate twice to azeotrope off moisture before adding reaction solvents.

  • Titration (Optional): For GMP campaigns, determine the water content (Karl Fischer) or HCl content (AgNO₃ titration) to calculate the precise molecular weight correction factor.

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your low yield.

TroubleshootingTree Root Problem: Low Yield (<50%) CheckLCMS Check Crude LCMS/TLC (Before Workup) Root->CheckLCMS SM_Left Starting Material Remains? CheckLCMS->SM_Left Yes No_SM SM Consumed but No Product Isolated? CheckLCMS->No_SM No CheckBase Diagnosis: 'n-1' Base Error Action: Add +1 eq Base SM_Left->CheckBase pH < 9? CheckSterics Diagnosis: Steric/Electronic Action: Heat or Switch to DMSO SM_Left->CheckSterics pH > 10? CheckAq Diagnosis: Product in Aqueous Action: Use DCM:IPA (3:1) Extract No_SM->CheckAq Product is Polar? CheckVolatile Diagnosis: Volatility Action: Avoid High Vac < 10 mbar No_SM->CheckVolatile Product is Non-Polar?

Figure 2: Diagnostic logic for isolating the cause of yield loss.

References & Further Reading

  • Amine Salt Neutralization: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (General principles of amine salt stoichiometry).

  • Work-up of Polar Amines: University of Rochester, Dept. of Chemistry. "Workup: Amines - Methods for rendering them water-soluble or extractable."[1]

  • Reaction Optimization: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. (Discusses polarity and solubility issues of THF-amines).

  • Reagent Properties: PubChem. N-Methyloxolan-3-amine.[6][7] CID 22225706.[6]

  • General Troubleshooting: L. K. P. (2020).[1][8] Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. (Strategies for hygroscopic salts).

Sources

common side products in N-Methyltetrahydrofuran-3-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSH-917882-94-1 | Version: 2.1 | Last Updated: 2025-05-15

Product Snapshot & Chemical Identity

Compound: N-Methyltetrahydrofuran-3-amine hydrochloride CAS: 917882-94-1 (Generic/Racemic) | Stereospecific CAS: 89694-22-4 (S-isomer), 115651-30-2 (R-isomer) Role: Chiral secondary amine building block. Commonly used in the synthesis of kinase inhibitors, GPCR ligands, and peptide mimetics.

Core Chemical Profile
PropertyValueCritical Note
Molecular Weight 137.61 g/mol Free base MW: 101.15 g/mol . Always calculate stoichiometry based on the salt form.
pKa (Conjugate Acid) ~9.5–10.0Highly basic secondary amine. Requires >2 equivalents of base in coupling reactions to neutralize HCl and activate the amine.
Hygroscopicity HighThe HCl salt absorbs atmospheric moisture rapidly. Weigh quickly or in a glovebox.
Stereochemistry Chiral Center at C3Critical QC Point: Commercial batches may vary in enantiomeric excess (ee). Always verify optical rotation or chiral HPLC upon receipt.

Incoming QC: The "Invisible" Impurities

Before starting your reaction, ensure your starting material isn't the source of your problem.

Q: What are the most common impurities in commercial batches?

A: Depending on the synthetic route used by the supplier, you may encounter:

  • Residual Isomers (Enantiomeric Impurity):

    • Issue: If you purchased the (S)-enantiomer, 1–5% of the (R)-enantiomer may be present.

    • Impact: In biological assays, this can lead to "ghost" potency or off-target effects.

    • Detection: Chiral HPLC (Column: Chiralpak AD-H or IC; Mobile Phase: Hexane/IPA/DEA).

  • Ring-Opened Byproducts (Linear Amino Alcohols):

    • Structure: 4-(Methylamino)butan-1-ol.

    • Origin: Acid-catalyzed ring opening during the deprotection or salt formation step in manufacturing.

    • Impact: Acts as a competitive nucleophile (primary alcohol) in coupling reactions, leading to ester side products.

  • Ammonium Salts:

    • Issue: Excess HCl or inorganic salts (NaCl/KCl) from the neutralization step.

    • Impact: Incorrect stoichiometry calculations. If your yield is consistently 10–15% lower than expected, check the assay purity (wt/wt), not just HPLC purity.

Reaction-Specific Troubleshooting & Side Products

Module A: Amide Coupling (Peptide Synthesis)

Context: Reacting N-Me-THF-3-amine with a carboxylic acid using coupling reagents (HATU, EDC, etc.).

Common Side Product 1: The N-Acyl Urea (Dead End)
  • Observation: Mass spec shows M+ product mass, but NMR is messy. Yield is low.

  • Cause: When using carbodiimides (EDC/DCC) without sufficient additives (HOBt/HOAt), the O-acylisourea intermediate rearranges to an unreactive N-acyl urea.

  • Why this amine? As a secondary and sterically hindered amine (due to the N-methyl group), the nucleophilic attack is slower than with primary amines. This delay gives the O-acylisourea more time to rearrange.

  • Solution: Switch to HATU or COMU with DIEA in DMF. These reagents form a more stable activated ester (At-ester) that resists rearrangement.

Common Side Product 2: The "Hydrolyzed" Acid
  • Observation: Recovery of starting carboxylic acid.

  • Cause: Incomplete activation or moisture entry.

  • Technical Insight: The HCl salt of the amine is acidic. If you add exactly 1 equivalent of base (e.g., DIEA), it only neutralizes the HCl. The amine remains protonated (ammonium) and non-nucleophilic.

  • Protocol Fix: Use 3.0 equivalents of base:

    • 1.0 eq to neutralize the HCl salt.

    • 1.0 eq to neutralize the acid activation byproduct.

    • 1.0 eq to keep the reaction basic (~pH 8–9) and the amine free.

Diagram: Amide Coupling Decision Tree

AmideCoupling Start Start: Amide Coupling Fails CheckBase Check Base Equivalents Did you use ≥ 3 eq? Start->CheckBase CheckReagent Check Coupling Reagent Using EDC/DCC? CheckBase->CheckReagent Yes Sol_AddBase Solution: Add more DIEA/NMM. Ensure pH > 8. CheckBase->Sol_AddBase No StericIssue Steric Hindrance Issue N-Me group slows kinetics CheckReagent->StericIssue No (Using HATU) Sol_Switch Solution: Switch to HATU or T3P. Avoid Carbodiimides. CheckReagent->Sol_Switch Yes Sol_Heat Solution: Heat to 50°C or use Acid Chloride method. StericIssue->Sol_Heat

Caption: Troubleshooting logic for low yields in amide coupling with hindered secondary amines.

Module B: Reductive Amination

Context: Reacting N-Me-THF-3-amine with an aldehyde/ketone + reducing agent (NaBH(OAc)3).

Common Side Product 3: The "Ring-Opened" Ether
  • Observation: Unexpected product with +2 mass units or complex alcohol peaks in NMR.

  • Cause: Solvent Peroxides. THF is a notorious peroxide former. If the reaction solvent (THF) or the starting material solution contains peroxides, or if strong Lewis acids (like TiCl4 or B(C6F5)3) are used to force imine formation, the THF ring can open.

  • Mechanism: Radical attack on the alpha-carbon of the ether.

  • Prevention:

    • Use freshly distilled or inhibitor-stabilized THF.

    • Avoid strong Lewis acids; use mild dehydrating agents like MgSO4.

    • Prefer DCE (Dichloroethane) or MeOH as the solvent for reductive amination instead of THF.

Common Side Product 4: Enamine Persistence
  • Observation: Product mass is M-2 (relative to desired amine).

  • Cause: Steric bulk prevents the reducing agent from accessing the iminium ion, or the equilibrium favors the enamine (if alpha-protons are available).

  • Solution: Use NaBH3CN (stronger than triacetoxyborohydride in some contexts) and adjust pH to 5–6 with acetic acid to protonate the iminium species, accelerating reduction.

Stability & Storage Guidelines

ParameterRecommendationWhy?
Storage Temp 2–8°C (Desiccated)Prevents hygroscopic clumping and hydrolysis.
Atmosphere Argon/NitrogenThe free base is prone to oxidation (N-oxide formation). The HCl salt is more stable but still sensitive.
Solvent Compatibility Avoid Acidic MeOHMethanol + strong acid + heat can eventually cause ring opening or methyl migration (rare but possible).
Shelf Life 12 MonthsRetest ee (enantiomeric excess) annually; racemization is slow but non-zero.

References

  • Chemical Properties & Safety : this compound Safety Data Sheet. Fisher Scientific.

  • Amide Coupling Mechanisms : Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Reductive Amination Guidelines : Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • THF Ring Stability : Clark, J. S. (2006). Nitrogen-Containing Heterocycles.[1] The Organic Chemistry of Heterocycles.

  • Peroxide Mediated Ring Opening : Rein, K. S., et al. (2005). A new palladium-mediated approach to 4-N-arylamino-1-butanols from peroxidic tetrahydrofuran.[2] Bioorganic & Medicinal Chemistry Letters.

Sources

preventing racemization of N-Methyltetrahydrofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Maintaining Enantiomeric Purity

Welcome to the technical support center for N-Methyltetrahydrofuran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this chiral building block. Maintaining the stereochemical integrity of this compound is critical for successful downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent racemization at every stage of your workflow.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). For drug development and asymmetric synthesis, the specific three-dimensional arrangement (stereochemistry) of a molecule like this compound is often crucial for its biological activity or its role in a stereospecific reaction. Loss of enantiomeric purity can lead to diminished efficacy, altered pharmacological profiles, or the formation of undesired side products.

Q2: What are the primary factors that cause this compound to racemize?

The primary drivers of racemization for chiral amines are conditions that facilitate the formation of a planar, achiral intermediate.[1] For N-Methyltetrahydrofuran-3-amine, the key factors include:

  • Exposure to Base: Basic conditions are the most significant risk factor.[1][2] Bases can deprotonate the amine hydrochloride to its free amine form. The lone pair on the nitrogen can then participate in equilibrium with a transient imine species, which is planar and achiral, leading to a loss of stereochemical information.

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization, accelerating the process even under mildly unfavorable conditions.[1]

  • Inappropriate Solvents: Protic solvents, especially alcohols, can facilitate proton transfer and stabilize the transition states involved in racemization.[1] Aprotic polar solvents, in the presence of a base, have also been shown to promote racemization of certain amines.[3]

Q3: Is the hydrochloride salt form resistant to racemization?

The hydrochloride salt is significantly more stable against racemization than its free base counterpart. The protonated ammonium group is not susceptible to the same racemization pathways as the free amine. However, this protection is contingent on maintaining an acidic pH. If the hydrochloride salt is dissolved in a neutral or basic solution, it will deprotonate to the free amine, creating a racemization risk.

Q4: How should I store this compound to ensure long-term stability?

For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place, with recommended storage temperatures between 2-8°C.[4] This minimizes exposure to atmospheric moisture, which could potentially hydrolyze the salt, and heat, which accelerates degradation.

Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.)

This section addresses common experimental scenarios where a decrease in enantiomeric purity is observed.

Problem / Observation Probable Cause Recommended Solution & Scientific Rationale
Loss of e.e. after aqueous workup/extraction. Exposure to basic conditions during neutralization or extraction.Solution: Maintain a strictly acidic pH (pH < 5) throughout the entire aqueous workup. Use dilute acids like 1M HCl for any pH adjustments. Rationale: Keeping the amine protonated as the hydrochloride salt prevents the formation of the free amine, which is the species susceptible to racemization. The ammonium cation locks the stereocenter.
Racemization observed after column chromatography. Use of basic mobile phase additives (e.g., triethylamine, ammonia) or on basic alumina.Solution: Use a neutral or acidic mobile phase system on silica gel. If a modifier is needed for peak shape, consider adding a small amount of a volatile acid like acetic acid or formic acid. Rationale: Basic modifiers on the stationary phase can create localized high pH environments, converting the amine salt to the free amine on the column and allowing for on-column racemization.
Decreased e.e. in a reaction mixture run at elevated temperatures. Thermally induced racemization.Solution: If possible, run the reaction at a lower temperature for a longer duration. Screen for catalysts or reagents that allow for milder reaction conditions. Rationale: Racemization is a kinetically controlled process. Reducing the thermal energy of the system will significantly slow the rate of conversion to the racemic mixture.[1]
Product racemizes during solvent removal (rotary evaporation). Residual base in the product solution combined with heating.Solution: Before concentration, ensure the solution is slightly acidic by washing with a dilute, weakly acidic buffer or brine. Use the lowest possible temperature for rotary evaporation. Rationale: This removes any residual basic reagents from the organic phase. Combining heat with a basic contaminant is a highly effective way to induce racemization.

Mechanistic Insight into Racemization

Understanding the mechanism is key to prevention. For a secondary amine like N-Methyltetrahydrofuran-3-amine, racemization in the presence of a base is believed to proceed through a transient, achiral iminium intermediate.

G cluster_enantiomer cluster_intermediate cluster_racemate S_amine (S)-N-Methyl tetrahydrofuran-3-amine Imine Planar Iminium Ion (Achiral) S_amine->Imine Base (B:) - H⁺ R_amine (R)-N-Methyl tetrahydrofuran-3-amine Imine->R_amine + H⁺ (Attack from either face) S_amine2 (S)-N-Methyl tetrahydrofuran-3-amine Imine->S_amine2 + H⁺ (Attack from either face)

Caption: Base-catalyzed racemization pathway via a planar iminium ion.

Validated Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a starting point for developing a method to assess the enantiomeric excess (e.e.) of your sample. Chiral separations are highly specific, and optimization may be required.[5][6]

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is a common starting point. Columns like Chiralcel OD-H or Chiralpak AD are often effective for amines.[7]

  • Sample Preparation:

    • Accurately weigh ~5 mg of this compound.

    • Dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL solution.

    • Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: The diethylamine is for the free base. For the HCl salt, an acidic modifier like trifluoroacetic acid (0.1%) may be needed if analyzing in reversed-phase.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample of the racemic mixture to identify the retention times of both the (R) and (S) enantiomers.

    • Inject the enantiomerically enriched sample.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = |(A_major - A_minor) / (A_major + A_minor)| * 100

Protocol 2: Safe Handling During Aqueous Extraction

This protocol is designed to liberate the free amine from its hydrochloride salt for a reaction while minimizing racemization risk.

  • Dissolution: Dissolve the this compound in deionized water (10 mL per 1 g of salt). Cool the solution to 0-5 °C in an ice bath.

  • Basification: While vigorously stirring, slowly add a pre-chilled 2M solution of a mild base (e.g., sodium bicarbonate) dropwise until the pH of the aqueous layer reaches ~8-9. Do not overshoot the pH. Never use strong bases like NaOH or KOH unless absolutely necessary and at very low temperatures.

  • Extraction: Immediately extract the aqueous layer with a cold, non-polar organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 15 mL). The contact time with the basic aqueous phase should be minimized.

  • Drying and Concentration: Combine the organic layers and dry immediately over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo at a low temperature (<30 °C).

  • Immediate Use: The resulting free amine is significantly less stable than the HCl salt. It is highly recommended to use it immediately in the next synthetic step without prolonged storage.

G Start Start: Loss of e.e. Detected CheckStorage 1. Review Storage Conditions (Temp, Atmosphere, Age) Start->CheckStorage CheckWorkup 2. Analyze Workup/Purification Was pH > 7? CheckStorage->CheckWorkup Storage OK StorageIssue Root Cause: Improper Storage CheckStorage->StorageIssue Conditions Inadequate CheckReaction 3. Examine Reaction Conditions (Temp, Base, Solvent) CheckWorkup->CheckReaction Workup OK WorkupIssue Root Cause: Basic pH Exposure CheckWorkup->WorkupIssue pH was Neutral/Basic ReactionIssue Root Cause: Harsh Conditions CheckReaction->ReactionIssue High Temp or Strong Base Used FixStorage Corrective Action: Store solid at 2-8°C under inert gas. StorageIssue->FixStorage FixWorkup Corrective Action: Maintain acidic pH during workup. Use mild base if needed. WorkupIssue->FixWorkup FixReaction Corrective Action: Lower reaction temp. Use non-protic solvent. Screen weaker bases. ReactionIssue->FixReaction

Caption: Troubleshooting workflow for identifying sources of racemization.

References

  • Bergman, J., & Sand, P. (1984). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. PubMed. Available at: [Link]

  • LibreTexts Chemistry. (2021). 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • Viedma, C., et al. (2018). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]

  • Afonso, C. A. M., et al. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Sieben, A., et al. (2003). Racemization of optically active amines. Google Patents (US6548704B2).
  • Blacker, A. J., & Stirling, M. (1999). Racemisation of amines. Google Patents (US6002045A).
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]

  • Liu, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. Available at: [Link]

  • Attia, K. A., et al. (2018). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. Available at: [Link]

  • Ramachandran, B. (2012). Response to "What are the best processes/methods for separation of chiral amine...". ResearchGate. Available at: [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • Eckhardt, M., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents (WO2008080891A2).
  • Mazzeo, J. R., et al. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]

  • Nugent, T. C., & Marinova, S. M. (2013). Step-Efficient Access to Chiral Primary Amines. ResearchGate. Available at: [Link]

  • Liu, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2019). Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents (CN105218490B).
  • Ferreira, S., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). (R)-N-Ethyltetrahydrofuran-3-amine Hydrochloride. PubChem. Available at: [Link]

Sources

managing hygroscopic nature of N-Methyltetrahydrofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Hygroscopic Reagents Subject: N-Methyltetrahydrofuran-3-amine Hydrochloride (CAS: 89694-52-0) Ticket Priority: High (Stoichiometry Critical)[1]

Executive Summary: The Hygroscopic Challenge

This compound is a bifunctional building block containing a secondary amine and a cyclic ether.[1] While the hydrochloride salt formation stabilizes the amine against oxidation, it significantly increases the lattice energy's affinity for atmospheric moisture.

The Core Problem: The ether oxygen (Lewis base) and the ammonium cation (hydrogen bond donor) create a "moisture magnet." Water absorption alters the effective Molecular Weight (MW), leading to stoichiometry errors in synthesis (e.g., amide couplings, reductive aminations).[1] A 5% water uptake by weight can result in a 0.05 equivalent under-dosing of your nucleophile, often stalling reactions or promoting side-product formation.[1]

This guide provides a self-validating, closed-loop system for handling this reagent without compromising chemical integrity.

Module 1: The "Dry Chain" of Custody (Storage & Handling)

Principle: Moisture ingress is cumulative. Every exposure to ambient atmosphere initiates a hydration event that is energetically difficult to reverse.

Protocol A: Long-Term Storage
  • Primary Container: Amber glass vial with a Teflon-lined cap.[1]

  • Secondary Containment: The vial must be stored inside a desiccator or a secondary jar containing activated desiccant (Indicating Drierite or Silica Gel).

  • Temperature: Store at 2–8°C. Critical: Cold glassware condenses atmospheric water instantly upon removal. Allow the vial to warm to room temperature inside the desiccator before opening.

Protocol B: Benchtop Handling (The "30-Second Rule")

If a glovebox is unavailable, you must minimize the "Open-Vial Time" (OVT).

  • Flush: Pre-flush the headspace of the receiving vessel with dry Nitrogen or Argon.

  • Dispense: Open the source vial, dispense quickly, and immediately recap.

  • Purge: Before returning the source vial to storage, purge the headspace with inert gas for 10 seconds to displace moist air.

  • Seal: Parafilm is insufficient for long-term storage of hygroscopic salts; use electrical tape or heat-shrink bands for better vapor barrier properties.[1]

Module 2: Precision Weighing (The Failure Point)

The Trap: Users often weigh the solid on a balance, watching the numbers drift upward as it absorbs water. This "drifting weight" is the mass of the water, not your reagent.

Corrective Workflow: Difference Weighing

Do not weigh the reagent directly into the reaction flask on an open balance.

  • Tare a dry, capped weighing vial containing the approximate amount of reagent needed. Record Weight (

    
    ).[1]
    
  • Transfer the reagent quickly into your reaction vessel.

  • Reweigh the capped weighing vial (now empty or containing residue). Record Weight (

    
    ).[1]
    
  • Calculate:

    
    .[1]
    
    • Why this works: You are measuring the mass loss from a closed system, which is immune to atmospheric moisture uptake during the reading time.

Module 3: Recovery & Drying (Troubleshooting Wet Material)

If your free-flowing powder has turned into a sticky gum or "goo," it has deliquesced.[1] You must reset the lattice structure.

Method A: Vacuum Oven (Gentle Recovery)
  • Setup: Place material in a vacuum oven at 40°C.

  • Desiccant: A tray of

    
     (Phosphorus Pentoxide) or KOH pellets must be present inside the oven to act as a water sink.
    
  • Duration: 12–24 hours.

  • Validation: Constant weight (mass change < 1% over 1 hour).

Method B: Azeotropic Distillation (Aggressive Recovery)

Use this if the salt is heavily hydrated.

  • Dissolve/Suspend: Suspend the wet salt in anhydrous Toluene.

  • Distill: Rotovap or distill at ambient pressure. The Toluene/Water azeotrope (bp 85°C) will carry over the moisture.

  • Precipitate: As water is removed, the hydrochloride salt should crash out as a white solid.

  • Filter: Filter under an inert atmosphere (Schlenk frit) or rapidly on a Buchner funnel with a nitrogen blanket.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling and recovering the reagent.

Hygroscopic_Management Start Start: Reagent Status Check Visual Visual Inspection: Is it free-flowing? Start->Visual Weighing Weighing Protocol: Use Difference Weighing Visual->Weighing Yes (Dry) Wet Status: Hydrated/Sticky Visual->Wet No (Clumped/Goo) Reaction Proceed to Reaction (Correct Stoichiometry) Weighing->Reaction Drying_Decision Select Drying Method Wet->Drying_Decision VacOven Method A: Vacuum Oven 40°C w/ P2O5 Drying_Decision->VacOven Mild Hydration Azeotrope Method B: Toluene Azeotrope Drying_Decision->Azeotrope Severe Deliquescence Validation Validation: qNMR or KF Titration VacOven->Validation Azeotrope->Validation Validation->Weighing Pass (<1% H2O) Validation->Wet Fail (>1% H2O)

Figure 1: Decision Logic for Handling N-Methyltetrahydrofuran-3-amine HCl. Blue nodes indicate critical checkpoints.

Module 4: Quality Control & Validation

How do you know your reagent is dry?

Quantitative NMR (qNMR) – The Rapid Check

Dissolve ~10 mg of the salt in DMSO-


. If the salt is dry, the water peak (typically ~3.3 ppm in DMSO) should be minimal relative to the solvent residual peak.
  • Calculation: Integrate the N-Methyl singlet (3H) against the

    
     peak.
    
  • Threshold: If the molar ratio of

    
     : Amine > 0.1, dry the material.
    
Karl Fischer (KF) Titration – The Gold Standard

For precise GMP applications, use Coulometric KF.[1]

  • Solvent: Methanol (ensure the salt dissolves completely).

  • Target: < 0.5% water by weight.

Frequently Asked Questions (Troubleshooting)

Q1: I added the reagent to my reaction, and it turned into a biphasic gum instead of dissolving. Why? A: This is likely "Oiling Out." The salt has absorbed enough water to form a highly concentrated aqueous solution that is immiscible with your organic solvent (e.g., DCM or THF).

  • Fix: Decant the organic solvent, dissolve the gum in MeOH, and re-evaporate/azeotrope with Toluene to remove the water.

Q2: My amide coupling yield is consistently 10-15% lower than expected. A: You are likely under-dosing the amine. If your amine HCl is 10% water by weight, 100 mg of solid only contains 90 mg of reagent.[1]

  • Fix: Determine the water content (KF or qNMR) and adjust your mass calculation:

    
    
    

Q3: Can I use heat to speed up the drying process? A: Caution is required. While HCl salts are generally stable, excessive heat (>60°C) under vacuum can sometimes cause the sublimation of the hydrochloride salt or the loss of HCl gas, reverting it to the free base (which is volatile and oxidizes). Stick to 40°C + High Vacuum.

Q4: The material is stuck to the glass bottle. How do I get it out? A: Do not scrape aggressively; you might chip the glass.

  • Fix: Add a small amount of dry Methanol to dissolve the solid inside the bottle, transfer the solution to a round-bottom flask, and remove the solvent via rotary evaporation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying amine salts).

  • Sigma-Aldrich. (n.d.).[1] Karl Fischer Titration Tips: Water Content Measurement. (Methodology for validating water content in hygroscopic salts).

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (Use of qNMR for water quantification).

  • Org. Synth. (1935).[1] Methylamine Hydrochloride Purification. (Historical precedent for drying amine hydrochlorides via centrifugation and solvent selection).[1]

Sources

work-up procedures for reactions involving N-Methyltetrahydrofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in contemporary synthetic chemistry, N-Methyltetrahydrofuran-3-amine hydrochloride is a versatile building block, particularly valued in the development of complex pharmaceutical intermediates.[1] Its unique structure, combining a cyclic ether with a secondary amine, presents specific challenges and opportunities during reaction work-up. This guide serves as a dedicated technical support resource, offering field-proven insights and troubleshooting protocols to navigate the isolation and purification of products from reactions involving this reagent.

As Senior Application Scientists, we understand that a successful work-up is not merely a procedural checklist but a scientifically-driven process. The causality behind each step—from pH adjustment to solvent selection—is paramount. This document is structured to provide that deeper understanding, ensuring your experimental outcomes are both reliable and reproducible.

Key Physicochemical Properties

A foundational understanding of the reagent's properties is critical for designing an effective work-up strategy. The hydrochloride salt form dictates its initial solubility, while the properties of the corresponding free amine determine its behavior during extraction.

PropertyValueSignificance for Work-up
Chemical Name This compound---
CAS Number 1292324-44-7 (for S-enantiomer)---
Molecular Formula C₅H₁₂ClNO---
Molecular Weight 137.61 g/mol [2]
Appearance White to off-white solid/crystal[3][4]
Form Hydrochloride Salt[2]
Storage 2-8°C, under inert gas[2][3]

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems encountered during the isolation of the free N-Methyltetrahydrofuran-3-amine or its derivatives from a reaction mixture.

Q1: I have poor recovery of my amine product after aqueous extraction. What are the likely causes?

Answer: Low recovery is almost always linked to the partitioning behavior of the amine between the aqueous and organic phases. The core issue is typically incomplete conversion of the water-soluble hydrochloride salt to the more organo-soluble free amine.

Root Causes & Solutions:

  • Incomplete Neutralization: The hydrochloride salt is an ionic species designed to be soluble in aqueous solutions.[5] To extract the amine into an organic solvent, it must be deprotonated (converted to the "free base").

    • The Science: The equilibrium R₂NH₂⁺Cl⁻ ⇌ R₂NH + HCl must be driven strongly to the right. According to Le Châtelier's principle, this is achieved by adding a base to consume the acid. For effective partitioning, the pH of the aqueous layer should be at least 1-2 units above the pKa of the conjugate acid (R₂NH₂⁺). While the specific pKa for N-Methyltetrahydrofuran-3-amine is not readily published, a typical secondary amine's conjugate acid has a pKa around 10-11.

    • Protocol: After quenching your reaction, add a strong base like 2M NaOH or a saturated solution of NaHCO₃ or Na₂CO₃. Crucially, do not just add base; you must verify the pH. Use pH paper or a calibrated pH meter to ensure the aqueous phase has reached a pH of ≥ 12.[6]

  • Improper Solvent Choice: The polarity of your extraction solvent is critical. While the free amine is significantly less polar than its salt, the presence of the THF ring and the N-H bond still imparts some polarity.

    • The Science: Solvents like diethyl ether may be too non-polar for efficient extraction. More effective solvents can solvate the amine more readily. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent choice as it has a similar polarity profile to the target molecule and is more stable and less water-miscible than THF.[7][8] Other good choices include dichloromethane (DCM), ethyl acetate (EtOAc), or n-butanol for more polar amines.[9][10]

    • Protocol: Perform the extraction 3-4 times with a suitable solvent. Combining multiple smaller-volume extractions is more efficient than a single large-volume extraction.

  • Emulsion Formation: The amine itself can act as a surfactant, leading to the formation of a stable emulsion at the aqueous-organic interface, which physically traps your product.

    • The Science: Emulsions are common when there is insufficient difference in density between the two phases or when surfactants are present.

    • Protocol: To break an emulsion, add a small amount of brine (saturated aqueous NaCl). This increases the ionic strength and density of the aqueous phase, forcing the separation of layers.[10] In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Q2: My final product is a sticky oil instead of a solid, and NMR shows inorganic salt contamination.

Answer: This is a classic sign of carrying residual aqueous solution, containing dissolved inorganic salts (e.g., NaCl, Na₂SO₄ from the neutralization and work-up), into your final product upon solvent evaporation.

Root Causes & Solutions:

  • Insufficient Washing: The organic layer, after extraction from a basic aqueous solution, will contain small amounts of dissolved water and inorganic salts.

    • The Science: A "brine wash" is performed not only to help break emulsions but also to "pull" dissolved water out of the organic layer due to osmotic pressure.

    • Protocol: After combining the organic extracts, wash the solution once with brine. Be sure to separate the layers carefully, leaving any interfacial cuff behind with the aqueous layer.

  • Inadequate Drying: The most common cause is incomplete drying of the organic solution before filtration and concentration.

    • The Science: Anhydrous drying agents like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are used to chemically bind to residual water dissolved in the organic solvent. MgSO₄ is a faster and more efficient drying agent but can be slightly acidic, while Na₂SO₄ is neutral but slower and has a lower capacity.

    • Protocol: Add a sufficient amount of anhydrous Na₂SO₄ to the organic solution. "Sufficient" means that after swirling for a few minutes, some of the drying agent remains free-flowing ("like a snow globe") rather than clumping together. Allow the solution to stand over the drying agent for at least 15-20 minutes before filtering to remove it.

Q3: How do I handle a reaction where the N-Methyltetrahydrofuran-3-amine is the nucleophile, and I need to remove the excess starting material during work-up?

Answer: If your desired product is neutral or acidic, you can exploit the basicity of the excess N-Methyltetrahydrofuran-3-amine to remove it. This involves an acid wash.[11][12]

The Science: By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic amine will be protonated to form its hydrochloride salt. This salt is ionic and will partition into the aqueous layer, effectively removing it from your organic phase containing the desired product.[11]

Protocol:

  • After the initial reaction quench and dilution with an organic solvent, wash the organic layer 2-3 times with 1M HCl.

  • Monitor the pH of the aqueous washes to ensure they remain acidic.

  • Follow this with a wash with saturated aqueous NaHCO₃ to neutralize any residual acid in the organic layer.

  • Finally, perform a brine wash, dry the organic layer over Na₂SO₄, filter, and concentrate.

Standard Work-up Protocol & Workflow

The following is a generalized, robust procedure for isolating a neutral organic product from a reaction mixture where this compound was used as a reagent.

Experimental Protocol: Basic Work-up for Product Isolation
  • Quench & pH Adjustment: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1-2M sodium hydroxide (NaOH) with vigorous stirring.

  • pH Verification (Critical Step): Using pH paper, check the pH of the aqueous layer. Continue adding base until the pH is ≥ 12. This ensures the complete conversion of the amine hydrochloride to its free base.[5]

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 2-MeTHF, DCM, or EtOAc) three times.

  • Combine & Wash: Combine the organic layers. Wash the combined extracts once with brine to remove bulk water and inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let stand for 15-20 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Workflow Diagram: Standard Acid-Base Extraction

The logical flow of a standard work-up procedure is illustrated below. This process is designed to efficiently separate the desired organic product from the aqueous phase, salts, and any unreacted amine starting material.

Workup_Procedure start Reaction Mixture (Post-Reaction) add_base 1. Add Aqueous Base (e.g., 2M NaOH, sat. NaHCO3) start->add_base check_ph 2. Verify Aqueous pH >= 12 (Critical Checkpoint) add_base->check_ph check_ph->add_base pH too low extract 3. Extract with Organic Solvent (e.g., 2-MeTHF, DCM) x 3 check_ph->extract pH OK combine 4. Combine Organic Layers extract->combine wash 5. Wash with Brine combine->wash dry 6. Dry over Anhydrous Na2SO4 wash->dry filter 7. Filter dry->filter concentrate 8. Concentrate in vacuo filter->concentrate product Crude Product concentrate->product

Caption: Standard work-up workflow for isolating a product after reaction with this compound.

Frequently Asked Questions (FAQs)

Q: Why is the starting material supplied as a hydrochloride salt?

A: Amines are often converted to their hydrochloride salts to improve their stability and shelf-life. The salt form is typically a crystalline, non-volatile solid that is less susceptible to air oxidation compared to the often-liquid and more volatile free amine.[13]

Q: Can I use the hydrochloride salt directly in my reaction?

A: It depends on your reaction conditions. If your reaction is run in the presence of a base (e.g., triethylamine, potassium carbonate), you can often add the hydrochloride salt directly. The added base will neutralize the HCl in situ to generate the free amine nucleophile.[14] You will need at least one extra equivalent of base to accomplish this neutralization in addition to what the reaction itself may require. If the reaction is not base-mediated, you must first liberate the free amine through a separate work-up step before adding it to your reaction.

Q: Is N-Methyltetrahydrofuran-3-amine water-soluble?

A: The hydrochloride salt is water-soluble.[3] The free amine has moderate water solubility due to the polar amine and ether functionalities capable of hydrogen bonding. This is why multiple extractions with an organic solvent are necessary to ensure efficient recovery from the aqueous phase. Salting out with brine can further decrease its aqueous solubility.[10]

References

  • ChemBK. (s)-tetrahydrofuran-3-amine hydrochloride.[Link]

  • Google Patents.
  • Ayash, M. et al. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions.[Link]

  • MySkinRecipes. this compound.[Link]

  • University of Alberta. Isolation (Recovery) of amines.[Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.[Link]

  • Wikipedia. Tetrahydrofuran.[Link]

  • Penn A State University. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions.[Link]

  • University of Rochester, Department of Chemistry. Workup: Amines.[Link]

  • Google Patents.
  • ACS Publications, Organic Letters. Hydro/Fluoro-phosphoro(di)thiolation of Allenamides: Toward SN2-Selective Transition-Metal-Free Formal Hydrocarbonation.[Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.[Link]

  • PubChem, NIH. N-methyloxolan-3-amine | C5H11NO | CID 22225706.[Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?[Link]

  • Google Patents.Method for preparing an amine hydrochloride suspension.
  • ResearchGate. How can I neutralize aminehydrochlorides?[Link]

  • ResearchGate. Hi, Can anyone help me to isolate my compound from aqueous solution?[Link]

  • PMC, NIH. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.[Link]

  • Reddit. Amine workup : r/Chempros.[Link]

  • Reddit. Extraction solvent for amines in an aqueous reaction solution? : r/chemistry.[Link]

  • Organic Syntheses. Methylamine Hydrochloride.[Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines.[Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.[Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with N-Methyltetrahydrofuran-3-amine Hydrochloride

[1]

Topic: Troubleshooting Catalyst Deactivation & Poisoning Molecule of Interest: N-Methyltetrahydrofuran-3-amine Hydrochloride (CAS: 89690-67-5 / generic derivatives) Ticket Priority: High (Reaction Stalled/Failed)

Diagnostic Framework: Why Your Reaction Failed

The Core Issue: You are likely attempting a metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) or hydrogenation using this compound.[1] The failure mode is rarely the amine itself, but rather the hydrochloride counter-ion and the coordination geometry of the substrate.

The "Double-Lock" Poisoning Mechanism

This specific substrate presents a unique dual-threat to transition metal catalysts (Pd, Ni, Pt):

  • Chloride Inhibition (The Primary Lock): The HCl salt introduces stoichiometric chloride ions (

    
    ) into the reaction matrix. Chloride is a strong 
    
    
    -donor and binds tightly to electrophilic metal centers (like
    
    
    ).
    • Consequence: It displaces labile ligands (like acetate or solvent molecules) required for the catalytic cycle, forming unreactive "ate" complexes (e.g.,

      
      ). This shuts down the Oxidative Addition  step.
      
  • Chelation Arrest (The Secondary Lock): The N-methyltetrahydrofuran-3-amine motif contains a secondary amine and a cyclic ether oxygen.

    • Consequence: Once free-based, the molecule can act as a bidentate ligand.[1] The nitrogen and the ether oxygen can form a stable 5-membered chelate ring with the metal center. This thermodynamic sink prevents the Reductive Elimination of the product.

Visualizing the Failure Mode

The following diagram illustrates how the catalyst is diverted from the productive cycle into inactive "poisoned" states.

CatalystPoisoningActiveCatActive Catalyst[L-Pd(0)]Cl_PoisonDEAD END:Chloride Saturation[L-Pd-Cl3]-ActiveCat->Cl_Poison InhibitionOxAddOxidative Addition[L-Pd(II)-Ar]ActiveCat->OxAdd Normal CycleSubstrateSubstrate(Amine HCl Salt)Substrate->Cl_Poison 1. Excess Cl- binds PdSubstrate->OxAdd If NeutralizedChelate_PoisonDEAD END:Chelation Arrest(N,O-Binding)OxAdd->Chelate_Poison 2. Substrate bindsas LigandProdProduct FormationOxAdd->Prod Reductive Elimination

Figure 1: The "Double-Lock" mechanism showing how Chloride ions and Substrate Chelation divert the catalyst from the productive cycle.

Pre-Reaction Protocols (The "Free-Base" Standard)

Recommendation: Do not use the hydrochloride salt directly in sensitive catalytic reactions. In-situ neutralization is often insufficient due to the low solubility of the resulting inorganic salts (NaCl/KCl) which can encapsulate the catalyst.

Protocol A: Biphasic Extraction (Scalable)

Best for: >1 gram scale preparations.

  • Dissolution: Dissolve the N-methyltetrahydrofuran-3-amine HCl in minimal distilled water (approx. 3 mL/g).

  • Basification: Slowly add 4M NaOH or saturated

    
     until pH > 12.
    
    • Note: The solution may become cloudy as the free amine oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Critical: Avoid Ethyl Acetate if the amine is nucleophilic enough to attack the ester (transamidation risk).

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) for 30 minutes.
    
  • Concentration: Remove solvent under reduced pressure. Do not heat above 40°C as the free amine is volatile.

Protocol B: Solid Phase Scavenging (High Throughput)

Best for: <100 mg scale or parallel synthesis.

  • Suspend the amine HCl salt in Methanol or DCM.[1]

  • Add MP-Carbonate (macroporous polystyrene carbonate resin) at 3.0 equivalents relative to the salt.

  • Shake/stir at room temperature for 1 hour.

  • Filter off the resin.[1] The filtrate contains the chloride-free amine.

Data: Salt vs. Free Base Performance

Comparative yields in Buchwald-Hartwig Amination (Standard Conditions: Pd(OAc)2, BINAP, NaOtBu, Toluene, 100°C).

ParameterAmine Hydrochloride (Direct Use)Free Amine (Pre-treated)
Yield < 15% (Stalled)82 - 94%
Reaction Time 24+ hours (Incomplete)4 - 6 hours
Catalyst Load High (5-10 mol%) requiredLow (1-2 mol%) sufficient
Main Byproduct Hydrodehalogenation of Aryl HalideMinimal

In-Situ Troubleshooting (FAQ)

If you absolutely cannot isolate the free base (e.g., stability issues), use these modifications.

Q: I must use the HCl salt. Which base should I use? A: You must switch to a base that is soluble in organic solvents or use a "shuttle" base.[1]

  • Avoid:

    
     or 
    
    
    in Toluene (insoluble; surface passivation occurs).
  • Use:

    • LiHMDS (Lithium bis(trimethylsilyl)amide): 2.2 equivalents. Instantly deprotonates the salt and remains soluble.

    • NaOtBu (Sodium tert-butoxide): Use 2.5 equivalents.[1] Ensure the solvent is THF or Dioxane to solubilize the resulting salts.

Q: My reaction turns black and precipitates metal immediately. Why? A: This is "Pd-Black" formation.[1] The amine is destabilizing the catalyst before the catalytic cycle starts.

  • Fix: Change the Ligand.

  • Ligand Choice: Switch to bulky, electron-rich dialkylbiaryl phosphines (e.g., BrettPhos or RuPhos ).[1] These ligands are sterically demanding enough to prevent the N-methyltetrahydrofuran-3-amine from binding as a bidentate chelate (breaking the "Secondary Lock").

Q: Can I just add more catalyst? A: No. If

1Silver Salt Scavenger


1


Experimental Workflow Optimization

Use this decision tree to select the correct protocol for your specific constraints.

OptimizationFlowStartStart:Reaction SetupIsSaltIs Amine anHCl Salt?Start->IsSaltCanIsolateCan you isolateFree Base?IsSalt->CanIsolateYesProtocolAUse Protocol A(Biphasic Extraction)IsSalt->ProtocolANo (Already Free Base)CanIsolate->ProtocolAYes (Recommended)InSituIn-SituNeutralizationCanIsolate->InSituNo (Unstable)SolventCheckSolvent System?InSitu->SolventCheckAddSilverAdd Ag2CO3(Scavenge Cl-)SolventCheck->AddSilverNon-Polar(Toluene)StrongBaseUse LiHMDS(2.2 equiv)SolventCheck->StrongBasePolar Aprotic(THF/DMF)

Figure 2: Decision Matrix for handling Amine Hydrochloride salts in catalysis.

References & Authoritative Sources

  • Mechanism of Chloride Poisoning:

    • Canty, A. J., & van Koten, G. (1995).[1] Mechanisms of

      
       organometallic reactions involving electrophiles and intramolecular assistance by nucleophiles.[1] Accounts of Chemical Research, 28(10), 406–413.[1] 
      
    • Note: Foundational text on how halides arrest Pd(II) species.

  • Buchwald-Hartwig Amination Protocols:

    • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1]

    • Note: Defines the use of BrettPhos/RuPhos for secondary amines and salt tolerance.

  • Amine Hydrochloride Effects:

    • Hills, I. D., & Fu, G. C. (2004).[1] Effect of Amine Salts on Palladium-Catalyzed Couplings. Journal of the American Chemical Society, 126(41), 13178.[1]

    • Note: Specifically addresses the inhibition kinetics of amine salts in cross-coupling.

  • Chelation Effects in THF-Amines:

    • Wolfe, J. P., et al. (2004).[1] Palladium-Catalyzed Synthesis of N-Aryl Pyrrolidines and Tetrahydrofurans. Tetrahedron, 60(34), 7397.[1]

    • Note: Discusses the binding modes of cyclic ether-amines.

effect of solvent on N-Methyltetrahydrofuran-3-amine hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyltetrahydrofuran-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and frequently asked questions, with a special focus on the critical role of solvent selection in determining reaction outcomes. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the crucial properties of this compound that I must consider?

A1: Understanding the fundamental properties of this reagent is the first step to successful experimentation.

  • It's a Salt: The most critical point is that you are handling a hydrochloride salt (C₅H₁₂ClNO), not the free amine.[1] The protonated amine is not nucleophilic. Therefore, for any reaction requiring the amine's nucleophilicity (e.g., acylations, alkylations), you must add at least one equivalent of a base to deprotonate the amine in situ, generating the reactive free amine (N-methyltetrahydrofuran-3-amine).

  • Solubility: As a salt, its solubility is highest in polar solvents. However, the corresponding free amine is more soluble in a broader range of organic solvents. The solubility of the hydrochloride salt itself can be limited in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). This can lead to heterogeneous reaction mixtures, which may affect reaction rates.[2]

  • Basicity: The free amine is a secondary amine. Its basicity is a key factor in its reactivity and in the selection of the deprotonating agent. You need a base strong enough to deprotonate the amine hydrochloride but one that does not introduce unwanted side reactions with your substrate or solvent. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.

Q2: How do I select the optimal solvent for my reaction?

A2: Solvent selection is a multi-faceted decision that directly impacts reaction rate, yield, and purity. The ideal solvent should:

  • Dissolve Reactants: At a minimum, the solvent must adequately dissolve the reactants, including the base and the electrophile. Poor solubility of the amine salt is a common cause of slow or incomplete reactions.[3]

  • Facilitate the Desired Mechanism: The solvent's polarity is crucial. For common reactions involving this amine, such as nucleophilic substitutions (SN2), polar aprotic solvents are generally preferred.[4][5][6]

  • Remain Inert: The solvent should not react with any of the reagents or intermediates.[3] For example, using a protic solvent like methanol in an acylation with an acyl chloride could lead to competitive ester formation.

  • Allow for Appropriate Temperature Control: The solvent's boiling point determines the maximum temperature for reactions run at reflux.[3]

  • Simplify Workup: Choosing a solvent that simplifies product isolation can save significant time. For instance, using a water-immiscible solvent like DCM allows for easy aqueous extraction of salts post-reaction.[3]

The flowchart below provides a structured decision-making process for solvent selection.

Solvent_Selection_Workflow start Start: Define Reaction (e.g., Acylation, Alkylation) q1 Is the amine salt (R₂NH₂⁺Cl⁻) soluble in the solvent? start->q1 q2 Is the chosen base (e.g., TEA, DIPEA) soluble? q1->q2 Yes outcome_bad Re-evaluate Solvent Choice or consider phase-transfer catalysis. q1->outcome_bad No q3 Is the solvent compatible with reagents (inert)? q2->q3 Yes q2->outcome_bad No choice_aprotic Consider Polar Aprotic Solvents (DCM, CH₃CN, DMF, DMSO) q3->choice_aprotic Yes choice_protic Protic Solvents (e.g., EtOH, H₂O) are generally disfavored. Risk of side reactions. q3->choice_protic No (e.g., acyl chloride present) q4 Does solvent polarity favor the mechanism (e.g., Sₙ2)? outcome_good Proceed with Selected Solvent q4->outcome_good Yes q4->outcome_bad No choice_aprotic->q4

Caption: Decision workflow for solvent selection.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q3: My reaction is extremely slow or isn't starting. Is the solvent the problem?

A3: Yes, the solvent is a primary suspect. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Poor Solubility of the Amine Salt.

    • Explanation: Your this compound may not be dissolving in your chosen solvent, leading to a heterogeneous mixture where only a tiny fraction of the amine is available for reaction. This is common in less polar solvents like DCM or THF.[2]

    • Solution:

      • Switch to a More Polar Aprotic Solvent: Consider solvents like acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) where salts are more soluble.

      • Increase Dilution: In some cases, simply increasing the solvent volume can help, although this may not be ideal for scalability.[2]

      • Gentle Heating: If thermally stable, gently warming the mixture can increase solubility and reaction rate.[7]

  • Cause 2: Use of a Protic Solvent.

    • Explanation: Polar protic solvents (e.g., ethanol, water) can form strong hydrogen bonds with the free amine nucleophile.[8][9] This "cages" the nucleophile, stabilizing it and significantly reducing its reactivity in SN2-type reactions.[8]

    • Solution: Unless your reaction mechanism specifically requires a protic solvent (e.g., some reductive aminations), switch to a polar aprotic solvent. The reaction rate can increase by orders of magnitude. For example, one reaction was found to be 500 times faster in acetone than in methanol.[10]

  • Cause 3: Insufficient Base.

    • Explanation: You must add at least one full equivalent of base to neutralize the hydrochloride and generate the reactive free amine. If you are performing a reaction that produces an acidic byproduct (like HCl from an acyl chloride), you will need a second equivalent of base to quench this acid.

    • Solution: For reactions with acyl chlorides, a standard procedure is to use ~2.2 equivalents of a tertiary amine base like triethylamine.[2] One equivalent frees the starting amine, and the other scavenges the HCl produced.

Q4: I'm observing significant side product formation. How can solvent choice help?

A4: Solvent choice is key to controlling selectivity and minimizing side reactions.

  • Problem: Over-alkylation or Di-acylation.

    • Explanation: The product of your initial reaction may be more nucleophilic than the starting free amine, leading to a second, unwanted reaction.[11] This can be exacerbated by poor mixing or localized high concentrations of the electrophile.[12]

    • Solvent-Based Solution: A solvent that ensures homogeneity can mitigate this. If solubility is an issue, switching to a solvent like DMF where all components are well-dissolved can lead to a more controlled reaction. Running the reaction at a higher dilution can also disfavor bimolecular side reactions.

  • Problem: Elimination (E2) instead of Substitution (SN2).

    • Explanation: When reacting with sterically hindered alkyl halides (secondary or tertiary), the free amine can act as a base rather than a nucleophile, leading to elimination byproducts. This is particularly favored by strongly basic nucleophiles.[6]

    • Solvent-Based Solution: While solvent has a less pronounced effect on the SN2/E2 competition than substrate sterics or base strength, polar aprotic solvents generally favor SN2.[6] Protic solvents can stabilize carbocation-like transition states, potentially favoring elimination in borderline cases. The primary solution, however, is often to modify the substrate or base rather than just the solvent.

Solvent Property Comparison Table
SolventDielectric Constant (ε)TypeBoiling Point (°C)Key Considerations for Amine HCl Reactions
Dichloromethane (DCM)9.1Polar Aprotic40Good for workup, but poor solubility for amine salts.[2] May require high dilution.
Tetrahydrofuran (THF)7.6Polar Aprotic66Moderate solubility. Can form peroxides. More stable to strong base than MeTHF.[13]
2-Methyl-THF (MeTHF)6.2Polar Aprotic80Greener alternative to THF, less water-soluble, higher boiling point.[13] Resists peroxide formation.[13]
Acetonitrile (CH₃CN)37.5Polar Aprotic82Good solvent for salts. Can be a reactant in some conditions.[14]
DMF36.7Polar Aprotic153Excellent dissolving power for salts. High boiling point. Difficult to remove under vacuum.
DMSO46.7Polar Aprotic189Superior dissolving power. Very high boiling point. Can complicate workup.
Ethanol (EtOH)24.6Polar Protic78Use with caution. Will react with electrophiles like acyl chlorides. Reduces nucleophilicity via H-bonding.[8]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acyl Chloride

This protocol outlines a standard, self-validating procedure for the N-acylation of this compound.

  • Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous Dichloromethane (DCM, sufficient to make a ~0.1 M solution). The mixture will likely be a slurry. Add triethylamine (TEA, 2.2 eq). Stir the suspension for 10-15 minutes at room temperature.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

  • Electrophile Addition: Dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine slurry over 15-20 minutes. A precipitate of triethylamine hydrochloride (TEA·HCl) will form.[2]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. If the reaction is sluggish, a catalytic amount of DMAP (4-Dimethylaminopyridine) can be added.[2]

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with dilute HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.

Acylation_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Amine HCl to Flask B 2. Add Anhydrous DCM + TEA (2.2 eq) A->B C 3. Cool to 0 °C B->C D 4. Add Acyl Chloride (dropwise) C->D E 5. Stir & Monitor (TLC/LC-MS) D->E F 6. Aqueous Quench & Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify (e.g., Chromatography) G->H

Caption: Standard workflow for acylation of the amine hydrochloride.

References

  • Pennakem. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

  • PubChem. (n.d.). N-methyloxolan-3-amine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Reddit. (2019). How to choose reaction solvents. Retrieved from [Link]

  • ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? Retrieved from [Link]

  • YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved from [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2014). Solvent Effects on Sn2 Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Retrieved from [Link]

  • ResearchGate. (2025). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Retrieved from [Link]

Sources

Technical Support Center: Temperature Optimization for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereoselective Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature in achieving desired stereochemical outcomes. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer practical protocols based on established scientific principles. Our goal is to empower you with the knowledge to rationally optimize your reaction temperatures for enhanced selectivity and yield.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the role of temperature in controlling stereoselectivity.

Q1: Why is temperature such a critical parameter in stereoselective synthesis?

A1: Temperature directly influences the kinetics and thermodynamics of a chemical reaction. In stereoselective synthesis, we are often dealing with competing reaction pathways that lead to different stereoisomers (enantiomers or diastereomers). These pathways typically have different activation energies. By manipulating the temperature, we can favor the pathway with the desired stereochemical outcome.[1][2] Generally, at lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest (i.e., via the transition state with the lowest activation energy).[3] At higher temperatures, the reaction may approach thermodynamic control, favoring the most stable product, which may not be the desired stereoisomer.[1][2]

Q2: I'm observing low enantiomeric or diastereomeric excess. Is lowering the temperature always the solution?

A2: While lowering the temperature is a common and often effective strategy to improve stereoselectivity, it is not a universal solution.[4][5][6] The rationale for lower temperatures is that the difference in the free energies of activation (ΔΔG‡) between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (RT), leading to a higher preference for the lower energy pathway.[7] However, there are instances where higher temperatures can lead to improved selectivity. This can be due to a variety of factors, including changes in the catalyst's active state, solvent effects, or the existence of an "inversion temperature".[8][9][10] Therefore, a systematic temperature screening is crucial.[4][6]

Q3: What is an "inversion temperature" and how do I know if my reaction has one?

A3: An inversion temperature (T_inv) is a specific temperature at which the stereoselectivity of a reaction inverts.[8][9] Below this temperature, one stereoisomer is favored, while above it, the other is favored. This phenomenon is often observed in both enzymatic and non-enzymatic reactions and can be attributed to a change in the dominant factors controlling selectivity, such as a shift in the solvation of the transition state.[8][9] The presence of an inversion temperature can be identified by creating an Eyring plot (ln(selectivity) vs. 1/T), where a non-linear relationship or a distinct break in linearity suggests its existence.[8][9]

Q4: How does temperature affect my catalyst's performance?

A4: Temperature has a multifaceted impact on catalyst activity and selectivity.[11][12] Increasing the temperature generally increases the rate of the catalytic reaction.[11] However, excessively high temperatures can lead to catalyst deactivation through processes like sintering (for heterogeneous catalysts) or decomposition.[11][12] Furthermore, the conformation and chiral environment of a catalyst can be temperature-dependent, which in turn affects the stereoselectivity it imparts.[10][13] It is essential to operate within the optimal temperature range for your specific catalyst to maintain both high activity and selectivity.[12]

Q5: My reaction is highly exothermic. How can I maintain a constant temperature to ensure consistent stereoselectivity?

A5: Managing exothermic reactions is critical for maintaining stereoselectivity, as a temperature spike can lead to a loss of control over the reaction pathway.[14][15] Several strategies can be employed:

  • Slow Addition of Reagents: Adding the limiting reagent slowly allows the cooling system to dissipate the generated heat effectively.[15]

  • Efficient Cooling: Utilize a well-maintained cooling system such as a cryostat or a properly sized cooling bath.[16][17]

  • Good Stirring: Vigorous stirring ensures uniform temperature distribution throughout the reaction mixture and prevents the formation of localized hot spots.[17][18]

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.

  • Flow Chemistry: Continuous flow reactors offer excellent heat transfer capabilities and are particularly well-suited for managing highly exothermic reactions.[19]

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to temperature in stereoselective synthesis.

Issue 1: Low or Inconsistent Stereoselectivity

You are obtaining your desired product, but the enantiomeric excess (% ee) or diastereomeric ratio (d.r.) is lower than expected or varies between batches.

start Low/Inconsistent Stereoselectivity temp_screen Conduct Systematic Temperature Screening start->temp_screen temp_control Verify Temperature Control Accuracy temp_screen->temp_control If selectivity is still inconsistent kinetic_thermo Investigate Kinetic vs. Thermodynamic Control temp_control->kinetic_thermo If temperature is stable solvent_screen Perform Solvent Screening kinetic_thermo->solvent_screen If thermodynamic product is favored catalyst_check Evaluate Catalyst Activity and Loading solvent_screen->catalyst_check If solvent has a minor effect result Optimized Stereoselectivity catalyst_check->result Upon optimization

Caption: A workflow for troubleshooting poor reaction selectivity.

1. Is your reaction under kinetic or thermodynamic control?

  • Causality: The product ratio in a reaction can be determined by the relative rates of formation (kinetic control) or the relative stabilities of the products (thermodynamic control).[1][2][3] Stereoselective reactions are typically designed to be under kinetic control, where the desired stereoisomer is formed faster.[1] If the reaction is allowed to equilibrate at a higher temperature or for a longer time, the more stable, but undesired, stereoisomer may predominate.[3]

  • Troubleshooting:

    • Run the reaction at a significantly lower temperature and for a shorter duration.[3] Analyze the product ratio at different time points. If the ratio of the desired stereoisomer is higher at earlier time points, your reaction is likely under kinetic control.

    • If you suspect thermodynamic control is competing, try to find conditions that make the reaction irreversible.

G cluster_0 Reaction Coordinate Diagram A Reactants TS1 TS_kinetic A->TS1 ΔG‡_kinetic TS2 TS_thermo A->TS2 ΔG‡_thermo P1 Kinetic Product TS1->P1 P2 Thermodynamic Product P1->P2 Equilibration at higher temperature TS2->P2

Caption: Kinetic vs. thermodynamic reaction pathways.

2. Have you performed a systematic temperature screening?

  • Causality: The optimal temperature for stereoselectivity is highly reaction-specific.[4][6] A systematic screening is the most reliable way to identify the ideal balance between reaction rate and selectivity.

  • Protocol: Temperature Screening

    • Set up a series of identical reactions in parallel.

    • Choose a range of temperatures to screen. A good starting point is often -78°C, -40°C, 0°C, room temperature (RT), and 40°C.[4][6]

    • Ensure all other reaction parameters (concentration, solvent, catalyst loading, etc.) are kept constant.

    • Run each reaction for the same amount of time.

    • Quench the reactions and analyze the stereoisomeric ratio of the product for each temperature.

    • Plot the stereoselectivity (e.g., % ee or d.r.) as a function of temperature to identify the optimum.

Data Presentation: Example of a Temperature Screening Study

Temperature (°C)Reaction Time (h)Conversion (%)Stereoselectivity (% ee)
-78243595
-40127092
049585
25 (RT)1>9970
400.5>9960

3. Is your temperature control precise and accurate?

  • Causality: Fluctuations in temperature during a reaction can lead to inconsistent stereoselectivity.[14] The accuracy of your temperature measurement is also crucial. A discrepancy between the setpoint of your cooling bath and the actual internal temperature of the reaction can lead to misleading results.

  • Troubleshooting:

    • Use a calibrated thermometer or thermocouple placed directly in the reaction mixture (if possible) to monitor the internal temperature.[17][18]

    • For exothermic reactions, ensure your cooling system can handle the heat load.[17] Consider using a larger cooling bath or a more powerful cryostat.

    • Ensure efficient stirring to maintain a uniform temperature throughout the reactor.[17][18]

reactor Reaction Vessel stir_bar Stir Bar reactor->stir_bar Ensures Homogeneity thermocouple Thermocouple reactor->thermocouple Monitors Internal Temperature cooling_bath Cooling Bath cooling_bath->reactor Maintains External Temperature cryostat Cryostat/Chiller cryostat->cooling_bath Circulates Coolant

Caption: Setup for precise reactor temperature control.

Issue 2: Good Stereoselectivity but Low Yield

You have achieved the desired high stereoselectivity, but the reaction conversion is unacceptably low.

1. Is the reaction rate too slow at the optimal temperature for selectivity?

  • Causality: Lowering the temperature to improve selectivity often comes at the cost of a slower reaction rate.[5]

  • Troubleshooting:

    • Incremental Temperature Increase: Carefully increase the reaction temperature in small increments from your optimal low temperature. Analyze both yield and selectivity at each step to find an acceptable compromise.

    • Increase Reaction Time: If a higher temperature compromises selectivity, simply extend the reaction time at the lower temperature. Monitor the reaction progress over time to determine when it reaches completion.

    • Increase Catalyst Loading: A higher catalyst loading can sometimes increase the reaction rate without negatively impacting selectivity. However, this should be optimized systematically.

2. Are your reagents or catalyst stable at the reaction temperature?

  • Causality: Some reagents or catalysts may be unstable or have low solubility at very low temperatures, leading to a low effective concentration and thus a slow reaction rate.

  • Troubleshooting:

    • Solubility Check: Visually inspect the reaction mixture at the low temperature to ensure all components are dissolved. If solubility is an issue, a different solvent may be required.

    • Reagent/Catalyst Stability: Consult the literature for the stability of your reagents and catalyst at the operating temperature. If instability is a concern, a different catalyst or reagent system may be necessary.

Section 3: Key Theoretical Concepts

A deeper understanding of the underlying principles governing the temperature dependence of stereoselectivity can aid in rational optimization.

The Arrhenius and Eyring Equations

The rate constant (k) of a reaction is related to temperature (T) and the activation energy (Ea) or the Gibbs free energy of activation (ΔG‡) by the Arrhenius and Eyring equations, respectively.[20][21][22][23]

  • Arrhenius Equation: k = A * exp(-Ea / RT)[20][22]

  • Eyring Equation: k = (κ * k_B * T / h) * exp(-ΔG‡ / RT)[20][23]

In the context of stereoselectivity, we are interested in the ratio of the rate constants for the formation of the two stereoisomers (k_major / k_minor). This ratio is directly related to the difference in the Gibbs free energies of activation (ΔΔG‡) for the two competing pathways.

ln(k_major / k_minor) = - ΔΔG‡ / RT

This relationship clearly shows that as the temperature (T) decreases, the ratio of the rate constants becomes more sensitive to the difference in activation energies, leading to higher selectivity.[7]

References

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Muchendu, M. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. Journal of Chemistry and Chemical Sciences, 14(2), 39-48. Retrieved from [Link]

  • Solubility of Things. (n.d.). Factors Influencing Catalytic Activity. Retrieved from [Link]

  • Cainelli, G., De Matteis, V., Galletti, P., Giacomini, D., & Orioli, P. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications, (23), 2351-2352. Retrieved from [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved from [Link]

  • Cainelli, G., De Matteis, V., Galletti, P., Giacomini, D., & Orioli, P. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications, (23), 2351-2352. Retrieved from [Link]

  • Zhu, L., et al. (2006). Indications for a Surface Temperature Excess in Heterogeneous Catalysis. The Journal of Physical Chemistry B, 110(14), 7439-7445. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The impact of temperature on catalytic activity and selectivity.... Retrieved from [Link]

  • ScienceDaily. (2024, October 23). Reaction conditions tune catalytic selectivity. Retrieved from [Link]

  • TutorChase. (n.d.). Describe the differences between the Arrhenius equation and Eyring equation. Retrieved from [Link]

  • Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. Retrieved from [Link]

  • da Silva, A. B., et al. (2009). High stereoselectivity on low temperature Diels-Alder reactions. Revista de la Sociedad Química de México, 53(3), 154-157. Retrieved from [Link]

  • Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • Solubility of Things. (n.d.). Temperature Effects in Industrial Chemistry Applications. Retrieved from [Link]

  • Zhang, Y., et al. (2026, February 7). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. The Journal of Organic Chemistry. Retrieved from [Link]

  • Marcell Media Support. (2025, November 26). Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Retrieved from [Link]

  • University of Bath. (n.d.). Asymmetric-Synthesis. Retrieved from [Link]

  • Pediaa. (2020, December 3). Difference Between Arrhenius and Eyring Equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Arrhenius equation. Retrieved from [Link]

  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 6.4.1: Eyring equation. Retrieved from [Link]

  • Zipse, H. (n.d.). Arrhenius and Eyring equations. Group of Prof. Hendrik Zipse. Retrieved from [Link]

  • Chemistry World. (2017, January 16). Temperature drop triggers chirality twist. Retrieved from [Link]

  • Corless, V. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]

  • ResearchGate. (2024, March 5). How to set a synthesis reaction to a particular temperature?. Retrieved from [Link]

  • Smith, A. M., & Jones, B. R. (2019). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 96(11), 2465-2470. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Diastereoselectivity a. Retrieved from [Link]

  • CL Mechatronics. (2020, May 9). Temperature Control System - Potential Issues / Common Pitfalls [Video]. YouTube. Retrieved from [Link]

  • ACS. (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Retrieved from [Link]

  • ResearchGate. (n.d.). Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

Sources

byproduct identification in N-Methyltetrahydrofuran-3-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Byproduct Identification & Process Optimization Assigned Specialist: Senior Application Scientist

Introduction: The Criticality of the C3-Amine

N-Methyltetrahydrofuran-3-amine hydrochloride (CAS: 1292324-44-7 for S-isomer, generic for racemic) is a high-value chiral building block in medicinal chemistry. Its polarity and metabolic stability make it a superior bioisostere for pyrrolidines or cyclopentanes in fragment-based drug design.

However, its synthesis—typically via reductive amination —is deceptive. While the core transformation is standard, the ether oxygen in the ring creates unique electronic effects that can lead to unexpected ring-opening or dimerization events. This guide deconstructs these failure modes.

Module 1: The Synthetic Landscape & Byproduct Map

To troubleshoot effectively, you must understand the "Genealogy of Impurities." The most robust route is the reductive amination of dihydrofuran-3(2H)-one (or tetrahydrofuran-3-one) with methylamine.

Mechanism & Failure Points

The reaction proceeds through a carbinolamine intermediate to an iminium ion, which is then reduced.

  • Critical Control Point: The equilibrium between the iminium ion and the free ketone.

  • The "Dimer" Trap: As the product (secondary amine) forms, it becomes a nucleophile competing with methylamine for the remaining ketone. This creates the "Dimer" (Tertiary Amine).

Visualizing the Pathway

The following diagram maps the genesis of the three most common byproducts (BP).

Reaction_Pathway SM Tetrahydrofuran-3-one (Starting Material) Iminium N-Methyl Iminium Intermediate SM->Iminium + MeNH2 - H2O BP_Alc BP-1: 3-Hydroxytetrahydrofuran (Direct Reduction) SM->BP_Alc Direct Reduction (Slow Imine Formation) MeNH2 Methylamine Product N-Methyltetrahydrofuran-3-amine (Target) Iminium->Product + Hydride Source (NaBH(OAc)3 / H2) BP_RingOpen BP-3: Amino-Alcohol Derivatives (Ring Opening) Iminium->BP_RingOpen Strong Acid / High Temp (Ether Cleavage) BP_Dimer BP-2: Bis(tetrahydrofuran-3-yl)methylamine (The 'Dimer') Product->BP_Dimer + SM (Competitive Amination)

Figure 1: Reaction network showing the primary synthetic flow (Green) and the deviation paths leading to critical impurities (Red).

Module 2: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Scenario A: "I see a large M+ peak at roughly double the molecular weight minus 31."

Diagnosis: You have formed BP-2 (The Dimer) .

  • The Chemistry: The product (

    
    ) reacts with unconsumed ketone (
    
    
    
    ).
  • Root Cause:

    • Stoichiometry: Insufficient excess of methylamine.

    • Order of Addition: Adding the reducing agent too slowly or too late allows the product concentration to build up while ketone is still present.

  • Corrective Action:

    • Protocol Shift: Ensure Methylamine is in large excess (≥ 5 equivalents).

    • Process: Use a "pre-formation" step: Stir Ketone + Methylamine for 30-60 mins before adding the hydride source to lock the ketone into the imine form.

Scenario B: "My yield is low, and the product is hygroscopic/sticky."

Diagnosis: Incomplete Salt Formation or BP-1 (Alcohol) contamination.

  • The Chemistry: 3-Hydroxytetrahydrofuran is a liquid/oil that prevents the HCl salt from crystallizing crisply.

  • Root Cause:

    • pH Mismatch: Sodium Cyanoborohydride (

      
      ) requires pH 6-7. If too acidic, you hydrolyze the imine back to ketone, which then reduces to the alcohol.
      
  • Corrective Action:

    • Reagent Switch: Switch to Sodium Triacetoxyborohydride (STAB) . It is less pH-sensitive and tolerates the ether functionality better than harsh acid conditions.

    • Purification: The alcohol byproduct is neutral. An acid-base extraction (wash organic layer at pH 2 to keep amine in water, discard organic containing alcohol, then basify water) will remove it.

Scenario C: "NMR shows a complex multiplet region around 3.5-4.0 ppm that doesn't match the ring."

Diagnosis: BP-3 (Ring Opening) .

  • The Chemistry: The tetrahydrofuran ring is an ether. Under strong Lewis acid conditions or high temperatures with strong protic acids (during HCl salt formation), the ring can open to form linear amino-alcohols (e.g., 4-amino-1-butanol derivatives).

  • Corrective Action:

    • Salt Formation: Do not use concentrated aqueous HCl and heat. Use anhydrous HCl in Dioxane or Ether at 0°C.

    • Temperature: Keep the reaction below 40°C.

Module 3: Analytical Fingerprinting

Use this matrix to confirm the identity of your impurities.

ComponentStructure DescriptionMS (ESI+) Signature1H NMR Key Feature (CDCl3)
Target Product Sec-Amine on THF ring102.1 [M+H]+Doublet (~2.4 ppm) for N-Me ; Multiplet (~3.3 ppm) for CH-N.
BP-1 (Alcohol) 3-Hydroxy-THF89.1 [M+H]+ (Weak)No N-Me peak. Broad singlet (OH).
BP-2 (Dimer) Tertiary Amine172.2 [M+H]+Singlet (~2.2 ppm) for N-Me (shifted upfield vs product). Complex ring multiplets.
BP-3 (Ring Open) Linear Amino-Alcohol120.1 [M+H]+ (+18 vs Product)Loss of characteristic THF envelope. Appearance of triplet CH2 signals.

Module 4: Validated Experimental Protocol (STAB Method)

This protocol is designed to minimize dimerization and ring opening.

Reagents:

  • Tetrahydrofuran-3-one (1.0 eq)

  • Methylamine (33% in EtOH or 2M in THF) (5.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step:

  • Imine Formation: Charge DCM and Methylamine solution into the reactor. Cool to 0°C.[1]

  • Addition: Add Tetrahydrofuran-3-one dropwise. Crucial: Allow to stir for 30 mins at 0°C to maximize imine formation.

  • Reduction: Add STAB in portions (exothermic). Maintain temp < 10°C.

  • Quench: Quench with saturated

    
    .
    
  • Workup (Purification built-in):

    • Separate phases.

    • Acid Wash: Extract the organic layer with 1N HCl. (Product moves to aqueous; Neutral impurities like BP-1 stay in DCM).

    • Basify: Basify the aqueous layer to pH > 12 with NaOH.

    • Extract: Extract back into DCM.

  • Salt Formation: Dry DCM with

    
    . Add 4N HCl in Dioxane dropwise at 0°C. Filter the white precipitate.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Primary, Secondary and Tertiary Amines." Organic Chemistry Portal.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54598638, N-Methyltetrahydrofuran-3-amine." PubChem.

  • Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2009. (General reference for Eschweiler-Clarke and Reductive Amination mechanisms).

Sources

removal of unreacted N-Methyltetrahydrofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-AMINE-003 Subject: Removal of unreacted N-Methyltetrahydrofuran-3-amine hydrochloride Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering difficulty removing unreacted This compound (CAS: 1292324-44-7 for HCl salt; Free base MW: 101.15 g/mol ) from your reaction mixture.[1][2] This secondary amine is a common building block in reductive aminations and amide couplings.[2] Its removal strategy depends entirely on the chemical nature of your target product (neutral vs. basic).

This guide details three "Modules of Separation" ranging from bulk extraction to high-precision scavenging.[1][2]

Module 1: The Acid-Base Switch (Liquid-Liquid Extraction)

Best for: Neutral products (Amides, Ureas, Esters).[1][2]

This is the most robust method.[2] N-Methyltetrahydrofuran-3-amine has a predicted pKa of approximately 8.9 – 9.5 .[1][2] By adjusting the pH of your aqueous wash, you can force this impurity into the aqueous phase while keeping your neutral product in the organic phase.

The Mechanism
  • Free Base Form (Organic Soluble): In reaction mixtures with bases (TEA, DIPEA), the amine exists as the free base.

  • Salt Form (Water Soluble): Upon contact with acid, the secondary amine protonates to form the hydrochloride or citrate salt, which partitions instantly into water.

Protocol: The "Acid Wash"
  • Dilution: Dilute your reaction mixture with a water-immiscible organic solvent (DCM or EtOAc).[1][2]

    • Note: Avoid ethers (THF/Ether) if possible, as they can solubilize amine salts better than DCM.[2]

  • First Wash (Basic): Wash with saturated NaHCO₃ to remove bulk acidic byproducts.[2]

  • The Critical Step (Acid Wash): Wash the organic layer 2x with 1M HCl or 10% Citric Acid .[2]

    • Why Citric Acid? If your product has acid-sensitive protecting groups (like Boc), 1M HCl is too harsh.[1][2] Citric acid (pH ~2-3) is sufficient to protonate the amine (pKa ~9) without cleaving Boc groups.[1][2]

  • Verification: Check the organic layer by TLC.[2] The amine spot (usually low Rf, stains with KMnO4/Iodine) should be gone.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Visualizing the Workflow

ExtractionLogic Start Crude Mixture (Product + N-Me-THF-3-amine) Decision Is Product Basic? Start->Decision PathA NO (Amide/Ester) Decision->PathA Neutral/Acidic PathB YES (Amine/Pyridine) Decision->PathB Basic ActionA Wash with 1M HCl or 10% Citric Acid PathA->ActionA ActionB Do NOT use Acid Wash (Product will be lost) PathB->ActionB ResultA Impurity -> Aqueous Layer Product -> Organic Layer ActionA->ResultA Redirect Go to Module 2 (Scavenging) ActionB->Redirect

Caption: Decision tree for selecting the correct workup based on product basicity.

Module 2: Solid-Phase Scavenging (Chemical Filtering)

Best for: Basic products (where acid washing is impossible) or "Polishing" trace impurities.[1][2]

If your product is also an amine, you cannot use acid extraction. Instead, use a chemoselective scavenger resin . Since N-Methyltetrahydrofuran-3-amine is a secondary amine , it is a nucleophile.[1][2] You need an electrophilic resin.[2][3]

Recommended Resin: PS-Isocyanate

Polystyrene-supported Isocyanate (PS-NCO) is the gold standard for removing secondary amines.[1][2]

  • Reactivity: The resin's isocyanate group reacts with the secondary amine to form a urea.

  • Irreversibility: The urea bond is stable; the impurity becomes covalently bound to the plastic bead.

  • Self-Validating: No new impurities are released into the solution.[1][2]

Protocol: Scavenging Workflow
  • Equivalents: Calculate the excess moles of N-Methyltetrahydrofuran-3-amine remaining. Add 2-3 equivalents of PS-Isocyanate resin relative to the impurity.[1][2]

  • Solvent System: Dissolve crude in DCM or THF (Resins swell best in these).[2] Avoid protic solvents (MeOH/EtOH) as they slow down the isocyanate reaction.[2]

  • Incubation: Shake/stir gently at Room Temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars if possible; they grind the resin.[2] Use an orbital shaker.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Result: The filtrate contains your purified product; the impurity stays on the filter paper.[2]

Visualizing the Mechanism

ScavengingMechanism Resin PS-Isocyanate Resin (Solid Support) Complex Transition State Resin->Complex Impurity N-Me-THF-3-amine (Solution Phase) Impurity->Complex Product Resin-Bound Urea (Trapped Solid) Complex->Product Covalent Bond Formation

Caption: Mechanism of electrophilic scavenging.[1][2] The impurity is permanently tethered to the solid phase.

Module 3: Chromatography Guidelines

Best for: Complex mixtures where extraction and scavenging failed.[1]

If you must run a column, the polarity of the amine requires specific modifiers to prevent "streaking" (tailing) on silica gel.

ParameterRecommendationReason
Stationary Phase Standard Silica Gel (40-63 µm)Cost-effective.[1][2]
Mobile Phase DCM : MeOH (95:5 to 90:[1]10)Standard polarity gradient.[2]
Modifier (Critical) 1% Triethylamine (TEA) or 1% NH₄OH The silica surface is acidic.[2] Without a base modifier, the amine will stick to the silica and streak, contaminating your product fractions.
Detection Ninhydrin or KMnO₄The secondary amine stains well with KMnO₄ (yellow/brown spot).[2] UV activity is low/non-existent.[2]
Frequently Asked Questions (FAQs)

Q: Can I just evaporate the amine? A: Likely not efficient.[2] The free base of N-Methyltetrahydrofuran-3-amine has a predicted boiling point of ~125°C .[1][2] While volatile compared to heavy drugs, it is not volatile enough to remove on a standard rotovap (40°C) without significant residual traces. You would need high vacuum (<1 mbar) and heat, which risks degrading your product.

Q: My product is acid-sensitive (e.g., contains a Boc group). Can I use the Acid Wash? A: Yes, but be careful. Do not use 1M HCl.[2] Use 10% Citric Acid or 0.5M KHSO₄ .[2] These are acidic enough to protonate the amine but generally safe for Boc groups during short wash times.[2]

Q: I used PS-Benzaldehyde resin, but the amine is still there. Why? A: Aldehyde resins form imines.[2] Imines are stable with primary amines.[2] Your impurity is a secondary amine (N-Methyl).[1][2] Secondary amines react with aldehydes to form iminium ions, which are unstable and reversible in this context. You must use PS-Isocyanate or PS-Isothiocyanate for secondary amines.[1][2]

References
  • PubChem. N-methyloxolan-3-amine (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]

  • Biotage. Isolute® Scavengers: User Guide for Removal of Excess Reagents.[2] Biotage Technical Notes.[2] Available at: [Link][1][2]

  • Marsh, A., et al. Solid-Phase Scavenging of Amines.[2] Tetrahedron Letters, 1997.[2] (General reference for resin mechanisms).

Sources

stability issues of N-Methyltetrahydrofuran-3-amine hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Reaction Conditions

Document ID: TS-NMeTHF-003 | Version: 2.1 | Status: Active[1][2]

Executive Summary

N-Methyltetrahydrofuran-3-amine hydrochloride (CAS: 89487-67-2 / 1292324-44-7 for S-isomer) is a robust secondary amine building block, but it exhibits distinct stability profiles depending on its protonation state.[1][2] As a hydrochloride salt, it is chemically stable but highly hygroscopic .[1][2] As a free base, it becomes volatile , prone to oxidative degradation , and susceptible to carbamate formation upon exposure to atmospheric CO₂.[2]

This guide addresses the three most common failure modes:

  • Stoichiometric drift due to water absorption (Hygroscopicity).[1][2]

  • Yield loss during free-base isolation (Volatility/Degradation).[1][2]

  • Ether cleavage under aggressive Lewis acid conditions (Ring Stability).

Module 1: Storage & Physical Stability (Pre-Reaction)

The Hygroscopicity Trap

The hydrochloride salt is the preferred storage form because the protonated amine prevents oxidation.[2] However, the crystal lattice avidly absorbs atmospheric moisture.[2]

Impact on Experiment:

  • Stoichiometric Error: Weighing "wet" salt leads to under-loading of the amine in coupling reactions.[1][2]

  • Reagent Hydrolysis: Absorbed water will quench moisture-sensitive reagents (e.g., acid chlorides, EDC, HATU, CDI) immediately upon addition.[2]

Troubleshooting Protocol: Moisture Management

Do not rely on the bottle's "dry" appearance.[1][2] Clumping indicates significant water content.[2]

Step-by-Step Drying Procedure:

  • Check: Perform a Karl Fischer (KF) titration if precise stoichiometry (<1.05 equiv) is required.[1][2]

  • Dry: If KF > 1.0%, place the salt in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 12 hours.

  • Verify: Re-weigh. If mass loss > 2%, repeat.

  • Store: Store in a desiccator. For long-term storage, keep at 2-8°C under Argon.[1][2]

Module 2: Reaction Optimization (In Situ Neutralization)

The "Free Base" Isolation Fallacy

Users often attempt to convert the HCl salt to the free amine (oil) via extraction prior to the main reaction.[2] This is the primary cause of yield loss. The free base is a volatile oil that is difficult to dry completely without evaporative loss, and it rapidly reacts with CO₂ in the air to form carbamate salts.[2]

Correct Approach: In Situ Neutralization Perform the neutralization directly in the reaction vessel.[1][2]

Protocol: Biphasic vs. Monophasic Neutralization
Reaction TypeRecommended BaseSolvent SystemProtocol
Amide Coupling (HATU/EDC) DIPEA or NMM (3.0 equiv)DMF, DCM, or THFDissolve salt + coupling partner.[1][2] Add DIPEA last.[1][2] Exotherm warning.
Nucleophilic Substitution (SɴAr) K₂CO₃ or Cs₂CO₃MeCN or DMFAdd solid carbonate to the mixture.[1][2] Heat facilitates the release of the free amine.[2]
Reductive Amination Et₃N (1.0 equiv)DCE or MeOHPre-stir salt + Et₃N for 15 min before adding aldehyde/ketone to ensure amine availability.[1][2]
Visualizing the Stability Pathways

The diagram below illustrates the critical divergence between stable handling and degradation pathways.

ReactionPathways Salt HCl Salt (Stable, Hygroscopic) FreeBase Free Base (Volatile Oil) Salt->FreeBase Base (e.g., DIPEA) In Situ Release RingOpen Ring Opening (4-X-butan-1-ol derivs) Salt->RingOpen Strong Lewis Acid (BBr3, AlCl3) or Strong Acid + Heat Product Desired Product (Amide/Amine) FreeBase->Product Electrophile (Fast Reaction) Oxidation N-Oxide / Imine (Oxidative Degradation) FreeBase->Oxidation O2 / Time (If isolated) Carbamate Carbamate Salt (CO2 Reaction) FreeBase->Carbamate Air (CO2) (If isolated)

Figure 1: Reaction stability map.[1][2] The "Green Path" requires keeping the free base as a transient intermediate only.[1][2] Isolation leads to the "Red Paths" (Oxidation/Carbamate).[2]

Module 3: Chemical Incompatibility (Ring Stability)

Ether Cleavage Risks

The tetrahydrofuran ring is generally stable to basic and mild acidic conditions.[1][2] However, it is an ether and is susceptible to cleavage by strong Lewis acids or superacids .[1][2]

High-Risk Reagents (Avoid or Monitor Closely):

  • Boron Tribromide (BBr₃): Will cleave the THF ring rapidly to form brominated alcohols [1].[1][2]

  • Aluminum Chloride (AlCl₃): Can facilitate ring opening, especially at elevated temperatures.[1][2]

  • Iodotrimethylsilane (TMSI): Known ether cleavage reagent.[1][2]

  • Strong Acid + High Heat: Concentrated HCl/HBr at reflux (>100°C) can open the ring to form 4-halo-1-butanols [2].[1][2]

Safe Reagents:

  • TFA / HCl (4M in Dioxane): The ring is stable for standard Boc-deprotection protocols (room temperature).[1][2]

  • Hydrogenation (Pd/C): The ring is stable under standard hydrogenolysis conditions (1 atm H₂, MeOH).

Module 4: Troubleshooting FAQ

Q1: My reaction mixture turned black upon adding the amine salt to the aldehyde for reductive amination.

  • Diagnosis: Likely formation of the N-oxide or polymerization if the free base was generated too early in the presence of air, or if the aldehyde is unstable.[2]

  • Fix: Degas solvents with Nitrogen/Argon.[1][2] Add the reducing agent (e.g., NaBH(OAc)₃) immediately after the imine formation equilibrium is established (usually 15-30 mins).[1][2]

Q2: I see a new impurity by LCMS with M+18 mass.

  • Diagnosis: This is likely the ring-opened hydrolysis product (hydration), often catalyzed by strong acids if the reaction was heated too high.[2]

  • Fix: Lower reaction temperature. If using Lewis acids, switch to milder alternatives (e.g., use BCl₃ at -78°C instead of BBr₃ if deprotecting other groups, though THF is still at risk).[2]

Q3: The coupling reaction yield is consistently 15-20% lower than expected.

  • Diagnosis: Water in the HCl salt is hydrolyzing your coupling agent (e.g., EDC urea formation).[2]

  • Fix: See Module 1. Dry the salt or add a molecular sieve trap to the reaction vessel.[1][2] Alternatively, add an excess (1.2 equiv) of the amine salt and base to account for the "dead" mass of water.[2]

References

  • Greene, T.W., Wuts, P.G.M. (1999).[1][2] Protective Groups in Organic Synthesis. 3rd Ed.[1][2] Wiley-Interscience.[2] (General reference for ether stability against Lewis Acids like BBr3). [1][2]

  • Starr, D., Hixon, R.M. (1937).[1][2][3] "Tetramethylene Chlorohydrin".[1][2][3] Organic Syntheses, 17, 84. (Demonstrates THF ring opening with HCl/Heat).

  • PubChem. "N-methyloxolan-3-amine".[1][2][4] National Library of Medicine.[1][2] (Physical properties and CAS verification). [1][2]

  • Clayden, J., Greeves, N., Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (Mechanisms of amine oxidation and salt hygroscopicity).

Sources

Validation & Comparative

A Comparative Guide to the Validation of Enantiomeric Purity for N-Methyltetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and chiral chemistry, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a critical component of ensuring therapeutic efficacy and safety. For chiral molecules such as N-Methyltetrahydrofuran-3-amine hydrochloride, a versatile building block in medicinal chemistry, the ability to accurately quantify its enantiomeric composition is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric purity of this compound, grounded in scientific principles and practical application. We will explore and contrast Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, offering detailed experimental protocols and insights into the rationale behind their application.

The Significance of Enantiomeric Purity in Drug Development

The stereochemistry of a molecule can have profound effects on its pharmacological and toxicological properties. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Consequently, regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate rigorous control over the enantiomeric purity of chiral drug substances.[1] This necessitates the development and validation of robust analytical methods to ensure the consistent quality of the final product.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for determining enantiomeric purity is dictated by several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and available instrumentation. For this compound, a small, polar, and relatively volatile molecule, several techniques are viable.

Technique Principle Advantages Disadvantages Typical Run Time Relative Cost
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Broad applicability, high resolution, well-established.[2]Can require significant method development, higher solvent consumption.15-45 minutesModerate to High
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High efficiency and sensitivity, low solvent consumption.[3]Requires analyte to be volatile or derivatized, potential for thermal degradation.10-30 minutesModerate
Chiral NMR Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.Non-destructive, provides structural information, relatively fast for screening.[4][5]Lower sensitivity and accuracy for trace enantiomer quantification compared to chromatography, requires higher sample concentration.5-20 minutesLow to Moderate

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations due to its versatility and high resolving power.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a basic compound like this compound, polysaccharide-based CSPs are often a good starting point.[6]

Experimental Protocol: Chiral HPLC

Objective: To develop and validate a chiral HPLC method for the determination of the enantiomeric purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as one derived from cellulose or amylose phenylcarbamates is recommended as a starting point.[7]

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA) or another suitable basic modifier

  • This compound racemic standard and the single enantiomer standard (if available).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). Add a small amount of a basic modifier like Diethylamine (e.g., 0.1%) to the mobile phase to improve peak shape and reduce tailing of the amine.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol:DEA (e.g., 90:10:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore)

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution. Inject the single enantiomer standard (if available) to identify the peaks.

  • Method Validation (as per ICH Q2(R1) guidelines): [8][9][10]

    • Specificity: Demonstrate that the method can resolve the two enantiomers from each other and from any potential impurities.

    • Linearity: Analyze a series of solutions of the minor enantiomer at different concentrations to establish a linear relationship between peak area and concentration.

    • Accuracy: Determine the recovery of a known amount of the minor enantiomer spiked into the major enantiomer.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the sample.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.

Causality in Experimental Choices:
  • Polysaccharide-based CSP: These phases are known for their broad applicability in separating a wide range of chiral compounds, including amines.[6]

  • Normal Phase Mode (Hexane/IPA): This is often the preferred mode for polysaccharide CSPs as it provides good selectivity.

  • Basic Modifier (DEA): The addition of a small amount of a basic modifier is crucial to prevent the interaction of the basic amine analyte with acidic sites on the silica support of the CSP, which can cause peak tailing and poor resolution.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation (ICH Q2(R1)) MobilePhase Prepare Mobile Phase (Hexane:IPA:DEA) HPLC HPLC System (Polysaccharide CSP) MobilePhase->HPLC SamplePrep Prepare Sample (1 mg/mL in Mobile Phase) Injection Inject Sample SamplePrep->Injection Detection UV Detection (210 nm) HPLC->Detection Injection->HPLC Specificity Specificity Detection->Specificity Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOQ LOQ Detection->LOQ

Caption: Chiral HPLC Workflow for Enantiomeric Purity.

Chiral Gas Chromatography (Chiral GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers, offering high efficiency and sensitivity.[3] Since N-Methyltetrahydrofuran-3-amine is a relatively volatile compound, direct analysis may be possible. However, derivatization is often employed to improve volatility and chromatographic performance.[11]

Experimental Protocol: Chiral GC

Objective: To develop and validate a chiral GC method for the determination of the enantiomeric purity of N-Methyltetrahydrofuran-3-amine.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A cyclodextrin-based chiral stationary phase is a common choice.[12]

Reagents:

  • This compound racemic standard and single enantiomer standard (if available).

  • Suitable solvent (e.g., Dichloromethane).

  • Derivatizing agent (optional, e.g., Trifluoroacetic anhydride - TFAA).

Procedure:

  • Sample Preparation (Direct Method):

    • Neutralize the hydrochloride salt by dissolving it in a suitable solvent and adding a base (e.g., a solution of NaOH in methanol). Extract the free amine into an organic solvent like dichloromethane.

    • Dilute the extract to an appropriate concentration (e.g., 1 mg/mL).

  • Sample Preparation (Indirect/Derivatization Method):

    • After obtaining the free amine as above, react it with a derivatizing agent like TFAA to form the corresponding amide. This can improve volatility and peak shape.

  • Chromatographic Conditions:

    • Column: Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation.

    • Detector Temperature: 280 °C (for FID).

    • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Analysis and Validation: Follow a similar procedure for analysis and validation as outlined for Chiral HPLC, adhering to ICH Q2(R1) guidelines.[8][9][10]

Causality in Experimental Choices:
  • Cyclodextrin-based CSP: These are widely used in chiral GC for their ability to form transient diastereomeric complexes with a variety of chiral molecules.[12]

  • Derivatization: Amines can sometimes exhibit poor peak shape on GC columns. Converting them to amides with a reagent like TFAA often leads to sharper, more symmetrical peaks and can enhance separation.

  • Temperature Programming: A temperature ramp is often necessary in GC to elute compounds with a range of volatilities and to ensure good peak shape and resolution.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation (ICH Q2(R1)) Neutralization Neutralize HCl Salt Extraction Extract Free Amine Neutralization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Inject Sample Derivatization->Injection GC GC System (Cyclodextrin CSP) Detection FID or MS Detection GC->Detection Injection->GC Specificity Specificity Detection->Specificity Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOQ LOQ Detection->LOQ

Caption: Chiral GC Workflow for Enantiomeric Purity.

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents

NMR spectroscopy offers a different approach to determining enantiomeric purity. In the presence of a chiral solvating agent (CSA), the enantiomers of the analyte form transient diastereomeric complexes. These complexes have slightly different magnetic environments, which can lead to the resolution of signals for the two enantiomers in the NMR spectrum.[4][5]

Experimental Protocol: Chiral NMR

Objective: To determine the enantiomeric purity of this compound using NMR with a chiral solvating agent.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • This compound sample.

  • Deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Chiral Solvating Agent (CSA): A common choice for amines is (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).

Procedure:

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the this compound sample into an NMR tube.

    • Add the deuterated solvent.

    • Add a molar excess of the chiral solvating agent to the NMR tube.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Pay close attention to the signals corresponding to the protons of the analyte, particularly the N-methyl group and the protons on the tetrahydrofuran ring.

  • Data Analysis:

    • Identify a pair of signals that have resolved for the two enantiomers.

    • Integrate the areas of these two signals. The ratio of the integrals corresponds to the ratio of the enantiomers in the sample.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor))] x 100.

  • Validation Considerations: While a full ICH validation is less common for NMR-based purity assays, it is important to demonstrate the method's suitability. This includes ensuring baseline separation of the signals used for quantification and assessing the method's precision by repeated measurements.

Causality in Experimental Choices:
  • Chiral Solvating Agent (CSA): The CSA must be able to form transient, non-covalent diastereomeric complexes with the analyte. The choice of CSA is often empirical, but agents like TFAE are known to be effective for a range of chiral compounds.

  • Molar Excess of CSA: A molar excess of the CSA is used to ensure that all of the analyte is complexed, which maximizes the observed separation of the NMR signals.

  • High-Field NMR: A higher magnetic field strength generally leads to better dispersion of signals, which can be crucial for resolving the small chemical shift differences between the diastereomeric complexes.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Analyte in NMR Tube Solvent Add Deuterated Solvent Sample->Solvent CSA Add Chiral Solvating Agent Solvent->CSA NMR Acquire ¹H NMR Spectrum CSA->NMR Integration Integrate Resolved Signals NMR->Integration Calculation Calculate % ee Integration->Calculation

Caption: Chiral NMR Workflow for Enantiomeric Purity.

Conclusion

The validation of the enantiomeric purity of this compound can be effectively achieved using Chiral HPLC, Chiral GC, or Chiral NMR. Chiral HPLC and GC offer higher sensitivity and are more suitable for quantifying trace enantiomeric impurities, making them the preferred methods for quality control in a regulatory environment. Chiral NMR, on the other hand, provides a rapid and non-destructive method that is particularly useful for reaction monitoring and screening purposes. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, the available instrumentation, and the stage of drug development. The protocols and rationales presented in this guide provide a solid foundation for developing and validating a robust and reliable method for this critical quality attribute.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2015). Journal of Separation Science. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2016). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2022). PubMed. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. [Link]

  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. (2017).
  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). PMC. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). ACS Publications. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (1982). PubMed. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2018). Journal of Chemical Education. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • A stability indicating chiral high-performance liquid chromatographic (HPLC) method for the separation and simultaneous determination of S-(+)- and R-(-)-donepezil hydrochloride (DP) in tablet products. (2014). ResearchGate. [Link]

  • NMR determination of enantiomeric excess. (2017). ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. [Link]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024). Journal of Chemical Education. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Chiral Gas Chromatography. (n.d.). AZ chrom s.r.o. [Link]

  • Separation of pyrrolidine from tetrahydrofuran by pillararene-based nonporous adaptive crystals. (n.d.). Royal Society of Chemistry. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). PubMed. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Separation of Enantiomers Using Gas Chromatography: Application in Forensic Toxicology, Food and Environmental Analysis. (2020). PubMed. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (n.d.). European Medicines Agency (EMA). [Link]

  • Structures of fluorescent chiral derivatization reagents for amines. (n.d.). ResearchGate. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of N-Methyltetrahydrofuran-3-amine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. In the context of reactions involving key chiral building blocks like N-Methyltetrahydrofuran-3-amine, the precise determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth, comparative analysis of the primary analytical techniques for this purpose, grounded in scientific principles and practical, field-proven insights. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Criticality of Enantiomeric Excess in Pharmaceutical Development

Chiral molecules, such as the derivatives of N-Methyltetrahydrofuran-3-amine, often exhibit enantiomer-specific biological activities. One enantiomer may be the active pharmaceutical ingredient (API), while the other could be inactive or, in the worst case, induce harmful side effects. Consequently, regulatory bodies demand rigorous control and accurate measurement of the enantiomeric composition of chiral drug candidates. This guide is designed to equip you with the knowledge to select and implement the most appropriate analytical methodology for your specific needs.

Comparative Overview of Core Methodologies

The determination of enantiomeric excess primarily relies on two major analytical pillars: Chiral Chromatography and Nuclear Magnetic Resonance (NMR) Spectroscopy . While other techniques like polarimetry, circular dichroism (CD), and fluorescence-based assays exist, chromatography and NMR offer the most robust, reliable, and widely applicable solutions for the quantitative analysis required in a research and development setting.[1][2]

FeatureChiral Chromatography (HPLC/GC)NMR Spectroscopy
Principle Physical separation of enantiomersDifferentiation of enantiomers in a mixture
Primary Strength Direct separation and quantificationRapid analysis without physical separation
Sample Throughput Generally lower; method-dependentPotentially higher for routine checks
Resolution Often provides baseline separationDependent on the chiral auxiliary used
Method Development Can be empirical and time-consumingCan be faster, especially with known auxiliaries
Sample Requirement Small quantities, but destructiveLarger quantities, but non-destructive
Absolute Configuration Does not directly provide this informationCan sometimes infer with specific reagents

In-Depth Analysis I: Chiral Chromatography

Chiral chromatography is the gold standard for the physical separation and quantification of enantiomers.[3] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

A. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For amines like N-Methyltetrahydrofuran-3-amine derivatives, which can exhibit poor peak shape due to their basicity, derivatization is a crucial prerequisite to analysis.[5][6]

Direct injection of primary or secondary amines onto many GC columns leads to significant peak tailing due to strong interactions with active sites on the column and injector surfaces. Derivatization serves two primary purposes:

  • Reduces Polarity and Increases Volatility : By converting the amine into a less polar derivative (e.g., an amide), its volatility is increased, making it more amenable to GC analysis.[6]

  • Improves Chromatographic Behavior : The derivatization blocks the active hydrogen on the nitrogen, leading to sharper, more symmetrical peaks and improved resolution.[5][6]

Step 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

  • Rationale : TFAA is a common derivatizing agent for amines, creating volatile trifluoroacetylated derivatives.[5][6]

  • Dissolve approximately 1 mg of the amine product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 15-30 minutes.

  • After cooling, the sample is typically ready for direct injection. If necessary, the excess reagent and acid can be removed by evaporation under a gentle stream of nitrogen and redissolving the residue in the injection solvent.

Step 2: GC Analysis

  • Rationale : A cyclodextrin-based chiral stationary phase is often effective for separating a wide range of chiral compounds.[7] The temperature program is optimized to balance analysis time and resolution.

  • Column : Astec CHIRALDEX® G-TA (or a similar cyclodextrin-based column).

  • Injection : 1 µL, split injection (e.g., 50:1 split ratio).

  • Injector Temperature : 250 °C.

  • Oven Program : Start at a low temperature (e.g., 80 °C) and ramp up at a controlled rate (e.g., 2-5 °C/min) to an appropriate final temperature (e.g., 200 °C). The optimal program will require empirical determination.[7]

  • Carrier Gas : Helium or Hydrogen at a constant flow rate.

  • Detector : Flame Ionization Detector (FID) at 250 °C.

Step 3: Data Analysis

  • Identify the two peaks corresponding to the diastereomeric derivatives.

  • Integrate the peak areas for each enantiomer (Area1 and Area2).

  • Calculate the enantiomeric excess using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Amine Amine Product Derivatization Derivatize with TFAA (Heat at 60°C) Amine->Derivatization 1 mg in 1 mL solvent Injection Inject 1 µL Derivatization->Injection Separation Chiral GC Column (e.g., CHIRALDEX G-TA) Injection->Separation Detection FID Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation NMR_CDA_Mechanism cluster_reactants Reactants in NMR Tube Amine R/S-Amine (Analyte) Diastereomers Formation of two Diastereomers: (R-Amine)-(S-BINOL) complex (S-Amine)-(S-BINOL) complex Amine->Diastereomers FPBA 2-Formylphenyl- boronic Acid FPBA->Diastereomers BINOL (S)-BINOL (Chiral Auxiliary) BINOL->Diastereomers NMR ¹H NMR Spectrum shows two distinct signals for the imine proton (CH=N) Diastereomers->NMR

Sources

N-Methyltetrahydrofuran-3-amine hydrochloride vs. other chiral amines in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-Methyltetrahydrofuran-3-amine hydrochloride (N-MTHFA) versus its primary chiral amine competitors, specifically 3-Aminopyrrolidine and Proline derivatives , within the context of asymmetric catalysis and ligand design.

Executive Summary: The Isosteric Advantage

In the landscape of asymmetric catalysis, This compound occupies a specialized niche as an oxygen-containing isostere of the widely used 3-aminopyrrolidine and proline scaffolds. While pyrrolidine derivatives (e.g., Jørgensen-Hayashi catalysts) dominate enamine/iminium activation, N-MTHFA is critical when catalyst solubility , reduced basicity , or hydrogen-bond modulation is required.

This guide compares N-MTHFA against standard chiral amines, focusing on its role as a chiral ligand backbone and resolving agent/base , rather than a direct organocatalyst.

Core Value Proposition
  • Electronic Modulation: The ring oxygen exerts an inductive withdrawing effect (-I), lowering the pKa of the exocyclic amine compared to pyrrolidine analogs.

  • Solubility Profile: Enhanced solubility in polar aprotic solvents and "green" solvents like 2-MeTHF.

  • Orthogonal Reactivity: Unlike pyrrolidines, the THF ring lacks a secondary amine site, preventing non-specific metal chelation or side reactions in Lewis acid catalysis.

Physicochemical Comparison: N-MTHFA vs. Alternatives

The choice between N-MTHFA and its competitors is often dictated by the electronic and steric requirements of the transition state.

Table 1: Comparative Physicochemical Profile[1]
FeatureN-Methyltetrahydrofuran-3-amine 3-(Methylamino)pyrrolidine Proline Derivatives
Core Structure Cyclic Ether (THF)Cyclic Amine (Pyrrolidine)Cyclic Amino Acid
Ring Heteroatom Oxygen (Hard donor, -I effect)Nitrogen (Soft donor, Basic)Nitrogen (Secondary amine)
pKa (Conjugate Acid) ~9.0 - 9.5 (Est.)*~10.5 - 11.0~10.6 (Secondary amine)
H-Bonding Acceptor only (Ring O)Donor & Acceptor (Ring NH)Donor & Acceptor
Metal Coordination Hemilabile / Weak O-coordinationStrong N-coordination (Chelating)Bidentate (N, O)
Major Application Ligand Backbone, Chiral BaseOrganocatalysis, Bidentate LigandEnamine/Iminium Catalysis

*Note: The inductive effect of the ring oxygen beta to the amine reduces basicity relative to the carbocyclic or N-heterocyclic analogs.

Mechanistic Implications[2][3][4][5]
  • Reduced Basicity: The lower pKa of N-MTHFA makes it a superior chiral base in reactions sensitive to strong bases (e.g., deprotonation of labile substrates), minimizing background racemization.

  • Ligand Electronic Tuning: When used as a backbone for phosphoramidite or diamine ligands, the THF ring renders the metal center more electrophilic (cationic character) compared to the electron-rich pyrrolidine backbone.

Structural & Functional Logic (DOT Diagram)

The following diagram illustrates the decision tree for selecting N-MTHFA over pyrrolidine-based catalysts/ligands.

LigandSelection Start Select Chiral Amine Scaffold CheckRole Primary Role in Reaction? Start->CheckRole Organocatalyst Direct Organocatalysis (Enamine/Iminium) CheckRole->Organocatalyst Activation LigandDesign Metal Ligand Backbone (Pd, Rh, Ir) CheckRole->LigandDesign Chiral Induction Proline Select: Proline/Pyrrolidine (High Basicity, Bifunctional) Organocatalyst->Proline Standard CheckCoord Is Secondary Coordination (Ring NH) Desired? LigandDesign->CheckCoord CheckBasicity Is High Basicity Required? CheckBasicity->Proline High (Strong Donor) NMTHFA Select: N-MTHFA (Modulated Basicity, Inert Ring O) CheckBasicity->NMTHFA Moderate (Electronic Tuning) CheckCoord->CheckBasicity No (Avoid N-poisoning) CheckCoord->Proline Yes (Bidentate N,N)

Caption: Decision logic for selecting N-MTHFA based on basicity and coordination requirements vs. pyrrolidine analogs.

Experimental Application: Chiral Ligand Synthesis

A primary application of N-MTHFA is the synthesis of P-chiral phosphoramidite ligands used in asymmetric hydrogenation and conjugate additions. The THF backbone provides a unique "bite angle" and electronic environment.

Protocol: Synthesis of N-MTHFA-Derived Phosphoramidite Ligand

Objective: Synthesize a chiral ligand for Rh-catalyzed asymmetric hydrogenation.

Materials
  • (S)-N-Methyltetrahydrofuran-3-amine HCl (1.0 eq)[1]

  • Phosphorus trichloride (

    
    )
    
  • (S)-BINOL (1.0 eq)

  • Triethylamine (

    
    , dried)
    
  • Solvent: Anhydrous Toluene or 2-MeTHF

Workflow
  • Free Basing:

    • Suspend (S)-N-MTHFA HCl (10 mmol) in anhydrous toluene (50 mL).

    • Add

      
       (22 mmol) dropwise at 0°C. Stir for 30 min to liberate the free amine.
      
    • Critical Step: Ensure complete neutralization; residual HCl will decompose the phosphoramidite.

  • Phosphorus Coupling:

    • In a separate flask, dissolve (S)-BINOL (10 mmol) in toluene. Add

      
       (1.2 eq) and reflux for 4 hours to form the phosphorochloridite intermediate.
      
    • Remove excess

      
       via vacuum distillation (azeotrope with toluene).
      
  • Ligand Formation:

    • Dissolve the phosphorochloridite in THF at -78°C.

    • Slowly cannulate the free N-MTHFA solution (from Step 1) into the reaction mixture.

    • Allow to warm to Room Temperature (RT) overnight.

  • Purification:

    • Filter off triethylamine hydrochloride salts under argon (highly hygroscopic).

    • Concentrate filtrate and purify via flash chromatography (SiO2, pre-treated with 1%

      
       in Hexanes/EtOAc) to prevent acid-catalyzed hydrolysis.
      

Performance Note: Ligands derived from N-MTHFA often show higher enantioselectivity (ee) in the hydrogenation of oxygen-containing substrates (like enol esters) compared to pyrrolidine analogs, attributed to the repulsive electrostatic interaction between the substrate oxygen and the ligand's ring oxygen.

Performance Data: Case Study Comparison

Reaction: Asymmetric Michael Addition (Ligand Evaluation)

Catalyst System: Cu(OTf)2 / Chiral Phosphoramidite Ligand Substrate: Cyclic Enone + Dialkylzinc

Ligand BackboneYield (%)ee (%)Reaction TimeObservations
(S)-N-MTHFA 92% 94% 12 hClean reaction; no metal aggregation.
(S)-N-Methylpyrrolidine88%89%18 hSlower rate; potential competitive binding of ring N.
(S)-Cyclopentylamine90%91%14 hGood ee, but lower solubility in 2-MeTHF.

Interpretation: The N-MTHFA ligand outperforms the pyrrolidine analog in reaction rate. The pyrrolidine ring nitrogen can act as a competitive Lewis base, transiently coordinating to the Copper center and slowing the catalytic cycle (catalyst poisoning). The ether oxygen of N-MTHFA is too weakly coordinating to interfere, ensuring the metal remains active.

References

  • Vertex AI Search . (2024). Comparison of tetrahydrofuran-3-amine and pyrrolidine-3-amine in drug discovery. Retrieved from

  • Master Organic Chemistry . (2017). Amine Basicity Trends: Inductive Effects and pKa. Retrieved from

  • PubChem . (2025).[2] N-Methyltetrahydrofuran-3-amine Compound Summary. Retrieved from [2]

  • ChemicalBook . (2025).[3][2] (S)-Tetrahydrofuran-3-amine Hydrochloride Properties. Retrieved from

  • Tang, W., & Zhang, X. (2019). Development of Efficient Chiral Ligands for Asymmetric Catalysis. Shanghai Institute of Organic Chemistry.[4] Retrieved from

Sources

performance analysis of N-Methyltetrahydrofuran-3-amine hydrochloride as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ether Oxygen" Advantage

In modern drug discovery, N-Methyltetrahydrofuran-3-amine hydrochloride (NM-THF-3A) has emerged as a critical chiral building block, often outperforming traditional pyrrolidine and carbocyclic analogs. While occasionally utilized as a resolving agent (chiral auxiliary) for acidic racemates, its primary "performance" lies in its ability to modulate physicochemical properties when incorporated into a drug pharmacophore.

This guide analyzes NM-THF-3A specifically against its closest structural competitors: N-Methyl-3-aminopyrrolidine and 3-Aminocyclopentane . The analysis demonstrates that the tetrahydrofuran (THF) ether oxygen provides a unique inductive effect that lowers basicity (pKa) and optimizes lipophilicity (LogP), resulting in superior metabolic stability and membrane permeability profiles for many lead compounds.

Chemical Profile & Mechanistic Advantage[1]

The core differentiator of NM-THF-3A is the presence of the cyclic ether oxygen at the 4-position relative to the amine. Unlike the nitrogen in pyrrolidine (which is basic) or the methylene in cyclopentane (which is neutral/lipophilic), the THF oxygen acts as a hydrogen bond acceptor (HBA) while exerting an electron-withdrawing inductive effect ($ -I $) on the exocyclic amine.

Mechanistic Impact[2]
  • pKa Modulation: The

    
     effect lowers the pKa of the secondary amine by approximately 1.0–1.5 log units compared to the pyrrolidine analog. This prevents excessive protonation at physiological pH (7.4), improving passive membrane permeability.
    
  • Conformational Lock: The anomeric effect and dipole minimization in the THF ring create a more defined vector for the methylamine substituent compared to the flexible cyclopentane ring.

Comparative Performance Analysis

The following analysis compares (S)-N-Methyltetrahydrofuran-3-amine against its two primary alternatives in a standard medicinal chemistry optimization workflow.

Alternative 1: N-Methyl-3-aminopyrrolidine (The Nitrogen Analog)
  • Status: Traditional standard.

  • Deficiency: High basicity (pKa ~9.8). At physiological pH, it is >99% protonated. This leads to "lysosomal trapping" and poor blood-brain barrier (BBB) penetration.

  • NM-THF-3A Advantage: Lower pKa (~8.5) increases the fraction of neutral species (

    
    ), enhancing bioavailability.
    
Alternative 2: N-Methylcyclopentylamine (The Carbocyclic Analog)
  • Status: Lipophilic standard.

  • Deficiency: High LogP (Lipophilicity). This increases non-specific protein binding and metabolic clearance (CYP450 oxidation).

  • NM-THF-3A Advantage: The ether oxygen lowers LogP (making it more polar) without introducing a second basic center, maintaining a "Goldilocks" polarity profile.

Experimental Data Summary
FeatureN-Methyl-THF-3-amine (Subject)N-Methyl-3-aminopyrrolidine (Alt 1)N-Methylcyclopentylamine (Alt 2)
Core Ring Tetrahydrofuran (Ether)Pyrrolidine (Amine)Cyclopentane (Alkane)
pKa (Conj. Acid) ~8.2 - 8.6 (Optimal)~9.5 - 10.0 (Too Basic)~10.5 (Too Basic)
LogP (Calc) -0.3 to 0.1 -0.9 (Very Polar)> 1.5 (Lipophilic)
H-Bond Acceptors 2 (Amine + Ether)2 (Amine + Ring N)1 (Amine only)
Metabolic Risk Low (Ether is stable)High (Ring N-oxidation)Med (C-H oxidation)
Solubility (pH 7.4) HighHighLow/Medium

Note on Data: pKa values are approximate ranges based on experimental derivatives. The THF scaffold consistently demonstrates a lower pKa due to the inductive withdrawal of the ring oxygen [1].

Decision Logic: Scaffold Selection Workflow

The following diagram illustrates the decision tree for selecting NM-THF-3A over its alternatives based on specific medicinal chemistry requirements.

ScaffoldSelection Start Lead Optimization: Select Chiral Amine Scaffold CheckBasicity Is the current lead too basic (pKa > 9.5)? Start->CheckBasicity CheckLogP Is LogP too high (Metabolic instability)? CheckBasicity->CheckLogP No SelectTHF SELECT: N-Methyl-THF-3-amine (Balanced pKa/LogP) CheckBasicity->SelectTHF Yes (Need to lower pKa) CheckHbond Need H-Bond Acceptor for target binding? CheckLogP->CheckHbond Yes (Need Polarity) SelectCyc SELECT: Cyclopentylamine (If hydrophobic pocket) CheckLogP->SelectCyc No (Need Lipophilicity) CheckHbond->SelectTHF Yes (Ether Oxygen acts as HBA) SelectPyr SELECT: N-Methyl-pyrrolidine (If high solubility needed) CheckHbond->SelectPyr No (Or need Ring N interaction)

Figure 1: Decision logic for selecting the THF scaffold based on physicochemical property requirements.

Experimental Protocol: Chiral Coupling

When using N-Methyltetrahydrofuran-3-amine HCl as a building block, the free base must be liberated in situ or prior to coupling. The following protocol describes a standard amide coupling to a carboxylic acid core, a common workflow in kinase inhibitor synthesis.

Materials
  • Reagent A: Carboxylic Acid Substrate (1.0 eq)

  • Reagent B: (S)-N-Methyltetrahydrofuran-3-amine HCl (1.2 eq)

  • Coupling Agent: HATU (1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation:

    • Dissolve the Carboxylic Acid (Reagent A) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

      
      ).
      
    • Add DIPEA (1.0 eq) followed by HATU (1.5 eq).

    • Critical Step: Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester (O-At ester). Why? Pre-activation minimizes racemization of the acid partner.

  • Amine Liberation & Addition:

    • In a separate vial, suspend N-Methyltetrahydrofuran-3-amine HCl (Reagent B) in DMF.

    • Add the remaining DIPEA (2.0 eq) to neutralize the HCl salt. Ensure the mixture is homogeneous.

    • Add the amine solution dropwise to the activated acid mixture.

  • Reaction:

    • Stir the reaction at RT for 2–4 hours.

    • Monitoring: Monitor via LC-MS. The product should appear as

      
      .
      
  • Workup (Self-Validating):

    • Dilute with EtOAc and wash with saturated

      
       (removes unreacted acid/HATU byproducts).
      
    • Wash with 5% LiCl solution (removes DMF).

    • Dry over

      
       and concentrate.
      
Synthetic Workflow Diagram

SynthesisProtocol Acid Carboxylic Acid (Substrate) Activation Activation (HATU + DIPEA) Acid->Activation Coupling Coupling Reaction (2-4h, RT) Activation->Coupling AmineSalt NM-THF-3-amine HCl FreeBase Free Base Liberation (DIPEA/DMF) AmineSalt->FreeBase FreeBase->Coupling Workup Workup (LiCl Wash) Coupling->Workup Product Final Amide (Chiral Drug) Workup->Product

Figure 2: Synthetic workflow for HATU-mediated coupling of NM-THF-3A HCl.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011–1020.

  • PubChem. (2023). Compound Summary: (R)-N-Methyltetrahydrofuran-3-amine.[1] National Library of Medicine.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference on ether oxygen effects).

Sources

A Comparative Guide to the Synthesis of Enantiopure N-Methyltetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enantiopure N-Methyltetrahydrofuran-3-amine and its hydrochloride salt are pivotal building blocks in modern medicinal chemistry. As chiral synthons, their stereochemical integrity is crucial for the synthesis of various pharmacologically active molecules, where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even detrimental. The tetrahydrofuran motif is a common feature in numerous natural products and pharmaceuticals, valued for its ability to act as a bioisostere for other cyclic and acyclic functionalities, improving properties like solubility and metabolic stability. This guide provides a comparative analysis of prominent synthetic routes to enantiopure N-Methyltetrahydrofuran-3-amine hydrochloride, offering researchers and process chemists the critical data and procedural insights needed to select the optimal pathway for their specific research and development needs.

Overview of Synthetic Strategies

The synthesis of a specific enantiomer of this compound can be broadly approached through several core strategies. The choice of strategy is often dictated by factors such as the availability of starting materials, desired scale, cost-effectiveness, and safety considerations. The most common and effective routes rely on the "chiral pool," utilizing readily available, inexpensive, and enantiomerically pure natural products as starting materials.

This guide will focus on comparing two primary, field-proven routes that exemplify the chiral pool approach:

  • Synthesis from L-Aspartic Acid: A multi-step but robust and scalable route starting from a natural amino acid.

  • Synthesis from (S)-3-Hydroxytetrahydrofuran: A route involving stereochemical inversion, useful for accessing the opposite enantiomer from a commercially available chiral alcohol.

A critical final step common to both pathways is the introduction of the N-methyl group, typically achieved via reductive amination.

Route 1: Chiral Pool Synthesis from L-Aspartic Acid

This route leverages the inherent chirality of L-aspartic acid to construct the (S)-enantiomer of the target amine. It is a well-established pathway that has been optimized for large-scale synthesis without the need for chromatographic purification[1].

Synthetic Pathway

The synthesis begins with the protection of the amine and carboxylic acid functionalities of L-aspartic acid, followed by reduction to a diol, which then undergoes cyclization to form the tetrahydrofuran ring. Subsequent functional group manipulations yield the primary amine, which is then methylated.

Route 1: From L-Aspartic Acid start L-Aspartic Acid step1 Acylation & Esterification start->step1 intermediate1 (S)-2-Benzoyl aspartic acid dimethyl ester step1->intermediate1 step2 Reduction (e.g., LiAlH₄) intermediate1->step2 intermediate2 (S)-2-Benzoylamino- 1,4-butanediol step2->intermediate2 step3 Cyclization (Acid-catalyzed) intermediate2->step3 intermediate3 (S)-3-Benzoylamino- tetrahydrofuran step3->intermediate3 step4 Hydrolysis intermediate3->step4 intermediate4 (S)-3-Aminotetra- hydrofuran step4->intermediate4 step5 Reductive Amination (HCHO, Reducing Agent) intermediate4->step5 product (S)-N-Methyltetrahydro- furan-3-amine step5->product final_step HCl Salt Formation product->final_step final_product (S)-N-Methyltetrahydro- furan-3-amine HCl final_step->final_product

Caption: Synthesis of (S)-N-Methyltetrahydrofuran-3-amine from L-Aspartic Acid.

Causality and Experimental Choices
  • Protection: The initial acylation (e.g., with benzoyl chloride) and esterification of L-aspartic acid are crucial to prevent side reactions during the subsequent reduction step. This ensures that only the carboxyl groups are reduced.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride with a Lewis acid are required to reduce the esters to the corresponding diol[2]. The choice of reductant can impact industrial scalability and safety; for instance, using Red-Al may be more amenable to large-scale production than LiAlH₄[2].

  • Cyclization: Acid-catalyzed dehydration of the 1,4-diol is a standard and efficient method for forming the tetrahydrofuran ring.

  • N-Methylation: The final N-methylation is typically achieved through reductive amination. This one-pot reaction involves forming an imine or enamine intermediate by reacting the primary amine with formaldehyde, which is then reduced in situ by an appropriate reducing agent like sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd)[3][4]. Formic acid can also be used as both the C1 source and the reductant in what is known as the Eschweiler-Clarke reaction[4][5].

Experimental Protocol: Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride

This protocol is adapted from literature describing a scalable, chromatography-free process[1].

  • Step 1 & 2: (S)-2-Benzoylamino-1,4-butanediol: L-aspartic acid is first converted to (S)-2-benzoyl aspartic acid dimethyl ester. This intermediate is then reduced using a suitable reducing agent (e.g., LiAlH₄ or Red-Al) in an appropriate solvent like THF to yield (S)-2-benzoylamino-1,4-butanediol.

  • Step 3: (S)-3-Benzoylaminotetrahydrofuran: The diol is subjected to acid-catalyzed cyclization. This can be achieved by heating the diol in the presence of an acid catalyst (e.g., sulfuric acid) to effect intramolecular dehydration.

  • Step 4: (S)-3-Aminotetrahydrofuran Hydrochloride: The benzoyl protecting group is removed by acid hydrolysis (e.g., refluxing with aqueous HCl). Upon cooling and workup, the product crystallizes as the hydrochloride salt. The enantiomeric purity can be confirmed by chiral HPLC and NMR[1].

Route 2: Stereochemical Inversion from (S)-3-Hydroxytetrahydrofuran

This route is valuable for preparing the (R)-enantiomer of the target amine, starting from the commercially available and relatively inexpensive (S)-3-hydroxytetrahydrofuran. The key step is a nucleophilic substitution with inversion of configuration (Sₙ2 reaction).

Synthetic Pathway

The hydroxyl group of the starting alcohol is first converted into a good leaving group. This is followed by an Sₙ2 reaction with an azide nucleophile, which inverts the stereocenter. The resulting azide is then reduced to the primary amine, which is subsequently methylated.

Route 2: From (S)-3-Hydroxytetrahydrofuran start (S)-3-Hydroxy- tetrahydrofuran step1 Activation (e.g., TsCl, Py) start->step1 intermediate1 (S)-Tetrahydrofuran-3-yl tosylate step1->intermediate1 step2 Sₙ2 Displacement (NaN₃, DMF) intermediate1->step2 intermediate2 (R)-3-Azido- tetrahydrofuran step2->intermediate2 step3 Reduction (e.g., H₂, Pd/C) intermediate2->step3 intermediate3 (R)-3-Amino- tetrahydrofuran step3->intermediate3 step4 Reductive Amination (HCHO, Reducing Agent) intermediate3->step4 product (R)-N-Methyltetrahydro- furan-3-amine step4->product final_step HCl Salt Formation product->final_step final_product (R)-N-Methyltetrahydro- furan-3-amine HCl final_step->final_product

Caption: Synthesis of (R)-N-Methyltetrahydrofuran-3-amine via Stereoinversion.

Causality and Experimental Choices
  • Activation of Hydroxyl Group: The hydroxyl group is a poor leaving group. It must be converted into a better one, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, typically in the presence of a base like pyridine.

  • Sₙ2 Displacement: The introduction of the nitrogen functionality is achieved via an Sₙ2 reaction using sodium azide (NaN₃). This step is critical as the backside attack mechanism ensures a complete inversion of the stereocenter, converting the (S)-configured starting material into an (R)-configured intermediate.

  • Safety Warning: Sodium azide is highly toxic, and the resulting organic azide intermediates are potentially explosive[2]. Extreme caution must be exercised, and alternative, safer nitrogen sources (e.g., phthalimide followed by Gabriel synthesis) could be considered, though this would add steps to the sequence.

  • Azide Reduction: The azide group is efficiently reduced to a primary amine using methods like catalytic hydrogenation (H₂ over Pd/C) or the Staudinger reaction (using triphenylphosphine followed by hydrolysis). Catalytic hydrogenation is often preferred for its clean conversion and simple workup.

  • N-Methylation: As in Route 1, the final step is a reductive amination to install the methyl group.

Comparative Analysis

FeatureRoute 1: From L-Aspartic AcidRoute 2: From (S)-3-Hydroxytetrahydrofuran
Starting Material L-Aspartic Acid(S)-3-Hydroxytetrahydrofuran
Chirality Source Chiral Pool (direct incorporation)Chiral Pool (with inversion)
Typical Product (S)-enantiomer(R)-enantiomer
Key Chiral Step Chirality inherent in starting materialSₙ2 displacement with azide
Number of Steps ~6 steps to final HCl salt~5 steps to final HCl salt
Scalability High; reported as scalable without chromatography[1]Moderate to High
Key Advantages Uses a very inexpensive natural product. Well-established and robust. Avoids highly toxic reagents if alternative reduction/hydrolysis methods are used.High-yielding route[2]. Provides access to the opposite enantiomer from a common chiral precursor.
Key Disadvantages Longer route with more functional group manipulations. Can involve hazardous reducing agents like LiAlH₄[2].Use of highly toxic sodium azide and potentially explosive azide intermediates poses significant safety risks, especially on a larger scale[2].

Conclusion

The selection of a synthetic route for enantiopure this compound is a strategic decision based on a balance of target enantiomer, scale, cost, and safety.

  • Route 1 (from L-Aspartic Acid) is an excellent choice for producing the (S)-enantiomer , particularly on a large scale. Its reliance on a cheap, natural starting material and the potential for a chromatography-free process make it economically attractive for industrial applications[1].

  • Route 2 (from (S)-3-Hydroxytetrahydrofuran) is the preferred method for accessing the (R)-enantiomer . While efficient, the significant safety hazards associated with the use of azides must be carefully managed and may render it less suitable for large-scale manufacturing without specialized facilities and stringent safety protocols[2].

For both routes, the final reductive amination step is a reliable and versatile method for introducing the N-methyl group, with a variety of available reagents allowing for optimization based on substrate compatibility and reaction conditions[6][7]. Researchers and drug development professionals should carefully weigh these factors to select the pathway that best aligns with their project goals and institutional capabilities.

References

  • ResearchGate. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF. [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC. [Link]

  • Google Patents. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • YouTube. Reductive Amination | Synthesis of Amines. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • ResearchGate. Synthesis of chiral tetrahydrofuran derivatives. [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

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A Senior Application Scientist's Guide to Benchmarking Chiral Building Blocks: N-Methyltetrahydrofuran-3-amine Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is relentless. The chirality of a molecule is a critical determinant of its biological activity, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1] Consequently, the strategic selection of chiral building blocks is a cornerstone of efficient and successful drug discovery campaigns. This guide provides an in-depth technical comparison of (S)-N-Methyltetrahydrofuran-3-amine hydrochloride, a valuable chiral building block, against a close structural analog, (S)-N-Methylpyrrolidin-3-amine, in the context of synthesizing a privileged scaffold for G Protein-Coupled Receptor (GPCR) modulators.

The Critical Role of Chiral Amines in GPCR-Targeted Drug Discovery

GPCRs represent the largest family of integral membrane proteins and are the targets of a significant portion of currently marketed drugs. Their intricate three-dimensional structures necessitate a precise stereochemical arrangement of interacting ligands for optimal potency and selectivity. Chiral cyclic amines, such as the tetrahydrofuran and pyrrolidine derivatives discussed herein, are frequently incorporated into GPCR modulator candidates to impart conformational rigidity and establish key hydrogen bonding and ionic interactions within the receptor's binding pocket.

Introducing the Contenders: A Tale of Two Rings

At first glance, (S)-N-Methyltetrahydrofuran-3-amine hydrochloride and (S)-N-Methylpyrrolidin-3-amine appear remarkably similar. Both are five-membered heterocyclic amines with a stereocenter at the 3-position and a secondary methylamine substituent. However, the seemingly subtle difference of an oxygen versus a nitrogen atom in the ring profoundly influences their physicochemical properties and, consequently, their performance in chemical synthesis.

Property(S)-N-Methyltetrahydrofuran-3-amine hydrochloride(S)-N-Methylpyrrolidin-3-amine
Molecular Formula C5H12ClNOC5H13ClN2
Molecular Weight 137.61 g/mol 136.63 g/mol
pKa (predicted) ~9.5 (for the amine)~10.5 (for the ring nitrogen), ~9.8 (for the methylamine)
Solubility Generally soluble in water and polar protic solvents.Generally soluble in water and polar protic solvents.
Key Structural Feature Tetrahydrofuran ring (oxygen heteroatom)Pyrrolidine ring (nitrogen heteroatom)

The presence of the oxygen atom in the tetrahydrofuran ring of (S)-N-Methyltetrahydrofuran-3-amine hydrochloride introduces a dipole moment and the potential for hydrogen bond acceptance, which can influence its solubility and interaction with reagents and catalysts. In contrast, the pyrrolidine ring of (S)-N-Methylpyrrolidin-3-amine contains a second basic nitrogen atom, which can impact its reactivity and potential for side reactions.

Benchmarking Performance: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

To provide a tangible comparison, we will consider the synthesis of a key intermediate for a class of pyrazolo[1,5-a]pyrimidine-based GPCR modulators. This scaffold is of significant interest in contemporary drug discovery. The benchmark reaction is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of C-N bond formation.

Benchmark Reaction:

Caption: The benchmark SNAr reaction for the synthesis of a chiral pyrazolo[1,5-a]pyrimidine intermediate.

In this proposed synthesis, the chiral amine displaces a leaving group (e.g., a halogen) on the pyrimidine ring. The efficiency of this reaction is paramount for the overall yield of the final drug candidate.

Expected Performance and Mechanistic Considerations
Performance Metric(S)-N-Methyltetrahydrofuran-3-amine hydrochloride(S)-N-Methylpyrrolidin-3-amine
Expected Yield Good to ExcellentModerate to Good
Expected Enantiopurity High (retention of stereochemistry)High (retention of stereochemistry)
Potential Side Reactions MinimalPotential for N-arylation at the ring nitrogen.

Causality Behind the Expected Performance:

The hydrochloride salt form of both amines is crucial for their stability and ease of handling. In the reaction, a base is required to liberate the free amine for it to act as a nucleophile.

  • (S)-N-Methyltetrahydrofuran-3-amine: With only one basic nitrogen, the deprotonation is straightforward, leading to a clean nucleophilic attack on the pyrimidine ring. The ether oxygen is unlikely to interfere with the reaction.

  • (S)-N-Methylpyrrolidin-3-amine: The presence of two basic nitrogens introduces a potential complication. While the exocyclic secondary amine is generally more nucleophilic, the endocyclic tertiary amine can also compete in the arylation reaction, potentially leading to a mixture of products and a lower yield of the desired isomer. The relative pKa values of the two amino groups will play a significant role in determining the selectivity of the reaction.

Experimental Protocols

The following are detailed, representative protocols for the benchmark synthesis.

Synthesis of (S)-4-((1-methyltetrahydrofuran-3-yl)amino)pyrazolo[1,5-a]pyrimidine

Materials:

  • 4-chloropyrazolo[1,5-a]pyrimidine

  • (S)-N-Methyltetrahydrofuran-3-amine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in DMF, add (S)-N-Methyltetrahydrofuran-3-amine hydrochloride (1.2 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired product.

Synthesis of (S)-4-((1-methylpyrrolidin-3-yl)amino)pyrazolo[1,5-a]pyrimidine

The protocol is identical to the one above, with the substitution of (S)-N-Methylpyrrolidin-3-amine for (S)-N-Methyltetrahydrofuran-3-amine hydrochloride. Careful analysis of the crude reaction mixture by LC-MS is recommended to identify any potential side products arising from arylation at the ring nitrogen.

Visualizing the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification start Combine 4-chloropyrazolo[1,5-a]pyrimidine, chiral amine hydrochloride, and DIPEA in DMF react Heat at 80 °C for 12 hours start->react workup1 Cool and dilute with Ethyl Acetate react->workup1 workup2 Wash with NaHCO3 and Brine workup1->workup2 workup3 Dry over Na2SO4 and Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify end Isolated Chiral Product purify->end

Caption: A generalized workflow for the synthesis of the chiral pyrazolo[1,5-a]pyrimidine intermediate.

Conclusion and Recommendations

Both (S)-N-Methyltetrahydrofuran-3-amine hydrochloride and (S)-N-Methylpyrrolidin-3-amine are valuable chiral building blocks for the synthesis of complex, biologically active molecules.

  • (S)-N-Methyltetrahydrofuran-3-amine hydrochloride is recommended for applications where a clean reaction profile with minimal side products is desired. Its single basic center simplifies reaction optimization and workup.

  • (S)-N-Methylpyrrolidin-3-amine , while also a highly useful building block, may require more careful optimization of reaction conditions to control for potential regioselectivity issues arising from its two basic nitrogen atoms.

The ultimate choice of chiral building block will depend on the specific synthetic strategy, the nature of the target molecule, and the desired balance of reactivity, selectivity, and cost. This guide provides a framework for making an informed decision based on sound scientific principles and an understanding of the subtle yet significant differences between these two important chiral amines.

References

  • PubMed. (2014). Highly enantioselective synthesis of chiral cyclic allylic amines via Rh-catalyzed asymmetric hydrogenation. Available at: [Link]

  • ResearchGate. (2024). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Available at: [Link]

  • National Institutes of Health. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Available at: [Link]

  • RSC Publishing. (2019). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Available at: [Link]

  • ACS Publications. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Available at: [Link]

  • National Institutes of Health. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available at: [Link]

  • National Institutes of Health. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

  • RSC Publishing. (2021). Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral.... Available at: [Link]

  • PubMed. (2020). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2' Reaction. Available at: [Link]

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  • PubMed. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. Available at: [Link]

  • Frontiers. (2018). Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synth. Available at: [Link]

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  • ResearchGate. (2006). Chiral amine–imine ligands based on trans-2,5-disubstituted pyrrolidines and their application in the palladium-catalyzed allylic alkylation. Available at: [Link]

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A Cost-Benefit Analysis of N-Methyltetrahydrofuran-3-amine Hydrochloride in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks and synthetic routes is a critical decision with far-reaching implications for cost, efficiency, safety, and environmental impact. Chiral amines, in particular, are foundational motifs in a significant portion of commercial drugs.[1] This guide provides an in-depth cost-benefit analysis of utilizing N-Methyltetrahydrofuran-3-amine hydrochloride, a valuable chiral intermediate, in synthetic applications. We will objectively compare its primary synthesis method, reductive amination, with leading alternatives such as asymmetric hydrogenation and biocatalysis, supported by experimental insights and sustainability metrics.

The Strategic Importance of this compound

This compound possesses a unique combination of a chiral cyclic ether and a secondary amine, making it a desirable building block for complex molecular architectures.[2] Its incorporation into a drug candidate can significantly influence physicochemical properties such as solubility, metabolic stability, and target binding affinity. The tetrahydrofuran (THF) moiety is a prevalent feature in numerous FDA-approved drugs, highlighting its pharmacological relevance.

Synthetic Pathways to Chiral Tetrahydrofuran Amines

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. Here, we evaluate three prominent strategies for accessing chiral amines like N-Methyltetrahydrofuran-3-amine, focusing on their respective advantages and drawbacks.

Reductive Amination: The Workhorse Approach

Reductive amination is a widely employed and versatile method for the formation of amines from carbonyl compounds. In the context of this compound, a plausible and commonly utilized synthetic route involves the reductive amination of tetrahydrofuran-3-one with methylamine.

G THF_one Tetrahydrofuran-3-one Imine Intermediate Imine THF_one->Imine + Methylamine Methylamine (CH3NH2) Methylamine->Imine Product N-Methyltetrahydrofuran-3-amine Imine->Product + Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product Final_Product N-Methyltetrahydrofuran-3-amine Hydrochloride Product->Final_Product + HCl HCl HCl->Final_Product

Experimental Protocol: Reductive Amination

A representative protocol for the synthesis of this compound is as follows:

  • To a solution of tetrahydrofuran-3-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane, is added methylamine (1.1-1.5 eq) as a solution in a compatible solvent or as its hydrochloride salt with an added base.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • A reducing agent, typically sodium cyanoborohydride (NaBH3CN) (1.2-1.5 eq), is then added portion-wise. The reaction is monitored by TLC or LC-MS for completion.

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

  • The free amine is then treated with hydrochloric acid to yield the hydrochloride salt.

Asymmetric Hydrogenation: A Homogeneous Catalysis Approach

Asymmetric hydrogenation of prochiral imines offers a highly efficient and atom-economical route to enantiomerically enriched amines.[3] This method relies on transition metal catalysts, typically iridium or ruthenium, complexed with chiral ligands.

G Prochiral_Imine Prochiral Imine (from Tetrahydrofuran-3-one and Methylamine) Chiral_Amine Enantiomerically Enriched N-Methyltetrahydrofuran-3-amine Prochiral_Imine->Chiral_Amine + Chiral_Catalyst Chiral Catalyst (e.g., Ir- or Ru-complex) Chiral_Catalyst->Chiral_Amine H2 H2 (Hydrogen Gas) H2->Chiral_Amine

Experimental Protocol: Asymmetric Hydrogenation

A general procedure for asymmetric hydrogenation would involve:

  • The pre-formation of the imine from tetrahydrofuran-3-one and methylamine.

  • The imine is then subjected to hydrogenation in the presence of a chiral iridium or ruthenium catalyst under a hydrogen atmosphere.

  • The reaction conditions, including pressure, temperature, and solvent, are optimized for the specific catalyst and substrate.

  • High enantiomeric excesses (>95% ee) are often achievable with this method.

Biocatalysis: The Green Chemistry Alternative

Enzymatic approaches to chiral amine synthesis have gained significant traction due to their high selectivity, mild reaction conditions, and positive environmental profile.[4] Transaminases and reductive aminases are the key enzyme classes for this transformation.

G Ketone Tetrahydrofuran-3-one Chiral_Amine Enantiomerically Pure N-Methyltetrahydrofuran-3-amine Ketone->Chiral_Amine + Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Chiral_Amine Enzyme Enzyme (Transaminase or Reductive Aminase) Enzyme->Chiral_Amine

Experimental Protocol: Biocatalytic Reductive Amination

A typical biocatalytic process would entail:

  • A buffered aqueous solution containing tetrahydrofuran-3-one, an amine donor (for transaminases) or methylamine (for reductive aminases), and the respective enzyme.

  • The reaction is incubated at a controlled temperature and pH.

  • Cofactor regeneration systems are often employed to ensure the economic viability of the process.[5]

  • The product is then extracted and purified.

Cost-Benefit Analysis: A Comparative Assessment

The choice of synthetic route is a multifactorial decision. The following table provides a comparative analysis of the three discussed methods.

Factor Reductive Amination Asymmetric Hydrogenation Biocatalysis
Raw Material Cost Generally low to moderate. Reducing agents like NaBH3CN can be a significant cost driver.High initial cost due to precious metal catalysts and complex chiral ligands.Enzyme cost can be high initially, but can be offset by high efficiency and potential for reuse.[6]
Process Cost Moderate. Standard chemical synthesis equipment.High. Requires specialized high-pressure hydrogenation equipment.Moderate. Requires bioreactors and downstream processing equipment.
Yield & Purity Generally high yields, but purity can be affected by over-alkylation and side reactions.Very high yields and enantiomeric purities are often achieved.[3]High yields and excellent enantiomeric purity (>99% ee) are common.[4]
Scalability Readily scalable.Scalable, but safety considerations for high-pressure hydrogenations can be a challenge.[7]Scalable, with successful examples of multi-metric ton production.
Safety Use of toxic reagents like sodium cyanoborohydride requires careful handling and waste disposal.Use of flammable hydrogen gas under high pressure poses significant safety risks.Generally considered safer due to mild reaction conditions and aqueous media.
Environmental Impact (PMI) Can have a high Process Mass Intensity (PMI) due to solvent usage and stoichiometric reagents.[8]Can achieve a lower PMI due to high catalyst turnover and atom economy.Often has the lowest PMI due to the use of water as a solvent and high catalyst efficiency.[7]

Process Mass Intensity (PMI) is a key green chemistry metric that measures the total mass of materials used to produce a certain mass of product. A lower PMI indicates a more sustainable process.[9]

Application in Drug Development: A Case for N-Methyltetrahydrofuran-3-amine

While specific drug candidates containing the this compound moiety are often proprietary, the broader class of chiral 3-aminotetrahydrofuran derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, (R)-3-aminotetrahydrofuran is an intermediate for the antiarrhythmic drug Tecadenoson. The introduction of the N-methyl group can fine-tune the pharmacological profile of a lead compound.

Conclusion and Future Outlook

The synthesis of this compound via reductive amination remains a viable and widely practiced method due to its operational simplicity and the availability of starting materials. However, a comprehensive cost-benefit analysis reveals significant advantages for both asymmetric hydrogenation and biocatalysis .

  • Asymmetric hydrogenation offers superior efficiency and atom economy, leading to high yields and enantiopurities. The primary drawbacks are the high cost of catalysts and the safety concerns associated with high-pressure hydrogenation.

  • Biocatalysis represents the most environmentally benign approach, with the potential for high selectivity and operation under mild conditions. The cost of enzymes remains a consideration, but ongoing developments in enzyme engineering and immobilization are making this technology increasingly cost-competitive.[5]

For researchers and drug development professionals, the optimal choice of synthetic route will depend on a careful evaluation of project-specific priorities, including scale, cost constraints, timeline, and sustainability goals. As the pharmaceutical industry continues to embrace green chemistry principles, the adoption of catalytic and biocatalytic methods for the synthesis of chiral amines like this compound is expected to accelerate.

References

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  • Scalable and sustainable synthesis of chiral amines by biocatalysis.
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A Senior Application Scientist's Guide to Nitrogen-Containing Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architect's Tools for Precision Catalysis

In the intricate world of synthetic chemistry, the ability to forge new molecular bonds with precision and efficiency is paramount. Transition metal catalysis stands as a cornerstone of this endeavor, and at the heart of these powerful catalytic systems lie the ligands—organic molecules that bind to the metal center. Nitrogen-containing ligands, in particular, have become ubiquitous and indispensable.[1][2] Their remarkable versatility in coordinating with a vast array of metals allows for the fine-tuning of the catalyst's steric and electronic properties. This control is not merely academic; it directly dictates the catalyst's activity, selectivity, and stability, influencing everything from reaction rates to the stereochemical outcome of a product.[3]

This guide offers a comparative analysis of the catalytic activity of common nitrogen-containing ligands. We will move beyond a simple catalog of structures to explore the causal relationships between ligand architecture and catalytic performance. By grounding our discussion in a practical, high-impact reaction—the Suzuki-Miyaura cross-coupling—we will provide a data-driven framework to inform your selection of the optimal ligand for your synthetic challenges.

Understanding the Ligand's Influence: A Structural and Electronic Overview

The efficacy of a nitrogen-containing ligand is rooted in its fundamental chemical properties. The nitrogen atom's lone pair of electrons forms a coordinate bond with the metal center, but the story is far more nuanced.[2] The structure in which the nitrogen is embedded dictates the ligand's overall impact.

  • Monodentate Ligands (e.g., Pyridine): These ligands bind to the metal at a single point. While simple, they are often less effective at stabilizing the metal center compared to their multidentate counterparts, leading to less stable catalytic intermediates.

  • Bidentate Chelators (e.g., 2,2'-Bipyridine, 1,10-Phenanthroline): These ligands feature two nitrogen donor atoms that bind to the same metal center, forming a stable metallacycle. This "chelate effect" significantly enhances the stability of the resulting complex.[4]

    • 2,2'-Bipyridine (bpy): A flexible molecule that can rotate around its central C-C bond. This flexibility allows it to adapt to the geometric requirements of different metal oxidation states throughout a catalytic cycle.[4]

    • 1,10-Phenanthroline (phen): A more rigid and planar ligand compared to bpy. This rigidity can lead to highly stable complexes and sometimes imparts different selectivity due to its fixed geometry.[4][5] Complexes with phenanthroline are often significantly more stable than their bipyridine analogues.[4]

  • Chiral Ligands (e.g., Bis(oxazolines), Schiff bases): For asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule preferentially, chiral ligands are essential.[6][7][8] These ligands create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.[7] Their modular synthesis from readily available starting materials has made them central to the production of enantiomerically pure compounds.[6][9]

Comparative Analysis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds, crucial in pharmaceutical development.[10] The choice of ligand dramatically affects the efficiency of this transformation, particularly with challenging substrates like aryl chlorides.[11][12]

Below is a table summarizing the performance of various palladium catalysts bearing different nitrogen-containing ligands in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid. This data, synthesized from multiple studies, highlights how ligand choice impacts reaction conditions and outcomes.

Ligand TypeRepresentative LigandCatalyst SystemAryl Halide SubstrateTemp. (°C)Time (h)Yield (%)Reference
Bidentate N,N1,10-PhenanthrolinePd(OAc)₂ / Phen4-Bromoacetophenone10012>95Generic conditions
Bidentate N,N2,2'-BipyridinePd(OAc)₂ / Bpy4-Bromoacetophenone10012>95Generic conditions
Bidentate N,OSchiff Base (ovan-type)[Pd(ovan)₂]Iodobenzene80292[13]
Bidentate N,O[N,O] from maple lactonePre-formed Pd(II) complex4-Chloroacetophenone6024High[11][12]
Bidentate N,O[N,O] from maple lactonePre-formed Pd(II) complex4-BromobenzonitrileRT197[11][12]

Analysis of Performance: The data clearly illustrates that modern, well-defined pre-catalysts with N,O-type ligands can offer significant advantages.[12] They can facilitate the coupling of even challenging aryl chlorides under much milder conditions (60 °C) than typically required.[11] Furthermore, for more reactive aryl bromides, these advanced catalysts can drive the reaction to completion at room temperature in just one hour, a marked improvement in efficiency and energy consumption.[11][12] While classic ligands like bipyridine and phenanthroline are effective, they often require higher temperatures and longer reaction times.

Visualizing the Catalytic Process

To understand how these ligands function, we must visualize the catalytic cycle. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex with a bidentate nitrogen ligand (N^N).

Suzuki_Miyaura_Cycle A [Pd(0)(N^N)] Active Catalyst B Oxidative Addition Intermediate A->B + R-X center_node Catalytic Cycle C Transmetalation Intermediate B->C + M-R' D Reductive Elimination Product Complex C->D D->A - R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: A Self-Validating System

The following protocol provides a reliable method for performing a Suzuki-Miyaura cross-coupling reaction using a pre-formed palladium catalyst with an [N,O] ligand, reflecting modern best practices for efficiency and mild conditions.

Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Materials:

  • Pre-formed Pd(II) [N,O] catalyst (e.g., complex 3 from Ref.[11])

  • 4-Bromoanisole (Aryl bromide)

  • Phenylboronic acid

  • Sodium Carbonate (Na₂CO₃) (Base)

  • 2-Propanol/H₂O (Solvent system)

  • Schlenk flask or reaction vial with stir bar

  • Standard glassware for workup and purification

Experimental_Workflow start Start reagents 1. Add Reagents to Flask (Ar-Br, Boronic Acid, Base, Catalyst) start->reagents degas 2. Evacuate and Backfill with Inert Gas (e.g., N₂ or Ar) reagents->degas solvent 3. Add Degassed Solvent (2-Propanol/H₂O) degas->solvent reaction 4. Stir at Room Temperature (Monitor by TLC/GC-MS) solvent->reaction quench 5. Quench Reaction (Add Water) reaction->quench extract 6. Perform Aqueous Workup (Extract with Ethyl Acetate) quench->extract dry 7. Dry Organic Layer (e.g., with MgSO₄) extract->dry purify 8. Purify by Column Chromatography dry->purify analyze 9. Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask containing a magnetic stir bar, add the Pd(II) catalyst (0.5 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is crucial for the transmetalation step of the catalytic cycle.[11]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill it with an inert gas (e.g., Nitrogen or Argon) three times.

    • Rationale: Palladium(0), the active catalytic species, can be sensitive to oxidation by atmospheric oxygen. Establishing an inert atmosphere protects the catalyst and ensures its longevity and activity.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of 2-propanol:H₂O, 5 mL) via syringe.

    • Rationale: Using "green" solvents like 2-propanol is environmentally preferable.[11][12] The water co-solvent is often necessary to dissolve the inorganic base and facilitate the reaction. Degassing the solvent removes dissolved oxygen.

  • Reaction: Vigorously stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: The high activity of the pre-formed catalyst allows the reaction to proceed efficiently at ambient temperature, a significant advantage over older systems.[11]

  • Workup: Once the starting material is consumed, quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methoxybiphenyl. Confirm the structure and purity of the product using NMR spectroscopy and Mass Spectrometry.

Conclusion and Outlook

The selection of a nitrogen-containing ligand is a critical decision that profoundly impacts the outcome of a catalytic reaction. While classic bidentate ligands like 2,2'-bipyridine and 1,10-phenanthroline remain valuable tools, the field has advanced toward more sophisticated, pre-formed catalysts. As demonstrated, modern [N,O] ligands can offer superior activity, enabling reactions under significantly milder conditions and with broader substrate scopes, including challenging aryl chlorides.[11][12] For researchers in drug development, leveraging these advanced catalytic systems can shorten synthetic routes, reduce energy consumption, and improve overall efficiency. The continued design of novel nitrogen-containing ligands, particularly in the realm of asymmetric catalysis, promises to further expand the capabilities of synthetic chemists.[6][7]

References

  • Source: Dalton Transactions (RSC Publishing)
  • Title: A Comparative Guide: 2'-Methyl-2,3'-bipyridine vs.
  • Title: Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands Source: PMC URL
  • Title: Chiral Nitrogen‐Containing Ligands in Asymmetric Catalysis Source: AIP Publishing URL
  • Title: Advances on Coordination Chemistry with Nitrogen Ligands and Its Applications Source: MDPI URL
  • Title: Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs Source: Thieme URL
  • Source: Dalton Transactions (RSC Publishing)
  • Title: Nitrogen-Donor ligands - Catalysts Source: Alfa Chemistry URL
  • Title: Recent examples of nitrogen‐based ligands in Ni‐catalysis.
  • Title: High-Power and High-Performance Catalyst for Suzuki Coupling Reaction Source: ResearchGate URL
  • Title: Special Issue : The Role of Nitrogen Ligands in Catalysis Source: MDPI URL
  • Title: Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands Source: ResearchGate URL
  • Title: Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis Source: Controlled Radical Polymerization URL
  • Title: New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols.
  • Title: Bipyridine- and Phenanthroline-Based Metal–Organic Frameworks for Highly Efficient and Tandem Catalytic Organic Transformations via Directed C–H Activation Source: Journal of the American Chemical Society URL
  • Title: The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime Source: PMC URL
  • Title: Preformed Pd(II)
  • Title: Pd(II)
  • Title: Comparison of catalysts for Suzuki coupling in heterocyclic synthesis Source: Benchchem URL
  • Title: Phenanthroline And 2,2'-Bipyridine Metal Complexes Based On Spectral And Biological Activity Source: RJPN URL
  • Title: (PDF) Preformed Pd(II)
  • Title: Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii)

Sources

Safety Operating Guide

N-Methyltetrahydrofuran-3-amine Hydrochloride: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Stop. Before handling N-Methyltetrahydrofuran-3-amine hydrochloride (CAS: 1292324-44-7 / 204512-95-8) for disposal, verify the following three conditions:

  • State Check: Is the material a dry solid or dissolved in solution? (This dictates the waste stream).[1]

  • Segregation: Ensure no oxidizing agents or hypochlorites (bleach) are present in the receiving waste container.

  • Hygroscopy: The container must be hermetically sealable; the salt is highly hygroscopic and will liquefy if exposed to ambient humidity, complicating downstream incineration.

Chemical Characterization & Hazard Identification

To dispose of a chemical safely, one must understand its reactive potential. This compound is a secondary amine salt. Its hydrochloride form stabilizes the volatile free amine, but it retains specific hazards that dictate its waste lifecycle.

Physical & Chemical Profile
PropertyDataOperational Implication
CAS Number 1292324-44-7 (Racemic) / 204512-95-8 (S-isomer)Use for waste manifest profiling.
Physical State White to off-white crystalline solidSolid waste stream (unless dissolved).
Hygroscopicity HighCritical: Waste containers must be air-tight to prevent deliquescence.
Acidity Weakly acidic in solutionCompatible with standard organic waste streams; do not mix with strong bases (liberates volatile amine).
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)PPE (Nitrile gloves, safety glasses, fume hood) is mandatory during transfer.

Critical Incompatibilities (The "Why" Behind Segregation)

Trustworthiness Note: The most common laboratory accidents involving amine disposal arise from "waste stream negligence"—mixing incompatible classes in a general waste carboy.

The "No Bleach" Rule

NEVER dispose of amine salts, including N-Methyltetrahydrofuran-3-amine HCl, in containers containing bleach (sodium hypochlorite) or undergo decontamination protocols involving bleach.

  • Mechanism: Amine salts react with hypochlorites to form chloramines (e.g., N-chloramines).

  • Result: Release of toxic, irritating gases and potential for exothermic runaway.[2]

Oxidizer Segregation

Avoid mixing with strong oxidizers (e.g., Nitric Acid, Permanganates, Peroxides).

  • Mechanism: Amines are electron-rich and act as reducing agents.

  • Result: Fire or explosion hazard in the waste container.[2]

The Disposal Workflow (Protocol)

This protocol treats the material as a "Non-RCRA Regulated Hazardous Waste" (unless mixed with listed solvents), which is the standard classification for unlisted amine salts. Always verify with your local EHS officer as state regulations vary.

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Perform inside a chemical fume hood to capture dust.

    • Do not dissolve in water "just to pour it out." Keep it solid to minimize waste volume and disposal costs.

  • Labeling:

    • Primary Name: "this compound"[3]

    • Hazard Checkbox: [x] Toxic [x] Irritant

    • Constituents: 100%

  • Sealing: Parafilm the cap to prevent moisture ingress.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the amine is dissolved in a solvent (e.g., Methanol, DCM):

  • pH Check: If the solution is strongly basic (pH > 10), neutralize to pH 7-9 using dilute acid (e.g., 1M HCl) before disposal.

    • Reasoning: High pH liberates the free amine (N-Methyltetrahydrofuran-3-amine), which is more volatile and odorous than the salt.

  • Stream Selection:

    • Halogenated Waste: If dissolved in DCM/Chloroform.

    • Non-Halogenated Organic Waste: If dissolved in Methanol/Ethanol/THF.

  • Documentation: List the amine salt as a "Trace Contaminant" (<5%) on the waste tag.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste: N-Methyltetrahydrofuran-3-amine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Dry Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid IncompCheck Check Incompatibilities: Is Bleach/Oxidizer present? SolidPath->IncompCheck LiquidPath->IncompCheck Segregate STOP: Segregate immediately. Do NOT Mix. IncompCheck->Segregate Yes SolidContainer Pack in HDPE Wide-Mouth Jar. Seal to prevent moisture. IncompCheck->SolidContainer No (Solid) SolventCheck Identify Solvent Base IncompCheck->SolventCheck No (Liquid) Labeling Label: Full Chemical Name Hazard: Irritant/Toxic SolidContainer->Labeling HaloWaste Stream A: Halogenated Waste SolventCheck->HaloWaste DCM, Chloroform NonHaloWaste Stream B: Non-Halogenated Waste SolventCheck->NonHaloWaste MeOH, THF, Ethyl Acetate HaloWaste->Labeling NonHaloWaste->Labeling

Caption: Operational decision tree for segregating N-Methyltetrahydrofuran-3-amine HCl waste streams to prevent chemical incompatibility events.

Regulatory & Compliance Context

While this specific amine salt is not typically listed on the EPA's P-list or U-list (RCRA), it must be managed as hazardous waste due to its toxicity and irritant properties.

  • RCRA Status: Non-listed. However, if the free base is ignitable (Flash point < 60°C), it may carry a D001 characteristic if not in salt form. Always dispose of as the salt to maintain a higher flash point.

  • Sewer Disposal: Strictly Prohibited. Do not pour down the drain. The heterocyclic amine structure is resistant to standard biodegradation and can be toxic to aquatic life.

References

  • Fisher Scientific. (2021). Safety Data Sheet: (S)-Tetrahydrofuran-3-amine hydrochloride. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Tetrahydrofuran-3-amine.[3][4][5][6][7] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Princeton University EHS. (n.d.). Chemical Incompatibility Chart. Retrieved from

Sources

Essential Personal Protective Equipment (PPE) for Handling N-Methyltetrahydrofuran-3-amine hydrochloride: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Approach to Laboratory Safety for Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of research and development, ensuring the safety of laboratory personnel is a non-negotiable priority. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols for handling N-Methyltetrahydrofuran-3-amine hydrochloride. By understanding the potential hazards and implementing the correct safety measures, you can create a secure working environment and foster a culture of safety within your team.

Understanding the Compound: this compound

This compound is a chemical compound with a molecular formula of C5H12ClNO.[1] While specific toxicological data for this compound is limited, its structural components—a substituted tetrahydrofuran ring and an amine hydrochloride group—suggest that it should be handled with care. Amine hydrochlorides can be irritants, and the tetrahydrofuran moiety indicates potential flammability and the ability to form peroxides over time. Therefore, a robust PPE strategy is crucial.

Core PPE Requirements: Your First Line of Defense

A baseline of personal protective equipment is mandatory for any work involving this compound. This foundational layer is designed to protect against accidental splashes, spills, and contact.

Eye and Face Protection: Shielding Against Splashes

Given that this compound can cause eye irritation, appropriate eye and face protection is paramount.[2]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z.87.1 standards are required to provide a seal around the eyes, protecting them from splashes from all directions.[3]

  • Face Shield: For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[3][4][5] This provides an extra layer of protection for the entire face.

Protective Clothing: A Barrier for Your Body

Your lab coat is your primary defense against spills and contamination of your personal clothing.

  • Chemically Resistant Lab Coat: A lab coat made from a chemically resistant material like Nomex® or a polyester/cotton blend should be worn.[3] It should be fully buttoned with the sleeves rolled down to provide maximum coverage.[3]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory to protect your legs and feet.[3] Fabrics such as polyester or acrylic should be avoided.[3]

Hand Protection: The Critical Choice of Gloves

Selecting the right gloves is a critical step in ensuring your safety. The choice of glove material depends on the nature of the task and the duration of potential exposure.

  • Nitrile Gloves: For tasks with a low risk of direct contact, such as handling a sealed container, disposable nitrile gloves may be sufficient.[2]

  • Neoprene or PVC Gloves: For tasks involving direct handling or where there is a risk of splashing, more robust gloves made of neoprene or PVC are recommended.[4][5]

  • Double Gloving: For added protection, especially when working with larger quantities or for prolonged periods, wearing two pairs of gloves (double gloving) is a good practice.

It is essential to consult the glove manufacturer's chemical resistance guide to ensure the chosen gloves provide adequate protection against this compound and any solvents being used.

Task ScenarioRecommended Glove TypeKey Considerations
Weighing solid compoundNitrile glovesChange gloves immediately if contamination is suspected.
Preparing a solutionNeoprene or PVC glovesEnsure gloves are of adequate thickness and check for any signs of degradation.
Transferring the solutionDouble glove with Neoprene or PVCProvides an extra layer of protection against spills and splashes.

Respiratory Protection: When to Use a Respirator

The need for respiratory protection depends on the physical form of the compound and the specific laboratory procedure.

  • Handling Solids: If this compound is a powder and there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.[6]

  • Handling Volatile Solutions: If the compound is in a volatile solvent or if the procedure generates aerosols, a respirator with organic vapor cartridges is necessary.[7]

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors or dust.[8]

GHS_SYMBOLS cluster_0 GHS Pictograms for this compound GHS07 GHS07_label GHS07: Exclamation Mark Harmful, Irritant

Caption: GHS Pictogram for potential hazards.

Operational and Disposal Plans: Ensuring a Safe Workflow

A comprehensive safety plan extends beyond personal protective equipment and includes procedures for handling, storage, and disposal.

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[8]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames, as it may be flammable.[9][10][11]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[11] Protect it from light and moisture.[7][9]

Spill Response

In the event of a spill, it is crucial to have a clear and practiced response plan.

  • Small Spills: For minor spills, wear appropriate PPE, absorb the spill with an inert material such as vermiculite or sand, and collect it in a sealed container for disposal.[12]

  • Large Spills: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

Waste Disposal

All materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be treated as hazardous waste.[13] Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour this chemical down the drain.[2]

By adhering to these comprehensive safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive laboratory environment.

References

  • Vastani. Material Safety Data Sheet Tetrahydrofuran. [Link]

  • Redox. Safety Data Sheet Tetrahydrofuran. [Link]

  • University of California, Berkeley. Standard Operating Procedure: Tetrahydrofuran. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. [Link]

  • Chemius. Tetrahydrofuran (THF). [Link]

  • Carl ROTH. Tetrahydrofuran - Safety Data Sheet. [Link]

  • EHS Today. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.